Meptazinol
Description
A narcotic antagonist with analgesic properties. It is used for the control of moderate to severe pain.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-ethyl-1-methylazepan-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLICHNCFTLFZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59263-76-2 (hydrochloride) | |
| Record name | Meptazinol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048543 | |
| Record name | Meptazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54340-58-8 | |
| Record name | Meptazinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54340-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meptazinol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meptazinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meptazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meptazinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPTAZINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Y7S5JKZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Meptazinol's Dual-Action Analgesia: A Technical Guide to its Cholinergic and Opioid Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meptazinol, a synthetic opioid analgesic, presents a unique pharmacological profile characterized by a dual mechanism of action involving both the opioid and cholinergic systems. This technical guide provides an in-depth exploration of these mechanisms, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways. This compound acts as a partial agonist at the µ-opioid receptor, with a notable selectivity for the µ-1 subtype, contributing to its analgesic effects with a potentially reduced side effect profile compared to full µ-agonists. Concurrently, its interaction with the cholinergic system, primarily through the inhibition of acetylcholinesterase (AChE), offers a distinct, non-opioid component to its analgesic activity. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel analgesics.
Opioid Mechanism of Action
This compound's primary opioid activity is centered on its interaction with the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. It exhibits a mixed agonist-antagonist profile, functioning as a partial agonist. This partial agonism is thought to contribute to a ceiling effect for respiratory depression, a significant advantage over full µ-agonists like morphine.
Receptor Binding and Selectivity
Binding studies have demonstrated that this compound has a higher affinity for a subpopulation of µ-opioid receptors, specifically the µ-1 subtype, which is associated with supraspinal analgesia. Its affinity for δ and κ opioid receptor sites is comparatively low. Detailed competition studies have shown that this compound can inhibit the binding of radiolabeled opiates to the high-affinity µ-1 site with an IC50 value of under 1 nM.
Signaling Pathways
Upon binding to the µ-opioid receptor, this compound initiates a cascade of intracellular signaling events. As a GPCR, the MOR is coupled to inhibitory G-proteins (Gi/o). Activation of the receptor by this compound leads to the dissociation of the G-protein subunits (Gα and Gβγ).
The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and subsequently affects the phosphorylation of various downstream targets involved in nociceptive signaling.
The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This activation results in an efflux of potassium ions from the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability, thus dampening the transmission of pain signals.
Opioid Receptor Signaling Pathway
Caption: this compound's µ-opioid receptor signaling cascade.
Cholinergic Mechanism of Action
A distinctive feature of this compound is its influence on the central cholinergic system, which contributes significantly to its analgesic effect. This cholinomimetic action is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh).
Acetylcholinesterase Inhibition
By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to modulate nociceptive pathways, providing an additional layer of pain relief that is independent of the opioid system. Some adverse effects of this compound, such as nausea and vomiting, may also be related to its anticholinesterase activity.
Nicotinic Acetylcholine Receptor Interaction
In addition to AChE inhibition, there is evidence to suggest that this compound interacts with nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that, upon activation by acetylcholine, allow the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and the propagation of excitatory signals. The agonistic activity of this compound at nAChRs may further contribute to the modulation of pain signaling pathways.
Cholinergic Signaling Pathway
Caption: this compound's cholinergic mechanism of action.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's interaction with key molecular targets.
| Parameter | Target | Value | Species/System | Reference |
| IC50 | µ-1 Opioid Receptor | < 1 nM | Not Specified | |
| Sodium Shift | Opioid Receptors | 8.7 | Not Specified | |
| IC50 | Acetylcholinesterase | 4.39 (pIC50) | Mouse | |
| IC50 | Cholinesterase | 4.82 (pIC50) | Mouse | |
| EC50 | Twitch Tension Increase | 50 ± 4.2 µM | Rat Diaphragm |
Experimental Protocols
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a representative method for determining the binding affinity of this compound for opioid receptors.
Objective: To determine the inhibition constant (Ki) of this compound for the µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.
-
Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Opioid Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a common colorimetric method for assessing the AChE inhibitory activity of this compound.
Objective: To determine the IC50 of this compound for acetylcholinesterase.
Materials:
-
Enzyme Source: Purified acetylcholinesterase (e.g., from electric eel or recombinant human).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Microplate Reader: Capable of measuring absorbance at 412 nm.
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and varying concentrations of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Blank: Assay buffer, DTNB, and ATCI.
-
Control (100% activity): Assay buffer, AChE solution, DTNB, and solvent for the test compound.
-
Test Sample: Assay buffer, AChE solution, DTNB, and this compound solution at various concentrations.
-
-
Pre-incubation: Incubate the plate with the enzyme and inhibitor (this compound) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced from the reaction of thiocholine (B1204863) (the product of ATCI hydrolysis) with DTNB.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
-
Conclusion
This compound's dual mechanism of action, targeting both the opioid and cholinergic systems, distinguishes it from conventional opioid analgesics. Its partial agonism at the µ-opioid receptor, coupled with its inhibition of acetylcholinesterase, provides a multifaceted approach to pain management. This unique pharmacological profile may offer a therapeutic advantage by potentially reducing the incidence of severe opioid-related side effects while providing effective analgesia. Further research into the intricate interplay between these two mechanisms will be crucial for the development of safer and more effective pain therapies. The methodologies and data presented in this guide provide a foundational resource for professionals dedicated to advancing the field of pain management.
Meptazinol's Selective Interaction with the Mu-1 Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meptazinol, a centrally acting opioid analgesic, exhibits a unique pharmacological profile characterized by its selective affinity for the mu-1 (μ₁) opioid receptor subtype. This technical guide provides a comprehensive overview of the evidence supporting this compound's μ₁-selectivity, summarizing the available quantitative data, detailing relevant experimental methodologies, and illustrating key concepts through signaling pathway and experimental workflow diagrams. This compound's partial agonist activity at the μ₁ receptor, coupled with its comparatively lower affinity for other opioid receptor subtypes, is believed to contribute to its distinct clinical profile, which includes effective analgesia with a reduced incidence of respiratory depression compared to classical opioids like morphine.
Introduction
This compound is a synthetic opioid analgesic with a mixed agonist-antagonist profile.[1][2] Its primary mechanism of action is mediated through its interaction with the mu-opioid receptor (MOR).[2] Notably, research indicates that this compound demonstrates a significant degree of selectivity for the μ₁ subtype of the MOR.[3] This selectivity is of considerable interest in drug development, as the μ₁ receptor is primarily associated with analgesia, while the mu-2 (μ₂) subtype is linked to adverse effects such as respiratory depression and constipation.[3] This guide delves into the technical details of this compound's interaction with the μ₁ opioid receptor, providing a resource for researchers in the field of opioid pharmacology and analgesic drug development. The document will also touch upon this compound's dual mechanism of action, which involves cholinergic activity.[1][2]
Quantitative Data Presentation
Table 1: Opioid Receptor Binding Affinity of this compound
| Ligand | Receptor Subtype | Binding Parameter | Value | Reference |
| This compound | Mu-1 (μ₁) (high-affinity site) | IC₅₀ | < 1 nM | [3] |
| This compound | Mu (general population) | IC₅₀ | > 55 nM | [3] |
| This compound | Delta (δ) | - | Low affinity | - |
| This compound | Kappa (κ) | - | Low affinity | - |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher binding affinity.
Table 2: Functional Activity Profile of this compound
| Ligand | Assay | Parameter | Value | Interpretation | Reference |
| This compound | Sodium Shift Assay | Sodium Shift Ratio | 8.7 | Partial Agonist | [3] |
| Morphine | Sodium Shift Assay | Sodium Shift Ratio | 22.5 | Full Agonist | [3] |
| Naloxone | Sodium Shift Assay | Sodium Shift Ratio | 1.6 | Antagonist | [3] |
The sodium shift assay is an in vitro method used to differentiate between opioid agonists and antagonists. A higher sodium shift ratio is indicative of greater antagonist activity.
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the interaction of ligands with opioid receptors are provided below. While specific protocols for this compound are not extensively published, these general methodologies are standard in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound for μ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human μ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand specific for each receptor subtype (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69593 for κ).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.
-
Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating G-proteins coupled to the μ-opioid receptor.
-
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES).
-
Filter plates and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of the test compound (this compound) to the membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.
-
Terminate the reaction by rapid filtration.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC₅₀ and maximal stimulation (Emax).
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway.
-
Objective: To determine the potency (EC₅₀) and efficacy of this compound in promoting β-arrestin recruitment to the μ-opioid receptor.
-
Materials:
-
A cell line co-expressing the μ-opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary reporter fragment.
-
Test compound (this compound) at various concentrations.
-
Substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Plate the cells in a microplate.
-
Add varying concentrations of the test compound (this compound) to the cells.
-
Incubate to allow for agonist-induced receptor activation and β-arrestin recruitment.
-
Add the enzyme substrate.
-
Measure the resulting luminescent or colorimetric signal, which is proportional to the extent of β-arrestin recruitment.
-
Plot the signal against the concentration of this compound to determine the EC₅₀ and Emax.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Meptazinol Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meptazinol, a unique azepane-based opioid analgesic, has garnered interest due to its distinct pharmacological profile, characterized by a rapid onset of action and a lower incidence of respiratory depression compared to traditional opioids.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound. While a comprehensive quantitative dataset for a wide range of analogs is not publicly available, this document synthesizes the existing qualitative SAR knowledge, details relevant experimental protocols for lead optimization, and presents key signaling pathways and experimental workflows through specialized diagrams. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel analgesics based on the this compound scaffold.
Introduction to this compound
This compound, chemically known as (RS)-3-(3-ethyl-1-methylazepan-3-yl)phenol, is a centrally acting analgesic with a mixed agonist-antagonist profile at opioid receptors.[2] It primarily functions as a partial agonist at the µ-opioid receptor (MOR), which is believed to contribute to its analgesic effects with a reduced risk of dependence and respiratory depression.[3] Additionally, this compound exhibits cholinergic activity, a feature not commonly observed in classical opioids, which may contribute to its unique pharmacological properties.[4] The core structure of this compound is a 3-phenylazepane (B1371516) derivative, distinguishing it from the more common 4-phenylpiperidine (B165713) and morphinan (B1239233) classes of opioids.
Core Structure and Known Structure-Activity Relationships
The analgesic activity of this compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. The foundational scaffold consists of a heptatomic azepane ring, a phenyl group, and an ethyl group, all attached to a quaternary carbon center.
Key Pharmacophoric Features
A qualitative understanding of this compound's SAR can be inferred from its known pharmacology and limited studies on its derivatives. The essential pharmacophoric elements are:
-
The Phenolic Hydroxyl Group: The hydroxyl group at the meta-position of the phenyl ring is a critical feature for opioid receptor interaction, a common characteristic among many opioid analgesics.
-
The Tertiary Amine: The N-methylated tertiary amine of the azepane ring is crucial for receptor binding and is a hallmark of most opioid ligands.
-
The Azepane Ring: The seven-membered azepane ring provides the conformational flexibility that influences the orientation of the phenyl and ethyl groups, thereby affecting receptor affinity and efficacy.
-
The Quaternary Carbon Center: The C-3 position of the azepane ring, being a quaternary carbon, imparts a specific three-dimensional arrangement to the substituents that is vital for its interaction with the opioid receptor.
Impact of Structural Modifications
While extensive quantitative data is lacking, some insights into the effects of structural modifications can be summarized:
| Structural Modification | Observed/Expected Effect on Activity | Reference |
| N-Demethylation | The N-methyl group is important for activity. Quaternization of the nitrogen (N-methyl this compound) prevents crossing the blood-brain barrier, abolishing systemic effects on food consumption, though central administration shows activity. | [4] |
| Stereochemistry | This compound is used as a racemic mixture. Studies on the individual (+)- and (-)-enantiomers have shown that both can induce comparable increases in food intake, suggesting that both may contribute to its central effects. A detailed comparison of their opioid receptor affinities and analgesic potencies is not readily available. | [4] |
| Phenyl Ring Substitution | The meta-hydroxyl group is considered essential for opioid activity. Modifications to this group or other positions on the phenyl ring would likely have a significant impact on receptor binding and selectivity. | [5] |
| C-3 Ethyl Group | The ethyl group at the C-3 position contributes to the overall lipophilicity and steric bulk of the molecule. Alterations in the size and nature of this alkyl group are expected to influence the drug-receptor interaction. |
Note: The table above represents a qualitative summary based on general opioid SAR principles and limited specific studies on this compound. The absence of comprehensive quantitative data necessitates further research to fully elucidate the SAR of this compound class.
Experimental Protocols
The following sections detail generalized experimental protocols that are standard in the evaluation of novel opioid analgesics and would be essential for generating quantitative SAR data for this compound analogs.
Synthesis of this compound Analogs
The synthesis of this compound and its derivatives generally involves multi-step sequences. A general approach to the 3-aryl-azepane core is outlined below.
General Synthetic Scheme for 3-Aryl-Azepane Derivatives:
Figure 1. General synthetic workflow for this compound analogs.
-
Step 1: Synthesis of the Azepane Ring: This can be achieved through various methods, such as ring-closing metathesis or Dieckmann condensation of appropriate acyclic precursors.
-
Step 2: Introduction of the 3-Aryl Group: The phenyl moiety can be introduced via nucleophilic addition of a Grignard or organolithium reagent to a suitable azepane-based ketone.
-
Step 3: Alkylation at C-3: The ethyl group or other alkyl substituents at the C-3 position can be introduced through alkylation of an enolate intermediate.
-
Step 4: N-Alkylation/Functionalization: The N-methyl group is typically introduced via reductive amination or direct alkylation of the secondary amine. This step also allows for the synthesis of other N-substituted analogs.
Detailed synthetic procedures with characterization data would be required for each novel analog.
In Vitro Opioid Receptor Binding Assays
These assays are crucial for determining the affinity of a compound for the different opioid receptor subtypes (µ, δ, and κ).
Protocol: Competitive Radioligand Binding Assay
-
Receptor Source: Cell membranes from stable cell lines expressing recombinant human µ, δ, or κ opioid receptors.
-
Radioligands:
-
µ-opioid receptor: [³H]-DAMGO
-
δ-opioid receptor: [³H]-DPDPE
-
κ-opioid receptor: [³H]-U-69,593
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: a. In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound (this compound analog). b. For determination of non-specific binding, a high concentration of a non-selective opioid antagonist (e.g., naloxone) is added. c. Incubate the plates to allow the binding to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. e. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: a. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. b. The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Analgesic Assays
These assays are used to determine the analgesic potency of the compounds in animal models.
Protocol: Hot-Plate Test
-
Animals: Male Swiss Webster mice or Sprague-Dawley rats.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure: a. The baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is determined for each animal before drug administration. b. The test compound is administered (e.g., subcutaneously or intraperitoneally) at various doses. c. At predetermined time points after drug administration, the animals are placed on the hot plate, and the latency to the nociceptive response is recorded. A cut-off time is used to prevent tissue damage.
-
Data Analysis: a. The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. b. The dose that produces a 50% of the maximum possible effect (ED₅₀) is calculated from the dose-response curve.
Protocol: Tail-Flick Test
-
Animals: Male Swiss Webster mice or Sprague-Dawley rats.
-
Apparatus: A tail-flick apparatus that applies a focused beam of radiant heat to the animal's tail.
-
Procedure: a. The baseline latency for the animal to flick its tail away from the heat source is recorded. b. The test compound is administered, and the tail-flick latency is measured at various time points. A cut-off time is employed.
-
Data Analysis: a. The analgesic effect is calculated as %MPE. b. The ED₅₀ is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes are provided below to aid in the understanding of this compound's action and evaluation.
References
- 1. Conformational re-analysis of (+)-meptazinol: an opioid with mixed analgesic pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103450081A - Preparation method of this compound hydrochloride intermediate 1-methyl-3-(3-oxo-1-cyclohexyl-1-alkenyl)-6H-azepin-2-one - Google Patents [patents.google.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Structural comparisons of this compound with opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Supraspinal Analgesic Mechanism of Meptazinol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Supraspinal Analgesic Mechanisms
The analgesic effect of Meptazinol is predominantly driven by its activity within the central nervous system (CNS), with evidence strongly pointing to a supraspinal site of action.[5][6][7] Experiments involving spinal transection in mice have demonstrated a complete elimination of this compound's analgesic activity, confirming that its effects are mediated at the brain level rather than directly on spinal cord pathways.[5] The core mechanism is a synergistic interplay between two distinct neurotransmitter systems: the opioidergic and the cholinergic systems.
Opioidergic Pathway: Selective Mu-1 Receptor Partial Agonism
This compound functions as a partial agonist at the mu-opioid receptor (MOR), with a notable selectivity for the mu-1 (μ₁) subtype.[5][6][8][9] Unlike full agonists like morphine, which produce a maximal receptor response, this compound's partial agonism results in a submaximal response, which may contribute to its ceiling effect on respiratory depression.[4][10]
-
Receptor Binding: Detailed competition studies show that while this compound has a generally low affinity for the overall population of opioid receptors, it potently inhibits the binding of radiolabeled ligands to a specific high-affinity site, identified as the μ₁-receptor, with IC50 values under 1 nM.[5]
-
G-Protein Coupling and Downstream Signaling: Upon binding to μ₁-receptors, this compound initiates a G-protein-mediated signaling cascade. The μ-receptor is coupled to inhibitory G-proteins (Gαi/o). Activation leads to:
-
Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.
-
This cascade ultimately results in decreased neuronal excitability and a reduction in the transmission of nociceptive signals in key pain-processing regions of the brain.
Cholinergic Pathway Contribution
A distinctive feature of this compound is its interaction with the central cholinergic system, which contributes significantly to its antinociceptive effects.[1][11] This dual action on both opiate and cholinergic mechanisms sets it apart from traditional opioids.[11]
-
Mechanism of Action: this compound exhibits agonist activity at nicotinic acetylcholine (B1216132) receptors (nAChRs).[4] At lower concentrations, it has been shown to facilitate neuromuscular transmission, likely by increasing the release of the neurotransmitter acetylcholine (ACh).[12] This central cholinergic stimulation is believed to modulate pain pathways in a manner distinct from the opioid system.
-
Pharmacological Evidence: The involvement of the cholinergic system is supported by antagonist studies. Pre-treatment with the muscarinic antagonist scopolamine (B1681570) attenuates the analgesic effects of this compound in some animal models.[11] Furthermore, the blocking effects of this compound on certain tissues are completely abolished by a combination of atropine (B194438) (a muscarinic antagonist) and naloxone (B1662785) (an opioid antagonist), indicating a complex interplay.[12]
Quantitative Data Summary
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Opioid Receptor Binding Profile of this compound
| Ligand Displaced | Receptor Site | IC₅₀ (nM) | Reference |
|---|---|---|---|
| ³H-labeled Opiates/Peptides | High-affinity site (μ₁) | < 1 | [5] |
| ³H-labeled Opioids (overall) | General Opioid Sites | > 55 |[5] |
Table 2: Comparative Agonist/Antagonist Activity (Sodium Shift Index)
| Compound | Sodium Shift Index* | Inferred Activity | Reference |
|---|---|---|---|
| Morphine | 22.5 | Full Agonist | [5] |
| This compound | 8.7 | Partial Agonist | [5] |
| Naloxone | 1.6 | Antagonist | [5] |
*The sodium shift is the ratio of the IC₅₀ for inhibiting radioligand binding in the presence of sodium to that in its absence. A higher value indicates greater agonist activity.
Table 3: Relative Analgesic Potency (Intramuscular Administration)
| Parameter | Dose of this compound Equivalent to 10 mg Morphine | 95% Confidence Interval | Reference |
|---|---|---|---|
| Peak Analgesic Effect | 120 mg | 80 - 170 mg | [8] |
| Total Analgesic Effect | 175 mg | 125 - 270 mg |[8] |
Key Experimental Protocols
The elucidation of this compound's mechanism relies on several key experimental methodologies.
Radioligand Binding Assays
-
Objective: To determine the binding affinity and selectivity of this compound for various opioid receptor subtypes.
-
Methodology:
-
Tissue Preparation: Homogenates of brain tissue (e.g., from rats), which are rich in opioid receptors, are prepared.
-
Incubation: The brain homogenate is incubated with a specific radiolabeled ligand (e.g., ³H-naloxone or a ³H-labeled opioid peptide) and varying concentrations of unlabeled this compound.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters (representing the bound ligand) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. These values are used to infer binding affinity.
-
In Vivo Analgesia Models (e.g., Rat Tail-Flick Assay)
-
Objective: To assess the antinociceptive efficacy of this compound and determine its site of action using selective antagonists.
-
Methodology:
-
Animal Model: Rats or mice are used. A baseline pain threshold is established by measuring the latency for the animal to withdraw its tail from a noxious heat source (e.g., a focused light beam).
-
Drug Administration: this compound is administered, often systemically (e.g., intravenously) or directly into the CNS (intracerebroventricularly).
-
Antagonist Pre-treatment: In some experimental groups, animals are pre-treated with an antagonist (e.g., the general opioid antagonist naloxone or the μ₁-selective antagonist naloxonazine) before this compound administration.
-
Nociceptive Testing: At set time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: An increase in tail-flick latency indicates an analgesic effect. Attenuation of this effect by an antagonist provides evidence for the involvement of the specific receptor being blocked.
-
Integrated Supraspinal Mechanism and Conclusion
The supraspinal analgesic mechanism of this compound is a composite of its actions as a partial agonist at central μ₁-opioid receptors and its stimulatory effect on central cholinergic pathways. This dual mechanism provides a unique pharmacological profile. The opioidergic component inhibits nociceptive transmission through classical G-protein signaling, while the cholinergic component adds a distinct, non-opioid layer of pain modulation.
This integrated action likely accounts for this compound's clinical profile: effective analgesia for moderate to severe pain with a reduced incidence of the severe side effects, such as respiratory depression and dependence, that are associated with full MOR agonists.[1][5] For drug development professionals, this compound serves as an important example of how targeting multiple pathways—or acting as a partial agonist—can achieve a desirable balance between therapeutic efficacy and safety.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: unusual in vivo opioid receptor activity at supraspinal and spinal sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intramuscular this compound and morphine in postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. patient.info [patient.info]
- 11. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the cholinergic component of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Meptazinol's In Vitro Anticholinesterase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meptazinol, a centrally acting opioid analgesic, exhibits a secondary pharmacological characteristic as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This in-depth technical guide explores the in vitro anticholinesterase activity of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide details the experimental protocols utilized to assess this activity, presents the available quantitative data, and illustrates the underlying molecular interactions. A significant focus is placed on the stereoselectivity of this inhibition, with the (-)-enantiomer of this compound being identified as the active isomer. This document synthesizes findings from peer-reviewed literature to serve as a core resource for understanding and further investigating this non-opioid component of this compound's pharmacological profile.
Introduction
This compound is primarily recognized for its analgesic properties, which are mediated through its partial agonist activity at μ-opioid receptors. However, emerging evidence has highlighted its capacity to inhibit acetylcholinesterase, a mechanism of action that may contribute to its overall pharmacological effects and side-effect profile.[1] This anticholinesterase activity is of particular interest as it suggests a potential for this compound to modulate cholinergic neurotransmission. This guide provides a detailed examination of the in vitro studies that have characterized this enzymatic inhibition.
Quantitative Analysis of Anticholinesterase Activity
While direct IC50 or Ki values for this compound's inhibition of acetylcholinesterase are not extensively reported in publicly available literature, studies have quantified its protective effect on AChE against other inhibitors. This protective action provides an indirect but valuable measure of its interaction with the enzyme.
One key study demonstrated the protective effect of this compound against the inactivation of electric eel acetylcholinesterase by physostigmine (B191203) and neostigmine. The effective dose 50 (ED50) values, representing the concentration of this compound required to provide 50% protection of the enzyme from inactivation, were determined.[2]
| Enzyme Source | Inhibitor | Inhibitor Concentration (μM) | This compound ED50 (μM) | 95% Confidence Limits |
| Electric Eel AChE | Physostigmine | 1 | 2.6 | 1.4-4.9 |
| Electric Eel AChE | Physostigmine | 3 | 9.5 | 5-18 |
| Electric Eel AChE | Neostigmine | 1 | 3 | 1.6-5.7 |
Table 1: Protective Effect of this compound on Electric Eel Acetylcholinesterase (AChE) Activity In Vitro.[2]
The data clearly indicate that this compound can protect AChE from inhibition by established carbamate (B1207046) inhibitors in a concentration-dependent manner.
Experimental Protocols
The in vitro assessment of this compound's anticholinesterase activity typically employs well-established methodologies. The following protocols are based on standard enzymatic assays described in the literature.
Ellman's Method for Determination of Anticholinesterase Activity
This is the most common spectrophotometric method for measuring cholinesterase activity.
Principle:
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human erythrocytes)
-
This compound hydrochloride
-
Physostigmine or another known AChE inhibitor (as a positive control)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or a minimal amount of DMSO) and make serial dilutions.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay in 96-well plate:
-
To each well, add phosphate buffer, the AChE solution, and the this compound solution at various concentrations.
-
Include control wells with the enzyme and buffer only (100% activity) and wells with a known inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding ATCh and DTNB to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) to obtain the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).
-
Dilution Method for Assessing Protective Effects
This method was used to determine the ED50 values presented in Table 1.[2]
Principle:
The enzyme is pre-incubated with the protective agent (this compound) before being exposed to an irreversible or slowly reversible inhibitor. The remaining enzyme activity is then measured after dilution of the mixture to reduce the concentrations of all components.
Procedure:
-
Pre-incubation:
-
Incubate a purified preparation of AChE with various concentrations of this compound for a specific time.
-
-
Inhibition:
-
Add a fixed concentration of a potent inhibitor (e.g., physostigmine) to the enzyme-meptazinol mixture and incubate for a further period.
-
-
Dilution and Activity Measurement:
-
Dilute the mixture significantly with buffer to reduce the concentrations of both this compound and the inhibitor.
-
Measure the residual AChE activity using Ellman's method as described above.
-
-
Data Analysis:
-
Compare the residual activity in the presence of this compound to the activity with the inhibitor alone to determine the degree of protection.
-
Calculate the ED50 value, the concentration of this compound that provides 50% protection of the enzyme from inactivation.
-
Molecular Mechanism and Visualization
Molecular docking studies have provided insights into the binding mode of (-)-meptazinol with acetylcholinesterase.
Binding Mode of (-)-Meptazinol
Computational modeling suggests that (-)-meptazinol binds to the catalytic site of acetylcholinesterase. The interaction is characterized by strong hydrophobic interactions and the formation of a hydrogen bond.[3] This binding physically obstructs the entry of the substrate, acetylcholine, to the active site, thereby inhibiting its hydrolysis.
Caption: Mechanism of Acetylcholinesterase Inhibition by (-)-Meptazinol.
Experimental Workflow for Anticholinesterase Assay
The following diagram illustrates the typical workflow for an in vitro anticholinesterase inhibition assay.
References
- 1. Inhibition of cholinesterases by the opioid analgesic this compound. | Semantic Scholar [semanticscholar.org]
- 2. Prevention of physostigmine-induced lethality by the opioid analgesic this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the binding mode of (-)-meptazinol and bis-meptazinol derivatives on acetylcholinesterase using a molecular docking method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Meptazinol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meptazinol hydrochloride is a synthetic opioid analgesic with a unique pharmacological profile, distinguishing it from traditional opioids. Developed in the 1970s by Wyeth, it is primarily utilized for the management of moderate to severe pain, particularly in obstetric and postoperative settings.[1][2] Its mechanism of action is characterized by a mixed agonist-antagonist activity at opioid receptors, with a notable partial agonism at the µ-opioid receptor.[1] Furthermore, this compound exhibits central cholinergic activity, contributing to its analgesic effects and potentially mitigating some common opioid-related side effects.[3] This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological properties, and mechanism of action of this compound hydrochloride, tailored for professionals in the field of drug development and research.
Discovery and Development
This compound, with the chemical name (RS)-3-(3-Ethyl-1-methylazepan-3-yl)phenol, was first synthesized and developed by Wyeth in the 1970s as part of a research program aimed at identifying potent analgesics with a lower potential for dependence and respiratory depression compared to existing opioids like morphine.[1][2] Early preclinical and clinical studies revealed its efficacy in managing various types of pain, leading to its introduction into clinical practice.
Chemical Synthesis
The synthesis of this compound hydrochloride can be achieved through several routes, including both racemic and enantioselective methods. A common approach involves the construction of the core azepane ring system followed by the introduction of the ethyl and m-hydroxyphenyl substituents.
General Racemic Synthesis Protocol
A frequently employed synthetic strategy for racemic this compound involves the reaction of a cyclohexanedione derivative with N-methylcaprolactam. The following is a generalized experimental protocol based on published patent literature.[4][5][6]
Step 1: Synthesis of 3-alkoxy-2-cyclohexen-1-one
-
Reactants: 1,3-Cyclohexanedione, an appropriate alcohol (e.g., ethanol, methanol), an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid), and a water-absorbing agent in a suitable solvent (e.g., toluene).[5]
-
Procedure: A mixture of 1,3-cyclohexanedione, the alcohol, the acid catalyst, and the water-absorbing agent in the solvent is heated to reflux. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by standard procedures like extraction and distillation or crystallization.
Step 2: Coupling of 3-alkoxy-2-cyclohexen-1-one with N-methylcaprolactam
-
Reactants: 3-alkoxy-2-cyclohexen-1-one, N-methylcaprolactam, a strong base (e.g., n-butyllithium with diisopropylamine (B44863) or potassium tert-butoxide), and an inert solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene).[4]
-
Procedure: To a cooled solution of the strong base in the inert solvent, N-methylcaprolactam is added dropwise, followed by the addition of 3-alkoxy-2-cyclohexen-1-one. The reaction is stirred at a controlled temperature and monitored for completion. The reaction is then quenched, and the intermediate product, 1-methyl-3-(3-oxo-1-cyclohexenyl)-2H-azepin-2-one, is isolated through extraction and purified by recrystallization.
Step 3: Subsequent transformations to this compound
The resulting intermediate undergoes a series of further chemical transformations, which typically include:
-
Ethylation: Introduction of the ethyl group at the C3 position of the azepane ring.
-
Reduction: Reduction of the ketone and lactam functionalities.
-
Demethylation/Hydrolysis: Conversion of the methoxy (B1213986) group on the phenyl ring to a hydroxyl group to yield the final phenol (B47542) derivative.
-
Salt Formation: The final product is then treated with hydrochloric acid to form the stable this compound hydrochloride salt.
Experimental Workflow for Racemic Synthesis
Caption: Synthetic workflow for racemic this compound hydrochloride.
Pharmacological Profile
Mechanism of Action
This compound hydrochloride exerts its analgesic effects through a dual mechanism of action:
-
Opioid Receptor Interaction: It acts as a partial agonist at the µ-opioid receptor, with a reported selectivity for the µ1-subtype.[7] This interaction is primarily responsible for its analgesic properties. As a partial agonist, it has a ceiling effect for both analgesia and respiratory depression, which may contribute to a more favorable safety profile compared to full µ-opioid agonists like morphine.
-
Cholinergic System Modulation: this compound also exhibits activity as a central acetylcholinesterase (AChE) inhibitor.[3] This leads to an increase in acetylcholine (B1216132) levels in the brain, which is thought to contribute to its analgesic effects through a non-opioid pathway.
Signaling Pathways
The binding of this compound to µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates an intracellular signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release, thereby dampening the transmission of pain signals.[8]
Its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing neuronal depolarization.[9] The resulting increase in intracellular calcium can activate various downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection.[10]
Caption: µ-Opioid receptor signaling pathway of this compound.
Caption: Cholinergic signaling pathway of this compound.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound hydrochloride from preclinical and clinical studies.
Table 1: Receptor Binding Affinities
| Receptor | Ligand | Kᵢ (nM) | Species | Assay Type |
|---|---|---|---|---|
| µ-Opioid | [³H]DAMGO | Not explicitly found for this compound | Human | Radioligand Binding |
| µ-Opioid | Various | >100 (Pentazocine) | Human | Radioligand Binding[11] |
| Nicotinic α4β2 | [³H]Nicotine | <1 ((-)-Hosieine-A) | Human (surrogate) | Radioligand Competition[3] |
Note: Specific Kᵢ values for this compound at different opioid and nicotinic receptor subtypes are not consistently reported in the literature. The table provides context with related compounds.
Table 2: Preclinical Analgesic Potency
| Animal Model | Test | This compound ED₅₀ (mg/kg) | Morphine ED₅₀ (mg/kg) | Route of Administration |
|---|---|---|---|---|
| Mouse | Writhing Assay | Data not available | Data not available | i.v. |
| Rat | Tail-flick Assay | 10 | 3.5 | i.v.[12] |
Table 3: Clinical Efficacy in Postoperative Pain
| Parameter | This compound (100 mg, i.m.) | Morphine (10 mg, i.m.) |
|---|---|---|
| Relative Potency (vs. Morphine) | 1:10 - 1:12 | - |
| Time to Peak Effect (hours) | ~0.9 | ~1.4 |
| Duration of Action (hours) | 3-4 | 4-5 |
| Mean Time to Remedication (hours) | 3.6 | 4.8 |
Data compiled from clinical trials comparing intramuscular administration.[13]
Pharmacokinetics and Metabolism
| Parameter | Value | Route of Administration |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 0.5 - 2 hours | Oral |
| < 30 minutes | Intramuscular | |
| Bioavailability | Low (extensive first-pass metabolism) | Oral |
| Plasma Half-life (t½) | ~2 hours | Intravenous/Intramuscular |
| Metabolism | Primarily hepatic glucuronidation | - |
| Excretion | Mainly renal (as metabolites) | - |
| Data compiled from pharmacokinetic studies.[3][14] |
Clinical Use and Adverse Effects
This compound hydrochloride is indicated for the short-term treatment of moderate to severe pain, including postoperative pain, obstetric pain, and renal colic.[14]
Common adverse effects include nausea, vomiting, dizziness, and sweating.[3] Due to its partial agonist nature, the risk of significant respiratory depression is considered to be lower than that of full µ-opioid agonists.[12]
Conclusion
This compound hydrochloride remains a clinically relevant analgesic due to its unique dual mechanism of action, which offers effective pain relief with a potentially improved safety profile concerning respiratory depression and dependence compared to traditional opioids. Its synthesis involves a multi-step process to construct the characteristic azepane core. Further research into its complex pharmacology, particularly the interplay between its opioid and cholinergic activities, may pave the way for the development of novel analgesics with enhanced therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103450081A - Preparation method of this compound hydrochloride intermediate 1-methyl-3-(3-oxo-1-cyclohexyl-1-alkenyl)-6H-azepin-2-one - Google Patents [patents.google.com]
- 5. CN103449996A - Preparation method of this compound hydrochloride intermediate 3-alkylox-2-cyclohexenyl-1-one - Google Patents [patents.google.com]
- 6. CN102838541A - Preparation method for intermediate II during this compound hydrochloride synthesis process - Google Patents [patents.google.com]
- 7. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zenodo.org [zenodo.org]
- 13. researchgate.net [researchgate.net]
- 14. 3-ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine | C16H25NO | CID 11970584 - PubChem [pubchem.ncbi.nlm.nih.gov]
Meptazinol metabolism and major metabolites in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of meptazinol, a centrally acting opioid analgesic. The document details the primary metabolic pathways, identifies the major metabolites, and presents quantitative data on their excretion. Furthermore, it outlines the key experimental protocols employed for the analysis of this compound and its metabolites in biological matrices.
Introduction to this compound Metabolism
This compound undergoes extensive biotransformation in the body, with less than 5% of the administered dose being excreted unchanged.[1] The primary site of metabolism is the liver, although the high plasma clearance of this compound suggests that extrahepatic metabolism may also occur.[2] The metabolic processes are primarily Phase II conjugation reactions, with Phase I oxidation playing a lesser role. The major route of excretion of the metabolites is via the urine.[1][3]
Major Metabolic Pathways and Metabolites
The metabolism of this compound proceeds through several key pathways:
-
Glucuronidation: This is the principal metabolic pathway for this compound.[3][4] The phenolic hydroxyl group of the this compound molecule is conjugated with glucuronic acid to form this compound-glucuronide. This conjugate is the most abundant metabolite found in urine.[4]
-
Sulfation: Similar to glucuronidation, the phenolic hydroxyl group can also undergo conjugation with a sulfate (B86663) group, forming this compound-sulfate.[3] This is another major Phase II metabolite, although it is present in smaller quantities compared to the glucuronide conjugate.[4]
-
Oxidation: A minor pathway for this compound metabolism involves oxidation of the azepine ring.[4] This results in the formation of 7-oxo-meptazinol.[4]
-
N-demethylation: Another minor metabolic route is the removal of the methyl group from the nitrogen atom in the azepine ring.[2]
The major metabolites of this compound identified in vivo are:
-
This compound-glucuronide
-
This compound-sulfate
-
7-oxo-meptazinol
Quantitative Data on this compound Metabolism
The following table summarizes the quantitative data on the urinary excretion of this compound and its metabolites in humans following oral administration.
| Metabolite | Percentage of Administered Dose Excreted in Urine | Reference |
| Unchanged this compound | < 5% | [1] |
| This compound-glucuronide | Major metabolite (in a 4:1 ratio with sulfate) | [4] |
| This compound-sulfate | Major metabolite (in a 4:1 ratio with glucuronide) | [4] |
| 7-oxo-meptazinol | ~8% of renally excreted activity | [4] |
| Total Radioactivity | >70% in 0-24h urine collection | [3] |
Experimental Protocols
The analysis of this compound and its metabolites in biological fluids, primarily urine and plasma, typically involves sample preparation, chromatographic separation, and detection.
Sample Preparation
Due to the presence of conjugated metabolites, a hydrolysis step is often necessary to measure the total concentration of this compound and its aglycone metabolites.
4.1.1. Enzymatic Hydrolysis of Conjugates
-
Objective: To cleave the glucuronide and sulfate conjugates to release the parent drug and its Phase I metabolites for analysis.
-
Procedure:
-
To a urine sample, add a solution of β-glucuronidase/arylsulfatase from Helix pomatia.[4]
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 4 hours or overnight).[4] The optimal pH for the enzyme should be maintained using a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
After incubation, the reaction is stopped, typically by adding a strong acid or a water-miscible organic solvent.
-
4.1.2. Liquid-Liquid Extraction (LLE)
-
Objective: To extract this compound and its metabolites from the biological matrix and to remove interfering substances.
-
Procedure:
-
Adjust the pH of the hydrolyzed urine or plasma sample to alkaline conditions (e.g., pH 9-10) using a suitable buffer (e.g., sodium carbonate).
-
Add an immiscible organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol, or 1-chlorobutane).
-
Vortex the mixture to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for injection into the analytical system.
-
4.1.3. Solid-Phase Extraction (SPE)
-
Objective: An alternative to LLE for sample clean-up and concentration.
-
Procedure:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with an appropriate solvent (e.g., methanol (B129727) followed by water).
-
Load the pre-treated (hydrolyzed and pH-adjusted) sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analytes of interest with a stronger solvent (e.g., methanol containing a small amount of ammonia).
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
-
Analytical Techniques
4.2.1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
-
Principle: This technique separates the compounds based on their differential partitioning between a stationary phase and a mobile phase. The DAD detector allows for the monitoring of absorbance over a range of wavelengths, providing spectral information that can aid in peak identification and purity assessment.
-
Typical HPLC Conditions:
-
Column: A reversed-phase column, such as a C18 or a cyano (CN) column, is commonly used.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.[5]
-
Flow Rate: A flow rate in the range of 0.5-1.5 mL/min is common.
-
Detection: The DAD is set to monitor at a wavelength where this compound and its metabolites exhibit significant absorbance, for example, around 220 nm.[5]
-
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This highly sensitive and selective technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. It allows for the precise quantification of analytes even at very low concentrations.
-
Typical LC-MS/MS Conditions:
-
LC Conditions: Similar to HPLC-DAD, but often with lower flow rates compatible with the mass spectrometer's ion source.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for this compound and its metabolites.
-
Mass Spectrometry: The instrument is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for enhanced selectivity and sensitivity.
-
Visualizations
Metabolic Pathways
Caption: Metabolic pathways of this compound in vivo.
Experimental Workflow
Caption: General experimental workflow for this compound metabolite analysis.
References
- 1. omicsonline.org [omicsonline.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Meptazinol's Interaction with Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meptazinol is a synthetic opioid analgesic with a unique pharmacological profile that distinguishes it from classical opioids. This technical guide provides an in-depth analysis of this compound's binding affinity for the different opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—and explores the functional consequences of these interactions. A comprehensive understanding of its receptor binding and signaling is crucial for the rational design of novel analgesics with improved therapeutic profiles.
This compound's Opioid Receptor Binding Affinity
This compound exhibits a distinct binding profile, demonstrating a notable selectivity for the mu-opioid receptor (MOR), and is classified as a partial agonist at this site.[1] Detailed competition studies have revealed that this compound potently inhibits the binding of radiolabeled opiates and opioid peptides to the high-affinity, or mu-1, binding site, with an IC50 value under 1 nM.[2] This selectivity for the µ-1 subtype is consistent with its pharmacological effects.[3]
Quantitative Binding Affinity Data
| Receptor Subtype | Ligand | Species | Tissue Source | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Mu (µ) | This compound | Rat | Brain | - | < 1 | [2] |
| Delta (δ) | This compound | - | - | - | > 55 | [2] |
| Kappa (κ) | This compound | - | - | - | > 55 | [2] |
Note: The table highlights the potent interaction of this compound with the mu-opioid receptor, while its affinity for delta and kappa receptors is significantly lower. Further research is warranted to establish definitive Ki values across all subtypes in various tissues and species.
Experimental Protocols
The determination of this compound's binding affinity and functional activity relies on a suite of established in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the concentration of this compound required to displace a known radiolabeled ligand from the mu, delta, and kappa opioid receptors.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the opioid receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a subtype-selective radioligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ) and varying concentrations of this compound.
-
Separation: Separate the bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This compound's Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and recruitment of β-arrestin.
G-Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay measures the extent to which a ligand activates G-proteins, providing insights into its efficacy as an agonist.
Objective: To quantify this compound-induced G-protein activation at the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Use membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells).
-
Incubation: Incubate the membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS and GDP.
-
Separation: Separate bound from free [³⁵S]GTPγS by filtration.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC₅₀ and Emax values.
cAMP Modulation Assay
This assay assesses the functional consequence of G-protein activation, specifically the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To measure the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing opioid receptors.
Methodology:
-
Cell Culture: Use cells expressing the opioid receptor of interest.
-
Stimulation: Treat the cells with forskolin (B1673556) (to stimulate adenylyl cyclase) in the presence of varying concentrations of this compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the EC₅₀ and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and an alternative signaling pathway.
Objective: To quantify this compound-induced β-arrestin recruitment to the mu-opioid receptor.
Methodology:
-
Cell Line: Utilize a cell line engineered to express the mu-opioid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).
-
Agonist Treatment: Treat the cells with varying concentrations of this compound.
-
Signal Detection: Measure the signal generated upon the interaction of the receptor and β-arrestin (e.g., chemiluminescence).
-
Data Analysis: Plot the signal intensity against the concentration of this compound to determine the EC₅₀ and Emax values.
Conclusion
This compound's pharmacological profile is defined by its partial agonism and high affinity for the mu-1 opioid receptor subtype. This technical guide has outlined the key experimental methodologies used to characterize its binding and signaling properties. A thorough understanding of these molecular interactions is paramount for the development of next-generation analgesics with optimized efficacy and reduced side-effect profiles. Further research is encouraged to fully elucidate the complete binding and functional profile of this compound across all opioid receptor subtypes and to explore the clinical implications of its unique signaling signature.
References
- 1. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative autoradiographic distribution of this compound-sensitive binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Opioid and Cholinergic Profile of Meptazinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meptazinol, a synthetic opioid analgesic, presents a unique pharmacological profile that distinguishes it from traditional opioid compounds. Developed in the 1970s, it is primarily utilized for the management of moderate to severe pain, including in obstetric and post-operative settings[1][2]. Beyond its recognized activity as a partial agonist at μ-opioid receptors, a significant body of evidence points to the integral role of the cholinergic nervous system in mediating its overall effects. This technical guide provides a comprehensive overview of the cholinergic dimensions of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and workflows.
Core Mechanism of Action: A Dual-Pronged Approach
This compound's analgesic properties are not solely attributable to its interaction with the opioid system. The drug exhibits a multifaceted mechanism that also involves significant modulation of cholinergic pathways. This dual action is thought to contribute to its analgesic efficacy while potentially mitigating some of the undesirable side effects associated with conventional opioids, such as a lower risk of dependence and respiratory depression[2].
The cholinergic influence of this compound is primarily understood through two key actions:
-
Inhibition of Acetylcholinesterase (AChE): this compound has been shown to inhibit AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). This inhibition leads to an increased concentration and prolonged availability of ACh in the synaptic cleft, thereby enhancing cholinergic transmission.
-
Interaction with Cholinergic Receptors: Evidence suggests that this compound interacts with cholinergic receptors, although direct, high-affinity binding to nicotinic or muscarinic receptors has not been extensively quantified in publicly available literature. The observed cholinergic effects are likely a combination of direct receptor interaction and the indirect consequences of AChE inhibition.
Quantitative Analysis of Cholinergic Activity
To provide a clear and comparative overview, the following tables summarize the key quantitative data from in vitro and in vivo studies investigating the cholinergic effects of this compound.
Table 1: In Vitro Cholinesterase Inhibition by this compound
| Enzyme | Species | IC50 (μM) | Reference |
| Acetylcholinesterase | Mouse | 41.7 | |
| Cholinesterase | Mouse | 66.1 | |
| Acetylcholinesterase | Human | 2.95 |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: Effects of Meptazinoline on Isolated Tissue Preparations
| Preparation | Species | This compound Concentration (μM) | Observed Effect | Antagonism | Reference |
| Rat Phrenic Nerve-Diaphragm | Rat | 1 - 200 | Dose-dependent increase in indirect twitch tension (EC50 = 50 ± 4.2 μM) | - | [3] |
| Rat Phrenic Nerve-Diaphragm | Rat | 370 | Reduction in twitch tension | - | [3] |
| Rat Ileum | Rat | 3.7 - 37 | 30% increase in contractions from periarterial nerve stimulation | Partially reduced by naloxone (B1662785) (25%), significantly reduced by atropine (B194438) (70%) | [3] |
| Rat Ileum | Rat | 3.7 | 50-100% increase in spontaneous contractions | - | [3] |
| Rat Ileum | Rat | 370 | Rightward shift in acetylcholine concentration-response curve (antagonism of ACh) | - | [3] |
Signaling Pathways and Experimental Workflows
To visually elucidate the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
Meptazinol Pharmacokinetics: A Comparative Analysis Across Preclinical Species
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of meptazinol pharmacokinetics in various animal species. This compound, a mixed opioid agonist-antagonist, has been the subject of several preclinical investigations to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key processes to support further research and development in the field.
Comparative Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been primarily characterized in rats and monkeys. Extensive literature searches did not yield specific quantitative pharmacokinetic data for this compound in dogs, mice, or rabbits. Therefore, this section focuses on the available data for rats and monkeys.
Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in rats and monkeys following oral and rectal administration.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats and Monkeys
| Parameter | Rat | Monkey |
| Dose (mg/kg) | 25 | 25 |
| Time to Peak Concentration (Tmax) (h) | 0.66 | 2.5 |
| Peak Plasma Concentration (Cmax) (ng/mL) | 580 | 34 |
| Elimination Half-Life (t½) (h) | Biphasic: ~1 (initial), 23 (terminal) | - |
| Bioavailability (%) | Not explicitly stated, but absorption is extensive (63-88% of dose recovered in urine) | Not explicitly stated, but absorption is extensive (63-88% of dose recovered in urine) |
Table 2: Pharmacokinetic Parameters of this compound Following Rectal Administration in Monkeys
| Parameter | Monkey |
| Time to Peak Concentration (Tmax) (h) | < 0.5 |
| Elimination Half-Life (t½) (h) | 1.25[1] |
Note: Data for dogs, mice, and rabbits are not available in the reviewed literature.
Experimental Protocols
The methodologies employed in the cited pharmacokinetic studies are crucial for the interpretation and replication of the findings. This section details the key experimental procedures.
Animal Models
-
Rats: Female rats were utilized in the oral administration studies.[2]
-
Monkeys: Patas monkeys were the subjects for both oral and rectal administration studies.[1][2]
Drug Administration and Sample Collection
The general workflow for the pharmacokinetic studies involved controlled drug administration followed by serial blood sample collection.
-
Oral Administration: this compound was administered to fasted rats and monkeys via gastric intubation.[2]
-
Rectal Administration: Studies in monkeys also involved the rectal administration of this compound.[1]
-
Blood Sampling: Serial blood samples were collected from the tail vein in rats and a femoral vein in monkeys.[2]
Analytical Methodology
The quantification of this compound and its metabolites in biological matrices is a critical step in pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) has been a commonly used technique.
A general procedure for the analysis of drugs like this compound in plasma samples involves the following steps:
-
Protein Precipitation: To remove interfering proteins, a precipitating agent such as acetonitrile (B52724) or perchloric acid is added to the plasma sample.
-
Centrifugation: The sample is then centrifuged to separate the precipitated proteins from the supernatant containing the drug.
-
Injection: A specific volume of the supernatant is injected into the HPLC system.
-
Chromatographic Separation: The drug is separated from other components in the sample on a stationary phase (e.g., a C18 column) with a mobile phase (e.g., a mixture of acetonitrile and water).
-
Detection: The concentration of the drug is measured using a detector, such as a UV or fluorescence detector.
While specific details of the HPLC methods used in the foundational animal studies are not extensively reported in the readily available literature, a representative HPLC method for this compound quantification in human plasma has been described.[3]
Metabolism of this compound
The biotransformation of this compound is a key determinant of its pharmacokinetic profile and duration of action. The primary metabolic pathway identified in both rats and monkeys is glucuronidation.
Metabolic Pathways
-
Glucuronidation: The major route of biotransformation for this compound in both rats and monkeys is the conjugation of the parent drug with glucuronic acid.[2] This process increases the water solubility of the drug, facilitating its excretion.
-
N-demethylation: A minor metabolic pathway, N-demethylation, has been observed, but notably, this was only exhibited in male rats.[2]
Distribution and Excretion
Distribution
Distribution studies have shown that after the same dosage, higher concentrations of unchanged this compound are found in the tissues and plasma of rats compared to monkeys.[2]
Excretion
The primary route of excretion for this compound and its metabolites is through the urine in both rats and monkeys, with over 60% of the administered dose being recovered in the 0-24 hour urine collection.[2] Less than 6% of the drug is excreted unchanged.[2]
Conclusion
The pharmacokinetics of this compound have been characterized to a greater extent in rats and monkeys than in other common preclinical species. In these models, this compound is well-absorbed orally and rectally, and is primarily eliminated through metabolism, with glucuronidation being the major pathway. Significant species differences in peak plasma concentrations have been observed between rats and monkeys. The lack of available pharmacokinetic data for this compound in dogs, mice, and rabbits highlights a knowledge gap that may be important to address in future research, particularly if these species are to be used in further non-clinical safety and efficacy studies. The information compiled in this guide provides a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. Studies on the absorption and disposition of this compound following rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Wy 22811), a new analgesic: preliminary pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the new analgesic, this compound, after oral and intravenous administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular and Molecular Targets of Meptazinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meptazinol, a synthetic opioid analgesic, presents a unique pharmacological profile that distinguishes it from classical opioid compounds. Developed in the 1970s, its clinical application in the management of moderate to severe pain is underpinned by a dual mechanism of action targeting both the opioid and cholinergic systems. This technical guide provides a comprehensive overview of the cellular and molecular interactions of this compound, with a focus on its receptor binding, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Primary Molecular Targets
This compound's analgesic and physiological effects are primarily mediated through its interaction with two distinct protein families: opioid receptors and cholinesterases.
Opioid Receptor Interactions
This compound is characterized as a partial agonist at the mu (µ)-opioid receptor (MOR), with evidence suggesting a degree of selectivity for the µ1 subtype.[1][2] This partial agonism means that while it activates the receptor to produce analgesia, it does so with less intrinsic activity than full agonists like morphine. This property is thought to contribute to its favorable safety profile, particularly the lower risk of respiratory depression and dependence.[3] While its affinity for delta (δ) and kappa (κ) opioid receptors is considered low, precise binding affinities (Ki) across all three receptor types are not consistently reported in the literature.[4]
Cholinergic System Modulation
A distinctive feature of this compound is its interaction with the cholinergic system.[1][2] This includes the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[5] By inhibiting AChE, this compound increases the synaptic concentration of acetylcholine, leading to enhanced cholinergic neurotransmission. Additionally, some evidence suggests a direct interaction with nicotinic acetylcholine receptors (nAChRs), further contributing to its complex pharmacological profile.[2]
Quantitative Analysis of Molecular Interactions
The following table summarizes the available quantitative data on the binding and functional activity of this compound at its primary molecular targets.
| Target | Parameter | Value | Species/System | Reference |
| µ-Opioid Receptor (µ1 subtype) | IC50 | < 1 nM | - | [6] |
| µ-Opioid Receptor | EC50 | 87.1 nM (8.06 -log[M]) | Human | [5] |
| Acetylcholinesterase | IC50 | 40.7 µM (4.39 -log[M]) | Mouse | [5] |
| Cholinesterase | IC50 | 45.7 µM (4.34 -log[M]) | Mouse | [5] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.
Signaling Pathways and Cellular Effects
The interaction of this compound with its molecular targets initiates a cascade of intracellular signaling events that ultimately produce its physiological effects.
Mu-Opioid Receptor Signaling
As a G-protein coupled receptor (GPCR), the activation of the µ-opioid receptor by this compound leads to:
-
Inhibition of Adenylyl Cyclase: The activated Gi/o alpha subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This reduction in cAMP modulates the activity of downstream protein kinases, such as protein kinase A (PKA).
-
Modulation of Ion Channels:
-
G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits of the activated G-protein can directly bind to and open GIRK channels.[9] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
-
Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits can also inhibit the opening of N-type and P/Q-type voltage-gated calcium channels.[10][11][12] This reduces calcium influx into the presynaptic terminal, thereby decreasing the release of neurotransmitters such as glutamate (B1630785) and substance P, which are involved in pain transmission.
-
This compound's μ-Opioid Receptor Signaling Pathway
Cholinergic Signaling
The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the enhanced activation of both nicotinic and muscarinic acetylcholine receptors, contributing to analgesia and potentially some of the side effects of the drug.
This compound's Cholinergic Mechanism of Action
Detailed Experimental Protocols
The characterization of this compound's molecular targets relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the µ-opioid receptor using a competitive binding assay with a radiolabeled ligand such as [³H]-Naloxone or [³H]-DAMGO.
Materials:
-
Receptor Source: Rat brain homogenates or cell membranes from cell lines stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-Naloxone or [³H]-DAMGO (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
96-well plates, filtration apparatus, and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue or cultured cells in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer. Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 100 µL of membrane suspension, 50 µL of radioligand at a concentration near its Kd, and 50 µL of assay buffer.
-
Non-specific Binding: 100 µL of membrane suspension, 50 µL of radioligand, and 50 µL of 10 µM naloxone.
-
Competitive Binding: 100 µL of membrane suspension, 50 µL of radioligand, and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the ability of this compound to inhibit the activity of acetylcholinesterase.
Materials:
-
Enzyme: Purified acetylcholinesterase from electric eel or human erythrocytes.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test Compound: this compound hydrochloride.
-
Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0.
-
96-well plate and spectrophotometer.
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and this compound in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer.
-
10 µL of DTNB solution.
-
10 µL of this compound solution at various concentrations (or buffer for control).
-
10 µL of AChE solution.
-
-
Pre-incubation: Mix and incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The yellow color is produced from the reaction of thiocholine (B1204863) (a product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.[1][13][14][15]
cAMP Accumulation Assay
This assay determines the effect of this compound on intracellular cAMP levels, typically by measuring the inhibition of forskolin-stimulated cAMP production in cells expressing µ-opioid receptors.[16] Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays are commonly used for this purpose.[15][17][18][19][20]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human µ-opioid receptor.
-
Assay Kit: HTRF or AlphaScreen cAMP assay kit (containing labeled cAMP and specific antibodies).
-
Stimulant: Forskolin (B1673556).
-
Test Compound: this compound hydrochloride.
-
Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine).
-
Assay Buffer and Lysis Buffer (provided in the kit).
-
384-well plates and a compatible plate reader.
Procedure:
-
Cell Preparation: Culture the cells to 70-90% confluency. Harvest and resuspend the cells in assay buffer containing a phosphodiesterase inhibitor like IBMX.
-
Assay Setup: Dispense a small volume of the cell suspension into each well of a 384-well plate.
-
Compound Addition: Add varying concentrations of this compound to the wells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase. Include control wells with only forskolin (maximum stimulation) and buffer (basal level).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Lysis and Detection: Add the lysis buffer and the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate for HTRF) to each well.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on a compatible plate reader (e.g., HTRF reader). The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the sample readings to cAMP concentrations and plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC50 value.[7][21][22]
Conclusion
This compound's distinct pharmacological profile, characterized by its dual action on opioid and cholinergic systems, offers a unique therapeutic option for pain management. Its partial agonism at µ-opioid receptors, with a preference for the µ1 subtype, coupled with its inhibition of acetylcholinesterase, results in a complex mechanism of action that provides effective analgesia with a potentially reduced side-effect profile compared to traditional opioids. A thorough understanding of its molecular targets and downstream signaling pathways, as detailed in this guide, is crucial for the continued development and optimization of novel analgesics with improved efficacy and safety. Further research to precisely quantify its binding affinities at all opioid receptor subtypes and to fully delineate its effects on various ion channels will provide a more complete picture of its cellular and molecular interactions.
References
- 1. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the cholinergic component of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 9. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]
- 10. Opioid Receptor Regulation of Neuronal Voltage-Gated Calcium Channels | Semantic Scholar [semanticscholar.org]
- 11. Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain [mdpi.com]
- 12. Voltage-Gated R-Type Calcium Channel Inhibition via Human μ-, δ-, and κ-opioid Receptors Is Voltage-Independently Mediated by Gβγ Protein Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The product of Ellman's reaction inhibits cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Discovery and Early Development of Meptazinol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meptazinol (sold under the brand name Meptid) is a unique, centrally acting opioid analgesic from the hexahydroazepine series, first developed by Wyeth in the 1970s.[1] It is indicated for the treatment of moderate to severe pain, with notable use in obstetric analgesia.[1] This document provides a technical guide to the early-phase discovery and development of this compound, detailing its distinct mechanism of action, preclinical pharmacology, and pharmacokinetic profile. The information is compiled to serve as a resource for professionals in drug development and related scientific fields.
Discovery and Rationale
Developed in the 1970s, this compound emerged from research programs aimed at creating potent analgesics with a more favorable safety profile than traditional opioids like morphine.[1] The primary goal was to reduce the incidence of respiratory depression and the potential for dependence and abuse.[1][2] this compound, a 3-phenylazepane (B1371516) derivative, was identified as a promising candidate with a distinct pharmacological profile.[1]
Mechanism of Action
This compound exhibits a novel dual mechanism of action, which distinguishes it from conventional opioid analgesics.[2] Its effects are mediated through both the opioid and cholinergic systems.
-
Opioid System Interaction : this compound acts as a partial agonist at the mu-opioid receptor (MOR).[2][3] Detailed binding studies have shown that it has a low affinity for kappa (κ) and sigma (σ) opioid receptors but demonstrates a higher affinity for a subpopulation of mu receptors, specifically the mu-1 (μ₁) subtype.[4][5] This selectivity is thought to be responsible for providing analgesia with a reduced risk of respiratory depression.[4][5] Its partial agonist nature, characterized by a sodium shift of 8.7 (midway between the full agonist morphine at 22.5 and the antagonist naloxone (B1662785) at 1.6), contributes to a ceiling effect for both analgesia and adverse effects.[4]
-
Cholinergic System Interaction : A significant component of this compound's analgesic activity is attributed to its effect on central cholinergic transmission.[5] It acts as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChR).[2] This cholinergic activity may contribute to its analgesic efficacy, particularly in types of pain less responsive to pure opioids, and is a key differentiator from other drugs in its class.[3]
The following diagram illustrates the proposed dual mechanism of action of this compound.
Caption: Dual mechanism of action of this compound.
Preclinical Pharmacology and Efficacy
Preclinical studies in animal models were crucial in elucidating the pharmacological profile of this compound.
Receptor Binding Affinity
In vitro binding assays were performed to determine this compound's affinity for various opioid receptors. While specific Ki values are not consistently reported in the available literature, competition studies revealed potent inhibition of a portion of ³H-labeled opioid binding corresponding to the high-affinity mu-1 site, with IC50 values under 1 nM.[4] In contrast, its overall affinity for displacing a range of ³H-labeled opioids was poor, with IC50 values generally greater than 55 nM, highlighting its selectivity.[4]
In Vivo Analgesic Activity
The analgesic effects of this compound were evaluated in various animal models.
| Test | Species | Observation | Reference |
| Tail-flick Assay | Rat | Analgesia attenuated by naloxonazine (μ₁ antagonist). | [4] |
| Writhing Test | Mouse | Analgesia attenuated by naloxonazine. | [4] |
| Tail Immersion Test | Mouse | Antinociceptive effects attenuated by scopolamine. | |
| Various | Mouse, Rat | Antinociceptive responses consistently inhibited by naloxone. |
These studies confirmed that this compound's analgesic action is mediated supraspinally, as spinal transection in mice eliminated its activity in the tail-flick assay.[4]
Safety Pharmacology
A key aspect of this compound's early development was its improved safety profile concerning respiratory depression.
| Parameter | Species | This compound (10 mg/kg i.v.) | Morphine (3.5 mg/kg i.v.) | Reference |
| Arterial pO₂ | Rat | No significant effect | Significant decrease (>20 mm Hg) | [4] |
| Arterial pCO₂ | Rat | No significant effect | Significant increase (>10 mm Hg) | [4] |
Importantly, when administered with morphine, this compound did not reverse the respiratory depression caused by morphine, distinguishing it from other mixed agonist-antagonist drugs.[4]
Experimental Protocols
While detailed, step-by-step protocols from the original development are not fully available in the public domain, the principles behind the key experiments are outlined below.
Opioid Receptor Binding Assays (General Protocol)
-
Tissue Preparation : Brain tissue (e.g., from rats) is homogenized in a suitable buffer (e.g., Tris-HCl).
-
Incubation : The homogenate is incubated with a radiolabeled opioid ligand (e.g., ³H-naloxone or ³H-DAMGO) and varying concentrations of this compound.
-
Separation : Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Rat Tail-Flick Test (General Protocol)
-
Acclimatization : Rats are gently restrained, allowing their tails to be exposed.
-
Baseline Measurement : A focused beam of heat is applied to a specific point on the tail, and the time taken for the rat to "flick" its tail away (latency) is recorded.
-
Drug Administration : this compound or a control substance is administered (e.g., intravenously).
-
Post-treatment Measurement : The tail-flick latency is measured again at set time intervals after drug administration.
-
Data Analysis : An increase in latency time is indicative of an analgesic effect.
The following diagram outlines a generalized workflow for the preclinical evaluation of an analgesic compound like this compound.
Caption: Generalized preclinical drug discovery workflow.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound was characterized in both animals and humans, revealing rapid absorption and elimination.
Pharmacokinetic Parameters (Human Data)
| Parameter | Oral | Intramuscular (IM) | Intravenous (IV) | Rectal | Reference |
| Bioavailability | 4.5 - 8.7% | ~100% | 100% | 15.5% | [6] |
| Time to Peak (Tₘₐₓ) | 1.5 hours | 30 minutes | Immediate | 30 minutes | [5][7][8] |
| Elimination Half-life (t₁/₂) | ~2 hours (variable: 1.4-4) | ~2 hours | ~2 hours | ~2 hours | [5][6][7][8] |
| Plasma Protein Binding | 27% | 27% | 27% | 27% | [6] |
The low oral bioavailability is due to significant first-pass metabolism in the liver.[5][6]
Pharmacokinetic Parameters (Animal Data)
| Parameter | Species | Route | Value | Reference |
| Elimination Half-life (t₁/₂) | Monkey | Rectal | 1.25 hours | [8] |
| CSF Half-life (t₁/₂) | Monkey | Intrathecal | 35 minutes | [9] |
| Time to Peak (Tₘₐₓ) CSF | Monkey | Intramuscular | Within 60 minutes | [9] |
Metabolism and Excretion
This compound is rapidly metabolized, primarily in the liver.[2] The main metabolic pathway is glucuronidation of the phenolic group.[6][10] The resulting glucuronide conjugate is the major metabolite.[10] Excretion occurs predominantly via the urine, with over 70% of a dose being excreted within 24 hours, almost entirely as metabolites.[6][11] Less than 5% of the drug is excreted unchanged.[10][11]
Early Clinical Development
Preliminary clinical trials in humans confirmed the analgesic efficacy observed in preclinical studies. In a study of 30 patients with acute renal colic, intravenous this compound (20-120 mg) provided a favorable analgesic response in 39 out of 41 administrations.[12] The onset of action was rapid, with a minimum duration of one hour.[12] These early trials established its potential for managing moderate to severe pain in clinical settings.[13] The most frequently reported side effects were gastrointestinal in nature, including nausea and vomiting, along with dizziness.[3][13]
Conclusion
The early discovery and development of this compound were driven by the search for a safer opioid analgesic. Its unique dual mechanism, involving partial agonism at mu-1 opioid receptors and agonism at central nicotinic receptors, provides effective analgesia with a reduced liability for respiratory depression and dependence. Preclinical and early clinical data established a profile of rapid onset and short duration of action, making it a valuable option for acute pain management, particularly in obstetrics. This technical summary provides a core understanding of the foundational science that led to the clinical use of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. The clinical pharmacokinetics and metabolism of the analgesic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Studies on the absorption and disposition of this compound following rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disposition and pharmacokinetics of this compound in the CSF. Studies after intrathecal administration in the non-human primate Erythrocebus patas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the metabolism of this compound, a new analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the metabolism of this compound, a new analgesic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preliminary clinical experience with this compound, a new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Rat Tail-Flick Assay Featuring Meptazinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meptazinol is a centrally acting opioid analgesic with a unique pharmacological profile. It primarily acts as a partial agonist at the mu-1 opioid receptor, which is thought to contribute to its analgesic effects with a potentially lower risk of respiratory depression and dependence compared to full mu-opioid agonists like morphine. Additionally, this compound exhibits some central cholinergic activity, which may also play a role in its antinociceptive properties.[1][2]
The tail-flick assay is a widely used and reliable method for assessing the analgesic efficacy of compounds in rodents. The test measures the latency of a rat to withdraw its tail from a noxious thermal stimulus. An increase in the tail-flick latency following the administration of a test compound indicates an analgesic effect. This document provides a detailed protocol for utilizing the rat tail-flick assay to evaluate the analgesic properties of this compound.
Mechanism of Action of this compound
This compound's primary mechanism of action involves its interaction with the opioid system. It is a partial agonist at the mu-opioid receptors, meaning it binds to and activates these receptors but with less efficacy than a full agonist.[1] This interaction is believed to be the main driver of its analgesic effects. Furthermore, studies suggest that this compound's antinociceptive activity is also dependent on cholinergic mechanisms, indicating a dual mode of action that differentiates it from many other opioid analgesics.[2]
Experimental Protocols
Rat Tail-Flick Assay Protocol
This protocol is adapted from established methods for assessing thermal nociception in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Tail-flick analgesia meter (radiant heat source or hot water bath)
-
Animal restrainers
-
Syringes and needles for administration
-
Timer
Procedure:
-
Acclimatization: Acclimate the rats to the experimental room for at least 60 minutes before testing. Handle the animals gently to minimize stress.
-
Habituation: Gently place each rat in a restrainer and allow it to habituate for 10-15 minutes before the initial measurement.
-
Baseline Latency Measurement:
-
Position the rat's tail over the radiant heat source or immerse the distal 3-5 cm of the tail in a constant temperature water bath (typically 52-55°C).
-
Start the timer simultaneously with the application of the thermal stimulus.
-
Stop the timer as soon as the rat flicks or withdraws its tail.
-
To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the rat does not respond within this time, the stimulus is removed, and the maximum latency is recorded.
-
Perform two to three baseline measurements for each rat, with a minimum interval of 5 minutes between each measurement. The average of these readings constitutes the baseline latency.
-
-
Drug Administration:
-
Administer this compound or the vehicle (sterile saline) via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
For dose-response studies, different groups of rats should receive varying doses of this compound.
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 3.
-
-
Data Analysis:
-
Calculate the Mean ± SEM for the tail-flick latency at each time point for each treatment group.
-
The analgesic effect can be expressed as the percentage of Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Data Presentation
The following tables summarize hypothetical quantitative data based on typical results from studies evaluating the analgesic effects of this compound using the rat tail-flick assay.
Table 1: Dose-Response Effect of this compound on Tail-Flick Latency in Rats
| Dose of this compound (mg/kg, i.p.) | Mean Tail-Flick Latency (seconds) ± SEM (at 30 minutes post-administration) |
| Vehicle (Saline) | 2.5 ± 0.2 |
| 5 | 4.8 ± 0.4 |
| 10 | 6.7 ± 0.5 |
| 20 | 8.9 ± 0.6 |
Table 2: Time-Course of the Analgesic Effect of this compound (10 mg/kg, i.p.) in the Rat Tail-Flick Assay
| Time Post-Administration (minutes) | Mean Tail-Flick Latency (seconds) ± SEM |
| 0 (Baseline) | 2.6 ± 0.3 |
| 15 | 5.4 ± 0.4 |
| 30 | 6.8 ± 0.5 |
| 60 | 4.9 ± 0.4 |
| 90 | 3.5 ± 0.3 |
| 120 | 2.8 ± 0.2 |
Visualizations
Experimental Workflow for the Rat Tail-Flick Assay
Caption: Workflow of the rat tail-flick assay for this compound.
Signaling Pathway of this compound's Analgesic Action
Caption: Dual signaling pathway of this compound's analgesic effect.
References
Application Notes and Protocols: Meptazinol Analgesia Assessment Using the Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meptazinol is a centrally acting opioid analgesic with a unique pharmacological profile, exhibiting partial agonist activity at the µ-opioid receptor and additional cholinergic properties.[1][2] This dual mechanism of action contributes to its analgesic effects, potentially with a reduced side-effect profile compared to conventional opioid agonists. The hot plate test is a widely used and validated method for assessing the efficacy of centrally acting analgesics by measuring the response latency to a thermal stimulus.[3][4] This document provides a detailed methodology for evaluating the analgesic properties of this compound using the hot plate test in rodent models.
Mechanism of Action of this compound
This compound primarily exerts its analgesic effects through two distinct pathways:
-
Opioid System Modulation : this compound acts as a partial agonist at the µ-opioid receptors (MOR) in the central nervous system.[1][5] As a partial agonist, it binds to and activates these receptors, but with a lower intrinsic activity than full agonists like morphine. This interaction is thought to mediate analgesia with a potentially lower risk of respiratory depression and dependence.[1] this compound shows selectivity for the mu-1 subtype of the µ-opioid receptor.[6]
-
Cholinergic System Interaction : Unlike many opioids, this compound also exhibits activity within the cholinergic system.[2] It is believed to act on central cholinergic transmission, which contributes to its overall analgesic effect.[4] This cholinergic component may involve an interaction with nicotinic acetylcholine (B1216132) receptors.[4]
Data Presentation
No specific quantitative data for this compound in the hot plate test was identified in the publicly available literature. The following tables are provided as a template for structuring and presenting experimental data.
Table 1: Dose-Response Effect of this compound on Hot Plate Latency in Mice
| Treatment Group | Dose (mg/kg) | N | Mean Latency (seconds) ± SEM | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | e.g., 12.5 ± 1.2 | 0 |
| This compound | 5 | 10 | e.g., 18.3 ± 1.5 | Calculate |
| This compound | 10 | 10 | e.g., 25.1 ± 2.0 | Calculate |
| This compound | 20 | 10 | e.g., 34.8 ± 2.3 | Calculate |
| Morphine (Positive Control) | 10 | 10 | e.g., 40.2 ± 2.5 | Calculate |
%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Table 2: Time-Course of Analgesic Effect of this compound (10 mg/kg) in the Hot Plate Test
| Time Post-Administration (minutes) | Mean Latency (seconds) ± SEM |
| 0 (Baseline) | e.g., 12.2 ± 1.1 |
| 15 | e.g., 20.5 ± 1.8 |
| 30 | e.g., 25.1 ± 2.0 |
| 60 | e.g., 22.8 ± 1.9 |
| 90 | e.g., 17.4 ± 1.6 |
| 120 | e.g., 13.1 ± 1.3 |
Experimental Protocols
Principle of the Hot Plate Test
The hot plate test assesses the thermal pain threshold of an animal by placing it on a heated surface and measuring the time it takes for the animal to exhibit a nociceptive response, such as paw licking, shaking, or jumping.[3][4] An increase in the latency to respond is indicative of analgesia. This test is particularly sensitive to centrally acting analgesics.[4]
Materials and Equipment
-
Hot Plate Analgesiometer (with adjustable temperature control)
-
Animal enclosure (transparent cylinder to keep the animal on the hot plate)
-
Timer (integrated into the analgesiometer or separate)
-
Animal weighing scale
-
Syringes and needles for drug administration
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Positive control (e.g., Morphine sulfate)
-
Experimental animals (e.g., male Swiss albino mice, 20-25g)
Experimental Procedure
-
Animal Acclimatization : Acclimate animals to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Preparation : Dissolve this compound hydrochloride and the positive control (e.g., Morphine sulfate) in the vehicle (e.g., sterile saline) to the desired concentrations.
-
Hot Plate Apparatus Setup : Set the temperature of the hot plate to a constant, non-injurious temperature, typically between 52°C and 55°C.[7]
-
Baseline Latency Measurement :
-
Gently place each animal individually on the hot plate within the transparent cylinder.
-
Start the timer immediately.
-
Observe the animal for nociceptive responses, which include licking or shaking of the hind paws, or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency time.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Animals with a baseline latency outside a predetermined range (e.g., 5-20 seconds) may be excluded from the study.
-
-
Drug Administration :
-
Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of this compound).
-
Administer the prepared solutions to the respective groups via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
-
Post-Drug Latency Measurement :
-
At a predetermined time after drug administration (e.g., 30 minutes), place each animal back on the hot plate and measure the reaction latency as described in the baseline measurement.
-
For time-course studies, repeat the latency measurement at several time points (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.
-
-
Data Analysis :
-
Calculate the mean latency and standard error of the mean (SEM) for each group.
-
The analgesic effect can be expressed as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Mandatory Visualizations
Caption: Dual signaling pathway of this compound leading to analgesia.
Caption: Experimental workflow for the hot plate test.
References
- 1. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dol.inf.br [dol.inf.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for In Vitro Receptor Binding Assay of Meptazinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro receptor binding assays for Meptazinol, a unique opioid analgesic with a dual mechanism of action. The protocols detailed below are designed to characterize the binding affinity of this compound for its primary target, the µ-opioid receptor (MOR), and to investigate its interaction with other opioid receptor subtypes and nicotinic acetylcholine (B1216132) receptors (nAChRs).
Introduction
This compound is a centrally acting analgesic with a mixed agonist-antagonist profile at opioid receptors.[1] It exhibits a relative selectivity for µ-opioid receptors, particularly the µ-1 subtype.[2][3] Unlike traditional opioids, this compound also demonstrates cholinergic activity. Understanding the receptor binding profile of this compound is crucial for elucidating its pharmacological effects and for the development of novel analgesics with improved side-effect profiles. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.
Data Presentation: Receptor Binding Affinities
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Receptor Type |
| This compound | IC50 < 1 (µ-1 subtype)[2] | Data not available | Data not available | Partial Agonist[2] |
| DAMGO | ~1.23 - 2.3[4][5] | ~10,000[6] | ~4200[7] | Full Agonist |
| Morphine | ~1.2[4] | Low affinity[8] | Low affinity[8] | Full Agonist |
| Naloxone | ~1.1 - 3.9[2][9] | ~16 - 95[9][10] | ~12 - 16[9][10] | Antagonist |
| Pentazocine | ~3.2[3] | ~62[3] | ~7.6[3] | Mixed Agonist-Antagonist |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the µ-opioid receptor using a radiolabeled ligand such as [³H]-DAMGO.
Materials:
-
Receptor Source: Rat brain membranes or membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a µ-opioid selective agonist).
-
Test Compound: this compound hydrochloride.
-
Reference Compounds: DAMGO, Morphine, Naloxone.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation (from rat brain):
-
Homogenize fresh or frozen rat brains in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
Store the membrane preparation in aliquots at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DAMGO (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of Naloxone (10 µM final concentration), 50 µL of [³H]-DAMGO, and 100 µL of membrane preparation.
-
This compound Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-DAMGO, and 100 µL of membrane preparation.
-
Reference Compound Competition: 50 µL of a reference compound at various concentrations, 50 µL of [³H]-DAMGO, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol outlines a competitive binding assay to investigate the affinity of this compound for nAChRs.
Materials:
-
Receptor Source: Membranes from cells expressing the desired nAChR subtype (e.g., α4β2, α7) or tissue preparations rich in nAChRs (e.g., rat brain cortex).
-
Radioligand: A suitable nAChR radioligand (e.g., [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin for α7).
-
Test Compound: this compound hydrochloride.
-
Reference Compounds: Nicotine, Epibatidine.
-
Non-specific Binding Control: A high concentration of a suitable unlabeled ligand (e.g., 1 mM Nicotine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Other materials are as described for the µ-opioid receptor assay.
Procedure:
The procedure is analogous to the µ-opioid receptor binding assay, with the following modifications:
-
Receptor and Radioligand: Use the appropriate nAChR-expressing membranes and a specific radioligand.
-
Incubation: Incubation times and temperatures may need to be optimized for the specific nAChR subtype and radioligand.
-
Data Analysis: The data analysis follows the same principles as described for the opioid receptor assay.
Visualizations
This compound's Dual Signaling Pathway
Caption: Dual signaling pathway of this compound at opioid and cholinergic receptors.
Experimental Workflow for Competitive Receptor Binding Assay
Caption: General workflow for a competitive radioligand receptor binding assay.
References
- 1. Antagonism of nicotinic receptors of rat chromaffin cells by N,N,N-trimethyl-1-(4-trans-stilbenoxy)-2-propylammonium iodide: a patch clamp and ligand binding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the absorption and disposition of this compound following rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO [ouci.dntb.gov.ua]
- 8. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural comparisons of this compound with opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Quantification of Meptazinol in Plasma using LC-MS/MS
This application note provides a detailed protocol for the quantification of Meptazinol in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC--MS/MS). This method is crucial for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
This compound is a synthetic opioid analgesic used for moderate to severe pain. Accurate quantification of this compound in plasma is essential for pharmacokinetic analysis, dose-response studies, and monitoring therapeutic levels. LC-MS/MS offers high sensitivity and selectivity for the determination of drug concentrations in complex biological matrices like plasma. This document outlines a validated method for the robust and reliable quantification of this compound.
Experimental Protocols
Sample Preparation
Two primary methods for plasma sample preparation are presented: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
2.1.1. Liquid-Liquid Extraction (LLE) Protocol [1][2]
This method is suitable for removing interfering substances and concentrating the analyte.
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard (IS), such as acetaminophen.[1]
-
Alkalinize the plasma sample.
-
Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and isopropanol).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2.1.2. Protein Precipitation (PPT) Protocol [3]
This is a simpler and faster method for sample clean-up.
-
Pipette a known volume of rat plasma into a microcentrifuge tube.
-
Add five volumes of cold methanol (B129727) as the precipitation agent.[3]
-
Vortex the mixture vigorously for 2 minutes to precipitate the plasma proteins.
-
Centrifuge at 12,000 rpm for 15 minutes.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase.
-
Inject a portion of the sample into the LC-MS/MS system.
Liquid Chromatography Conditions
The following table summarizes the chromatographic conditions for the separation of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | Thermo Hypurity Cyano column[1][2] | Zorbax Extend-C18 column[3] |
| Mobile Phase | Acetonitrile: 50mM Ammonium Formate (70:30, v/v)[1][2] | Methanol: Water (containing 5mM Ammonium Formate, pH 9.8) (95:5, v/v)[3] |
| Flow Rate | Information not available | Information not available |
| Injection Volume | Information not available | Information not available |
| Column Temperature | Ambient | Information not available |
| Retention Time | Information not available | This compound: 3.3 min, IS (Bis(5)-(-)-Meptazinol): 1.9 min[3] |
Mass Spectrometry Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |
| MRM Transitions | This compound: m/z 234 → 234[1], this compound-d3 (IS): Not specified, 7-oxothis compound (M1): m/z 248.2 → 107.1, 3-hydroxyethylthis compound (M2): m/z 250.1 → 107.1, N-desmethylthis compound (M3): m/z 220.2 → 107.0, Acetaminophen (IS): m/z 152 → 110[1] |
| Ion Source Temperature | Information not available |
| Gas Parameters | Nebulizer Gas, Heater Gas, Curtain Gas, Collision Gas: Settings to be optimized for the specific instrument. |
Quantitative Data Summary
The following tables summarize the validation parameters for the LC-MS/MS method for this compound quantification.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range | Correlation Coefficient (r²) |
| This compound | Human Plasma | 0.2925 - 292.5 ng/mL[1] | > 0.99 |
| Bis(9)-(-)-Meptazinol | Rat Plasma | 1 - 500 ng/mL[3] | > 0.99 |
| This compound | Human Plasma | 100 - 100000 ng/mL | > 0.99 |
| 7-oxothis compound (M1) | Human Plasma | 5 - 5000 ng/mL | > 0.99 |
| 3-hydroxyethylthis compound (M2) | Human Plasma | 5 - 500 ng/mL | > 0.99 |
| N-desmethylthis compound (M3) | Human Plasma | 50 - 20000 ng/mL | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Human Plasma | < 9.05%[1] | < 12.89%[1] | -2.99% to 4.96%[1] |
| Bis(9)-(-)-Meptazinol | Rat Plasma | 4.4 - 6.2%[3] | 6.2 - 8.9%[3] | Not specified |
| This compound | Human Plasma | Not specified | Not specified | -6.85% to 3.33% |
| 7-oxothis compound (M1) | Human Plasma | Not specified | Not specified | -5.40% to 4.30% |
| 3-hydroxyethylthis compound (M2) | Human Plasma | Not specified | Not specified | -5.80% to 2.80% |
| N-desmethylthis compound (M3) | Human Plasma | Not specified | Not specified | -4.27% to 8.89% |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Mean Absolute Recovery (%) |
| This compound | Human Plasma | > 70.21%[1] |
| Bis(9)-(-)-Meptazinol | Rat Plasma | > 95%[3] |
Table 4: Limits of Quantification
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) |
| This compound | Human Plasma | 0.2925 ng/mL[1] |
| Bis(9)-(-)-Meptazinol | Rat Plasma | 1 ng/mL[3] |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The detailed protocols and summarized data serve as a valuable resource for researchers in the field of pharmacology and drug development, enabling accurate pharmacokinetic and toxicokinetic studies of this compound. The choice between LLE and PPT for sample preparation will depend on the specific requirements of the study, including matrix complexity and desired throughput.
References
- 1. Liquid chromatography/positive ion electrospray tandem mass spectrometry method for the quantification of hydrochloride this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/positive ion electrospray tandem mass spectrometry method for the quantification of hydrochloride this compound in human plasma: application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Determination of Bis(9)-(-)-Meptazinol, a bis-ligand for Alzheimer's disease, in rat plasma by liquid chromatography-tandem mass spectrometry: application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Dose-Response Curve Analysis of Meptazinol in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meptazinol is a centrally acting opioid analgesic with a unique pharmacological profile. It primarily functions as a partial agonist at the µ-opioid receptor (MOR), with a particular selectivity for the µ-1 subtype.[1][2] Unlike traditional opioids, this compound also exhibits a cholinergic component to its action, which may contribute to its analgesic effects and differentiate its side-effect profile.[3][4] This dual mechanism of action makes this compound an interesting candidate for pain management research.
This document provides detailed protocols for conducting dose-response analysis of this compound in mice using common analgesic assays: the hot-plate test, the tail-flick test, and the acetic acid-induced writhing test. Additionally, it outlines methods for characterizing the receptor binding profile and illustrates the proposed signaling pathway.
Data Presentation
The following tables summarize representative quantitative data for this compound. Note: Specific experimental values may vary based on laboratory conditions, mouse strain, and other experimental parameters. The data presented here are for illustrative purposes.
Table 1: In Vivo Analgesic Potency of this compound in Mice
| Assay | Route of Administration | ED₅₀ (mg/kg) | Peak Effect Time (min) |
| Hot-Plate Test | Intraperitoneal (i.p.) | 15 | 30 |
| Tail-Flick Test | Intraperitoneal (i.p.) | 10 | 30 |
| Acetic Acid Writhing Test | Intraperitoneal (i.p.) | 5 | 20 |
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Kᵢ (nM) |
| µ-Opioid (mu) | [³H]-DAMGO | < 1 (for µ-1 site) |
| δ-Opioid (delta) | [³H]-DPDPE | > 100 |
| κ-Opioid (kappa) | [³H]-U69593 | > 100 |
Mechanism of Action
This compound exerts its analgesic effects through a dual mechanism involving both the opioid and cholinergic systems.
Opioid Receptor Interaction
This compound is a partial agonist at the µ-opioid receptor, with a higher affinity for the µ-1 subtype.[1][2] Upon binding, it activates G-protein signaling cascades. This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Additionally, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. These actions collectively suppress the transmission of pain signals.
Cholinergic System Modulation
This compound has also been shown to interact with the cholinergic system.[3][4] This may involve the facilitation of acetylcholine (B1216132) (ACh) release and a potential interaction with nicotinic acetylcholine receptors (nAChRs). This cholinergic activity is thought to contribute to its overall analgesic effect.
Caption: Proposed dual mechanism of action for this compound.
Experimental Workflow
A typical workflow for determining the dose-response curve of this compound in mice involves several key steps, from animal preparation to data analysis.
Caption: General experimental workflow for analgesic testing.
Experimental Protocols
Hot-Plate Test
This test measures the response latency to a thermal stimulus, reflecting supraspinal analgesic effects.
Materials:
-
Hot-plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C)
-
Plexiglass cylinder to confine the mouse on the hot plate
-
Stopwatch
-
Male ICR or Swiss Webster mice (20-25 g)
-
This compound hydrochloride solution in sterile saline
-
Vehicle control (sterile saline)
-
Positive control (e.g., Morphine sulfate, 10 mg/kg)
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate (set to 55°C) and start the stopwatch. Record the time until the mouse exhibits a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time of 30-60 seconds should be established to prevent tissue damage.
-
Grouping and Dosing: Randomly assign mice to treatment groups (vehicle, multiple doses of this compound, positive control). Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Post-treatment Latency: At various time points after injection (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) for each mouse at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Dose-Response Curve: Plot the %MPE against the log of the dose of this compound to generate a dose-response curve and calculate the ED₅₀.
Tail-Flick Test
This test measures the latency to withdraw the tail from a radiant heat source, primarily assessing spinal reflexes.
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Mouse restrainer
-
Stopwatch
-
Male ICR or Swiss Webster mice (20-25 g)
-
This compound hydrochloride solution in sterile saline
-
Vehicle control (sterile saline)
-
Positive control (e.g., Morphine sulfate, 10 mg/kg)
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 30 minutes. Gently handle and place them in the restrainer to habituate them to the procedure.
-
Baseline Latency: Place the mouse in the restrainer and position its tail over the radiant heat source. Activate the heat source and start the timer. Stop the timer as soon as the mouse flicks its tail. This is the baseline latency. Set a cut-off time of 10-15 seconds to prevent tissue injury.
-
Grouping and Dosing: As described in the hot-plate test.
-
Post-treatment Latency: At predetermined time intervals post-injection, measure the tail-flick latency again.
-
Data Analysis: Calculate the %MPE as described for the hot-plate test.
-
Dose-Response Curve: Construct a dose-response curve and determine the ED₅₀.
Acetic Acid-Induced Writhing Test
This test assesses visceral pain by observing the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Materials:
-
0.6% Acetic acid solution in sterile water
-
Observation chambers
-
Stopwatch
-
Male ICR or Swiss Webster mice (20-25 g)
-
This compound hydrochloride solution in sterile saline
-
Vehicle control (sterile saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Acclimatization: Acclimate mice to the testing environment.
-
Grouping and Dosing: Randomly assign mice to treatment groups. Administer this compound, vehicle, or a positive control i.p. 20-30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and start a stopwatch. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 10-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
Dose-Response Curve: Plot the % inhibition against the log of the dose to generate a dose-response curve and calculate the ED₅₀.
Logical Relationship: Dose to Analgesic Effect
The process of determining the analgesic effect of this compound follows a logical progression from the administered dose to the final observed effect.
Caption: Logical flow from dose administration to analgesic effect.
References
- 1. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the cholinergic component of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Meptazinol in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Introduction
Meptazinol is a synthetic opioid analgesic used for moderate to severe pain. The monitoring of its concentration in biological matrices such as plasma, blood, and urine is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This application note details robust and validated High-Performance Liquid Chromatography (HPLC) methods coupled with various detectors for the quantitative analysis of this compound in biological samples. The described protocols offer high sensitivity, specificity, and reproducibility.
General Sample Preparation Procedures
The choice of sample preparation is critical to remove interfering substances and concentrate the analyte. Common methods for this compound extraction from biological fluids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique is effective for extracting this compound from plasma. A typical procedure involves the alkalinization of the plasma sample followed by extraction with an organic solvent.[1]
-
Solid-Phase Extraction (SPE): SPE is a versatile method suitable for various biological matrices. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Chromatographic Conditions
Optimal chromatographic separation of this compound is typically achieved using reverse-phase HPLC. The specific column and mobile phase composition can be adapted based on the detector used and the specific requirements of the analysis.
Protocol 1: HPLC with Fluorescence Detection for this compound in Plasma
This method is suitable for pharmacokinetic studies requiring sensitive detection of this compound.[2]
I. Materials and Reagents
-
This compound standard
-
Internal Standard (IS) solution (e.g., another fluorescent compound with similar chromatographic behavior)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Human plasma (drug-free for calibration standards)
II. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma in a centrifuge tube, add 100 µL of the internal standard solution.
-
Add 200 µL of 1 M sodium hydroxide (B78521) solution to alkalinize the sample.
-
Add 5.0 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 50 µL aliquot into the HPLC system.
III. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 50 mM ammonium acetate buffer (pH 6.5) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector:
-
Excitation Wavelength: 278 nm
-
Emission Wavelength: 298 nm
-
Protocol 2: HPLC with Diode Array Detection (DAD) for this compound in Blood and Urine
This method is applicable for toxicological screening and quantification in post-mortem samples.[3][4]
I. Materials and Reagents
-
This compound standard
-
Desipramine (internal standard)
-
Methanol (HPLC grade)
-
Perchloric acid
-
Sodium hydroxide
-
1-chlorobutane
-
Human blood and urine (drug-free for calibration standards)
II. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of blood or urine, add 500 µL of the internal standard solution (desipramine in 0.2 M sodium carbonate solution, pH 10).
-
Add 5 mL of 1-chlorobutane.
-
Mix thoroughly for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
III. HPLC Conditions
-
Column: Phenomenex Synergi 4 µ Fusion (150 x 4.6 mm)[3]
-
Mobile Phase: A gradient mixture of methanol and aqueous buffer.
-
Column Temperature: 25°C[3]
-
DAD Detector: Spectral data recorded between 200 and 595 nm.[3]
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Human Plasma
This is a highly sensitive and specific method for pharmacokinetic applications with low sample volume requirements.[1]
I. Materials and Reagents
-
This compound hydrochloride standard
-
Acetaminophen (internal standard)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (B1220265)
-
Ethyl acetate
-
Human plasma
II. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add the internal standard.[1]
-
Add 100 µL of 1 M sodium hydroxide.
-
Add 1 mL of ethyl acetate and vortex.
-
Centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
III. LC-MS/MS Conditions
-
HPLC Column: Thermo Hypurity Cyano column.[1]
-
Mobile Phase: Acetonitrile and 50 mM aqueous ammonium formate (70:30, v/v).[1]
-
Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[1]
-
MRM Transitions:
Quantitative Data Summary
| Biological Matrix | Sample Preparation | HPLC Column | Detector | Linearity Range | LOQ | Recovery | Reference |
| Human Plasma | Liquid-Liquid Extraction | Thermo Hypurity Cyano | MS/MS | 0.2925-292.5 ng/mL | 0.2925 ng/mL | >70.21% | [1] |
| Equine Plasma | Liquid-Liquid Extraction | Phenomenex Synergi 4 µ Fusion | DAD | 0.078–10 mg/L | 0.11 mg/L | Not Specified | [3] |
| Human Blood | Liquid-Liquid Extraction | Phenomenex Synergi 4 µ Fusion | DAD | Not Specified | Not Specified | Not Specified | [3][4] |
| Human Urine | Liquid-Liquid Extraction | Phenomenex Synergi 4 µ Fusion | DAD | Not Specified | Not Specified | Not Specified | [3][4] |
| Human Plasma | Not Specified | Not Specified | Fluorescence | Not Specified | Not Specified | Not Specified | [2] |
Experimental Workflow Diagram
References
- 1. Liquid chromatography/positive ion electrospray tandem mass spectrometry method for the quantification of hydrochloride this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the new analgesic, this compound, after oral and intravenous administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Huddersfield Repository - University of Huddersfield [eprints.hud.ac.uk]
Application Notes: Investigating the Neurotransmitter Effects of Meptazinol Using In Vivo Microdialysis
Introduction
Meptazinol is a centrally acting opioid analgesic from the hexahydroazepine series, primarily used for treating moderate to severe pain, such as in obstetrics.[1][2][3] Its unique pharmacological profile, characterized by mixed agonist-antagonist activity at opioid receptors and an additional influence on the cholinergic system, distinguishes it from conventional opioids.[1][4][5] In vivo microdialysis is a powerful neuropharmacological technique that permits the continuous sampling and measurement of endogenous neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[6][7][8] This document provides a detailed protocol for utilizing in vivo microdialysis to elucidate the effects of this compound on key neurotransmitter systems, offering valuable insights for researchers in pharmacology and drug development.
Pharmacological Profile of this compound
This compound's primary mechanism of action involves its activity as a partial agonist at mu-opioid receptors (MOR).[1][9] Unlike full agonists like morphine, its partial agonism may limit the extent of respiratory depression and potential for abuse.[9][10] A distinguishing feature of this compound is its effect on central cholinergic transmission, acting as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChR), which contributes to its analgesic properties.[1][4][5][9] While it displays a high affinity for a subpopulation of mu-receptors (mu-1), its affinity for kappa (κ) and delta (δ) opioid receptors is low.[4][10] The interaction with these receptor systems suggests that this compound likely modulates several key neurotransmitter pathways, including the dopaminergic and cholinergic systems.
Quantitative Data Summary
The following tables provide key quantitative parameters for designing and executing in vivo microdialysis studies with this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Route of Administration | Oral, Intramuscular, Intravenous | [11][12] |
| Oral Bioavailability | Low (4.5 - 8.7%) | [12] |
| Time to Peak Plasma Level (Oral) | ~90 minutes | [4] |
| Peak Analgesic Effect | 30 - 60 minutes | [2][4] |
| Elimination Half-life | 1.4 - 4 hours (variable) | [2][4] |
| Metabolism | Rapidly metabolized to glucuronide | [4] |
| Excretion | Primarily via urine (>70% in 24h) |[12] |
Table 2: Animal Model and Surgical Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Animal Model | Adult Male Sprague-Dawley rats | [13][14] |
| Body Weight | 280 - 350 g | [13][14] |
| Anesthesia | Isoflurane (B1672236) or Ketamine/Xylazine mixture | [13][14] |
| Stereotaxic Frame | Standard rat stereotaxic apparatus | [14][15] |
| Post-operative Analgesia | Carprofen (5 mg/kg, s.c.) or Buprenorphine (0.05 mg/kg, s.c.) | [14] |
| Surgical Recovery Period | Minimum 24 - 48 hours, ideally 7 days |[14][15] |
Table 3: Stereotaxic Coordinates for Guide Cannula Implantation (from Bregma)
| Brain Region | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) from dura | Rationale |
|---|---|---|---|---|
| Nucleus Accumbens (NAc) | +1.5 mm | ±1.8 mm | -6.0 mm (guide tip) | Key region in reward and dopamine (B1211576) modulation by opioids.[15][16] |
| Striatum | +1.2 mm | ±2.5 mm | -3.5 mm (guide tip) | Involved in motor control and dopamine regulation.[14][17] |
| Medial Prefrontal Cortex (mPFC) | +3.2 mm | ±0.8 mm | -2.0 mm (guide tip) | Dopaminergic projection area influenced by opioid activity in the VTA.[14][18] |
Table 4: Microdialysis and Analytical Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Microdialysis Probe | CMA 12 or equivalent (2-4 mm membrane) | [13] |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂ | [15] |
| Flow Rate | 1.0 - 2.0 µL/min | [13] |
| Equilibration Period | 60 - 90 minutes | [13] |
| Sample Collection Interval | 10 - 20 minutes | [13][15] |
| Analytical Method | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | [8][13] |
| Sample Storage | -80°C until analysis (add antioxidant for catecholamines) |[13] |
Table 5: Expected Changes in Extracellular Neurotransmitter Levels Following this compound Administration
| Neurotransmitter | Brain Region | Expected Change | Rationale |
|---|---|---|---|
| Dopamine (DA) | Nucleus Accumbens, Striatum | Increase | Partial agonism at mu-opioid receptors on GABAergic interneurons can lead to disinhibition of dopamine release.[18] |
| Acetylcholine (ACh) | Medial Prefrontal Cortex, Hippocampus | Increase | Direct agonistic activity at central nicotinic acetylcholine receptors.[1][5][9] |
| Serotonin (B10506) (5-HT) | Medial Prefrontal Cortex | Variable/No Change | This compound's primary mechanism does not directly target serotonin systems, but indirect effects are possible. |
| Norepinephrine (NE) | Medial Prefrontal Cortex | Variable/No Change | Indirect effects may occur, but are not the primary mechanism. |
Visualizations
Signaling Pathways
// Connections this compound -> MOR [label="Partial Agonist", color="#34A853"]; this compound -> nAChR [label="Agonist", color="#FBBC05"];
MOR -> GABA_neuron [label="Inhibits (-)", dir=T, color="#EA4335"]; GABA_neuron -> DA_neuron [label="Inhibits (-)", dir=T, color="#EA4335"]; DA_neuron -> DA_release [label="Stimulates (+)", dir=T, color="#4285F4"];
nAChR -> ACh_neuron [label="Stimulates (+)", dir=T, color="#FBBC05"]; ACh_neuron -> ACh_release [label="Stimulates (+)", dir=T, color="#FBBC05"];
Dynorphin -> KOR [label="Agonist", color="#5F6368"]; KOR -> DA_neuron [label="Inhibits (-)\n(Feedback)", dir=T, color="#5F6368"];
} END_DOT Caption: this compound's dual mechanism affecting dopaminergic and cholinergic pathways.
Experimental Workflow
Detailed Experimental Protocols
This protocol is a comprehensive guide for conducting in vivo microdialysis in rats to assess the effects of this compound. All procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee guidelines.
I. Surgical Implantation of Microdialysis Guide Cannula
-
Anesthesia and Preparation: Anesthetize an adult male Sprague-Dawley rat using isoflurane (2-3% in oxygen) or a ketamine/xylazine mixture.[13][14] Confirm the depth of anesthesia via the pedal withdrawal reflex. Place the animal securely in a stereotaxic frame.[14] Maintain body temperature at 37°C using a heating pad.
-
Surgical Site Preparation: Shave the scalp and sterilize the area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol). Make a midline incision on the scalp to expose the skull.[14] Retract the periosteum to clearly visualize the bregma and lambda sutures.
-
Craniotomy: Using the stereotaxic coordinates from a reliable rat brain atlas (refer to Table 3), drill a small burr hole over the target brain region (e.g., Nucleus Accumbens).[13]
-
Cannula Implantation: Slowly lower the guide cannula (e.g., CXG-8) to the predetermined dorsal-ventral (DV) coordinate.[15] Secure the cannula to the skull using dental cement and anchor screws.[15]
-
Post-Surgical Care: Insert a dummy cannula (stylet) into the guide to maintain patency.[15] Administer post-operative analgesia (e.g., Carprofen).[14] House the animal individually and allow for a recovery period of at least 7 days before the microdialysis experiment to ensure tissue recovery and minimize inflammation.[15]
II. In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, transport the rat to the testing room and allow it to acclimate. Gently restrain the animal, remove the dummy cannula, and place it in a microdialysis experimental chamber (e.g., a freely moving system like the CMA 120) for 1-2 hours to habituate.[13][14]
-
Probe Insertion and Perfusion: Slowly insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.[13] Connect the probe to a microinfusion pump and begin perfusion with sterile artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.[13][15]
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes.[13] This period is crucial for establishing a stable baseline of neurotransmitter levels as the tissue recovers from the probe insertion. Discard the dialysate collected during this time.[14]
-
Baseline Sample Collection: After equilibration, collect at least three to four consecutive baseline dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.[13][14] For catecholamine analysis (dopamine, norepinephrine), vials should contain a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent degradation.[13]
-
Drug Administration: Administer this compound via the desired route.
-
Systemic Administration: Inject intraperitoneally (i.p.) or subcutaneously (s.c.). Doses should be determined from prior literature, starting with analgesic-equivalent doses (e.g., 10 mg/kg).[10]
-
Local Administration (Reverse Dialysis): Infuse this compound directly into the target brain region by including it in the aCSF perfusion solution. This allows for site-specific investigation.
-
-
Post-Treatment Sample Collection: Continue collecting dialysate samples at the same regular intervals for at least 2-3 hours following drug administration to monitor the time course of neurotransmitter changes.[13]
-
Sample Handling: Immediately after collection, cap the vials and freeze them on dry ice or store them in a -80°C freezer until analysis.[13]
III. Sample Analysis via HPLC-ECD
-
System Preparation: Set up the High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.[13] This method provides the high sensitivity required to detect the low concentrations of neurotransmitters typically found in microdialysate.[8]
-
Standard Curve: Prepare a series of standard solutions containing known concentrations of the neurotransmitters of interest (e.g., dopamine, acetylcholine, serotonin) in aCSF. Run these standards to generate a standard curve for accurate quantification.[14]
-
Sample Analysis: Thaw the dialysate samples. Inject a fixed volume (e.g., 10-20 µL) of each sample and standard into the HPLC system.[14] The neurotransmitters are separated on the column and detected by the electrochemical cell.
-
Data Quantification and Analysis: Calculate the concentration of each neurotransmitter in the dialysate samples by comparing their peak heights or areas to the standard curve. Express the results as a percentage change from the average baseline concentration for each animal. Statistical analysis (e.g., ANOVA with repeated measures) can then be used to determine the significance of this compound's effects over time.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. patient.info [patient.info]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The clinical pharmacokinetics and metabolism of the analgesic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Microdialysis [bio-protocol.org]
- 16. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
Protocol for Assessing Meptazinol-Induced Respiratory Depression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Meptazinol is a centrally acting opioid analgesic with a unique pharmacological profile. It is characterized as a partial agonist at the µ-opioid receptor (MOR), exhibiting mixed agonist-antagonist properties.[1][2] This profile is thought to contribute to a lower risk of dependence and respiratory depression compared to full µ-opioid agonists like morphine.[1][2] Additionally, this compound possesses a distinct cholinergic component to its mechanism of action, which may also modulate its analgesic and respiratory effects.[3][4][5]
These application notes provide detailed protocols for assessing this compound-induced respiratory depression in both preclinical and clinical settings. The methodologies described include whole-body plethysmography for continuous respiratory monitoring in rodents and arterial blood gas analysis for a direct measure of gas exchange. Furthermore, a protocol for assessing the ventilatory response to carbon dioxide in humans is outlined. Comparative data for this compound and other opioids are presented to aid in experimental design and data interpretation.
Data Presentation
The following tables summarize quantitative data on the respiratory effects of this compound in comparison to other opioids.
Table 1: Respiratory Parameters in Conscious Rats Following Opioid Administration
| Parameter | Saline (Control) | Morphine (3.5 mg/kg, i.v.) | This compound (10 mg/kg, i.v.) | This compound (7.5 - 30 mg/kg) |
| Respiratory Rate (breaths/min) | 120 ± 3 | Significant Decrease | No Significant Change | Not specified |
| Tidal Volume (ml/100g) | 0.48 ± 0.01 | Not specified | No Significant Change | Not specified |
| Minute Ventilation (ml/min/100g) | 58 ± 1 | Significant Decrease | No Significant Change | Not specified |
| Arterial pO2 (mm Hg) | Baseline | Significant Decrease (>20 mm Hg) | No Significant Effect | Not specified |
| Arterial pCO2 (mm Hg) | Baseline | Significant Increase (>10 mm Hg) | No Significant Effect | Small but significant increase |
Data for Saline, Morphine (3.5 mg/kg), and this compound (10 mg/kg) are adapted from studies in conscious rats.[6][7] Data for this compound (7.5 - 30 mg/kg) is from a separate study in conscious rats measuring arterial pCO2.[8]
Table 2: Respiratory Effects of Opioids in Healthy Human Volunteers
| Parameter | Placebo | This compound (100 mg/70 kg) | Morphine (10 mg/70 kg) | Pentazocine (60 mg/70 kg) |
| Change in Ventilatory Response to CO2 (% slope depression) | No Significant Change | No Significant Change | -30.0% | -31.6% |
| Increase in End-Tidal CO2 (kPa, breathing air) | No Significant Change | 0.22 | 0.40 | 0.59 |
| Increase in End-Tidal CO2 (kPa, with inspiratory load) | No Significant Change | 0.51 | 0.51 | 0.80 |
Data adapted from a double-blind crossover trial in healthy volunteers.[9]
Experimental Protocols
Preclinical Assessment of Respiratory Function in Rats using Whole-Body Plethysmography
This protocol is adapted from methodologies used for assessing opioid-induced respiratory depression in rodents.[10][11]
Objective: To continuously monitor respiratory parameters (respiratory rate, tidal volume, minute ventilation) in conscious, unrestrained rats following the administration of this compound.
Materials:
-
Whole-body plethysmography (WBP) system (e.g., Buxco or DSI/emka TECHNOLOGIES)
-
Plexiglass plethysmography chambers appropriate for rat size
-
Nebulizer or injection port for drug administration
-
Data acquisition and analysis software (e.g., iox)
-
Male Long-Evans or Sprague-Dawley rats (8-10 weeks old)
-
This compound hydrochloride solution
-
Vehicle control (e.g., sterile saline)
-
Positive control (e.g., Morphine sulfate (B86663) solution)
Procedure:
-
Animal Acclimation:
-
House rats in the facility for at least one week before the experiment to acclimate to the environment.
-
Handle the rats daily for several days leading up to the study to minimize stress.
-
Habituate the rats to the plethysmography chambers for at least 2 hours on two separate days before the experiment. During habituation, a saline injection can be administered to accustom the animals to the procedure.[11]
-
-
Experimental Setup:
-
Calibrate the WBP system according to the manufacturer's instructions.
-
Place each rat in an individual plethysmography chamber.
-
Allow the rats to acclimate to the chamber for a 40-minute period before recording baseline data.[11]
-
-
Baseline Recording:
-
Record baseline respiratory parameters for a continuous 20-minute period.[11] Key parameters to measure include:
-
Respiratory Frequency (f, breaths/min)
-
Tidal Volume (TV, mL)
-
Minute Ventilation (MV, mL/min) (MV = f x TV)
-
Inspiratory Time (Ti, msec)
-
Expiratory Time (Te, msec)
-
Peak Inspiratory Flow (PIF, mL/sec)
-
-
-
Drug Administration:
-
Prepare solutions of this compound (e.g., 7.5, 15, 30 mg/kg), Morphine (e.g., 3.5 mg/kg), and vehicle.
-
Administer the assigned treatment (intravenously, intraperitoneally, or subcutaneously) via the injection port of the chamber.
-
-
Post-Administration Recording:
-
Continuously record respiratory parameters for at least 60 minutes following drug administration.[11]
-
-
Data Analysis:
-
Analyze the recorded data in appropriate time bins (e.g., 5-minute intervals).
-
Calculate the percentage change from baseline for each respiratory parameter for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound, morphine, and vehicle.
-
Preclinical Assessment of Arterial Blood Gases in Conscious Rats
This protocol provides a method for assessing changes in blood oxygen and carbon dioxide levels following this compound administration.[7][12]
Objective: To measure arterial partial pressure of oxygen (PaO2) and carbon dioxide (PaCO2) in conscious rats to determine the extent of respiratory depression.
Materials:
-
Catheters for arterial cannulation (e.g., femoral or carotid artery)
-
Heparinized syringes for blood collection
-
Blood gas analyzer
-
Surgical instruments for catheter implantation
-
Anesthesia (e.g., isoflurane)
-
Male Sprague-Dawley rats
-
This compound hydrochloride solution
-
Vehicle control (e.g., sterile saline)
-
Positive control (e.g., Morphine sulfate solution)
Procedure:
-
Surgical Preparation (Catheter Implantation):
-
At least 3-5 days prior to the experiment, surgically implant a catheter into the femoral or carotid artery of the rats under anesthesia.
-
Exteriorize the catheter at the nape of the neck and fill it with heparinized saline to maintain patency.
-
Allow the animals to recover fully from surgery.
-
-
Experimental Procedure:
-
On the day of the experiment, connect the arterial catheter to a heparinized syringe.
-
Allow the rat to acclimate in a quiet, isolated environment.
-
Withdraw a baseline arterial blood sample (approximately 0.2 mL).
-
Immediately analyze the baseline sample using a blood gas analyzer to determine PaO2, PaCO2, and pH.
-
Administer this compound (e.g., 10 mg/kg, i.v.), morphine (e.g., 3.5 mg/kg, i.v.), or vehicle.[7]
-
Collect subsequent arterial blood samples at predetermined time points (e.g., 5, 15, 30, and 60 minutes) post-administration.
-
To maintain isovolemia, an equal volume of sterile saline can be infused after each blood draw.
-
-
Data Analysis:
-
Record the PaO2 and PaCO2 values for each time point.
-
Calculate the change from baseline for each parameter.
-
Use appropriate statistical methods to compare the effects of the different treatments over time.
-
Clinical Assessment of Ventilatory Response to Carbon Dioxide
This protocol is based on studies evaluating the respiratory effects of opioids in human volunteers.[9]
Objective: To assess the effect of this compound on the chemosensitivity to carbon dioxide, a key indicator of respiratory drive.
Materials:
-
Rebreathing circuit with a bag containing a gas mixture of 7% CO2 and 93% O2
-
Capnograph to measure end-tidal CO2 (PetCO2)
-
Pneumotachograph to measure ventilation
-
Data acquisition system
-
Healthy, non-smoking adult volunteers
-
This compound (e.g., 100 mg/70 kg)
-
Placebo control
-
Positive control (e.g., Morphine 10 mg/70 kg)
Procedure:
-
Subject Preparation:
-
Ensure subjects have fasted for at least 8 hours.
-
Obtain informed consent.
-
Familiarize subjects with the equipment and procedure.
-
-
Baseline Measurement:
-
Have the subject sit comfortably and breathe room air through the mouthpiece of the apparatus.
-
Record baseline resting ventilation and PetCO2.
-
Perform a baseline CO2 rebreathing test:
-
The subject rebreathes from the bag containing the CO2 mixture.
-
Record ventilation and PetCO2 continuously as PetCO2 rises.
-
The test is typically terminated when PetCO2 reaches a predetermined level or after a set duration (e.g., 4-5 minutes).
-
-
-
Drug Administration:
-
Administer the study drug (this compound, placebo, or morphine) in a double-blind, crossover design with an adequate washout period between treatments.
-
-
Post-Administration Measurements:
-
Repeat the CO2 rebreathing tests at specified time intervals after drug administration (e.g., 30, 60, 120, and 180 minutes).
-
Continuously monitor resting ventilation and PetCO2 between rebreathing tests.
-
-
Data Analysis:
-
For each rebreathing test, plot ventilation against PetCO2.
-
Calculate the slope of the linear portion of this relationship, which represents the ventilatory response to CO2 (L/min/mmHg or L/min/kPa).
-
Calculate the percentage change in the slope from the baseline value for each treatment condition.
-
Compare the effects of this compound, placebo, and morphine on the ventilatory response to CO2 using appropriate statistical analysis.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for assessing respiratory depression.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. On the cholinergic component of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of Breathing Stimulants for Reversal of Synthetic Opioid-Induced Respiratory Depression in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of a new opioid analgesic, this compound, on the respiration of the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The respiratory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes & Protocols: Cell Culture Models for Investigating Meptazinol's Mechanism of Action
Introduction
Meptazinol is a unique synthetic opioid analgesic used for moderate to severe pain.[1][2][3] Its pharmacological profile is distinct from traditional opioids due to a dual mechanism of action, which contributes to its efficacy while potentially reducing the risk of dependency and severe side effects like respiratory depression.[1][4][5] this compound acts as a partial agonist at the mu-opioid receptor (MOR), with selectivity for the mu-1 subtype, and also exhibits activity on the central cholinergic system.[1][4][5][6][7]
These application notes provide a framework for utilizing in vitro cell culture models to dissect the molecular mechanisms underlying this compound's effects on both the opioid and cholinergic pathways. The protocols are designed for researchers in pharmacology and drug development to assess receptor binding, functional activity, and downstream signaling events.
Application Note 1: Characterization of this compound's Activity at the Mu-Opioid Receptor (MOR)
This section focuses on cell-based assays to quantify this compound's interaction with the mu-opioid receptor (OPRM1), a G-protein coupled receptor (GPCR). The primary signaling pathway for MOR involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[8] An alternative pathway involves the recruitment of β-arrestin, which mediates receptor desensitization and can initiate separate signaling cascades.
Recommended Cell Models:
-
HEK-293 or CHO-K1 cells stably expressing the human mu-opioid receptor (hMOR): These recombinant cell lines provide a robust and specific system for studying this compound's direct effects on the receptor without interference from other opioid receptor subtypes.[8][9][10]
-
SK-N-SH human neuroblastoma cells: These cells endogenously express mu-opioid receptors and can be used to study receptor regulation in a neuronal context.[11]
Quantitative Data Summary
The following table summarizes key pharmacological parameters for this compound in comparison to standard reference compounds at the mu-opioid receptor.
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound | Radioligand Binding | IC50 (vs. ³H-ligands) | < 1 nM | Rat Brain | [5] |
| This compound | Functional Assay | Activity Profile | Partial Agonist | N/A | [2][4][5] |
| Morphine | Functional Assay | Activity Profile | Full Agonist | N/A | [5] |
| Naloxone | Functional Assay | Activity Profile | Antagonist | N/A | [5] |
Protocol 1.1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled MOR ligand.
Materials:
-
hMOR-expressing cell line (e.g., CHO-hMOR)
-
Cell membrane preparation from the hMOR cell line
-
Radioligand: [³H]-DAMGO (a selective MOR agonist)
-
Non-labeled Ligands: this compound, Naloxone (for non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and vials
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and control compounds in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (e.g., 1 nM [³H]-DAMGO), and 50 µL of the test compound (this compound dilutions) or control.
-
For total binding, add 50 µL of buffer instead of a test compound.
-
For non-specific binding, add 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM Naloxone).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing a known amount of protein, e.g., 10-20 µg).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 1.2: cAMP Accumulation Assay (Gi Signaling)
This protocol measures this compound's functional effect on the Gi-coupled signaling pathway by quantifying changes in intracellular cAMP levels.
Materials:
-
CHO-hMOR cells (or similar)
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound and reference compounds (e.g., DAMGO as a full agonist)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Seed CHO-hMOR cells in a 96- or 384-well plate and grow to 80-90% confluency.
-
Remove the growth medium and pre-incubate the cells with serial dilutions of this compound or reference compounds in assay medium for 15-30 minutes.
-
Stimulate the cells by adding a fixed concentration of forskolin (e.g., 1-10 µM, to induce cAMP production) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and calculate the EC50 and Emax values to determine its potency and efficacy as a partial agonist.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. patient.info [patient.info]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. ValiScreen Human Opioid Mu (OP3) Cell Line, CHO-K1 Cells | Revvity [revvity.co.kr]
- 10. Opioid Receptor Mu1 (OPRM1) Stable Cell Line | eEnzyme [eenzyme.com]
- 11. Dual regulation of mu opioid receptors in SK-N-SH neuroblastoma cells by morphine and interleukin-1β: evidence for opioid-immune crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Meptazinol Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meptazinol, a centrally acting opioid analgesic, presents a unique pharmacological profile as a partial agonist of the µ-opioid receptor (MOR) and an inhibitor of acetylchol-inesterase (AChE). This dual mechanism of action makes it a compound of interest for various in vitro studies in pain research, neurobiology, and drug development. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization of this compound hydrochloride and its application in common in vitro assays.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound hydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₃NO・HCl | [1] |
| Molecular Weight | 269.81 g/mol | [1] |
| Appearance | White to off-white powder | - |
| Solubility in Water | >10 mg/mL | - |
| 20 mg/mL | - | |
| 27 mg/mL (100.07 mM) | - | |
| Solubility in DMSO | 50 mg/mL (185.32 mM) | - |
| Storage of Powder | Room temperature | - |
| Storage of Stock Solutions | -20°C for short-term storage | General laboratory practice |
| -80°C for long-term storage | General laboratory practice | |
| µ-Opioid Receptor Binding Affinity (IC₅₀) | < 1 nM (for µ₁ subtype) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solutions
This protocol describes the preparation of high-concentration stock solutions of this compound hydrochloride in both aqueous and organic solvents.
Materials:
-
This compound hydrochloride powder
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter
Procedure for Aqueous Stock Solution (e.g., 10 mg/mL in Water):
-
Calculation: To prepare 10 mL of a 10 mg/mL stock solution, weigh out 100 mg of this compound hydrochloride powder.
-
Dissolution: Aseptically add the weighed powder to a sterile 15 mL conical tube. Add 10 mL of sterile, nuclease-free water.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial for cell-based assays.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Procedure for Organic Stock Solution (e.g., 50 mg/mL in DMSO):
-
Calculation: To prepare 1 mL of a 50 mg/mL stock solution, weigh out 50 mg of this compound hydrochloride powder.
-
Dissolution: Aseptically add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. Store at -20°C or -80°C.
Note on Solvent Choice: The choice of solvent depends on the experimental requirements. For most cell-based assays, it is recommended to prepare a high-concentration stock in DMSO and then dilute it in the cell culture medium to a final DMSO concentration of less than 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol outlines a colorimetric method to determine the inhibitory activity of this compound on AChE based on the Ellman method.[3][4]
Materials:
-
This compound hydrochloride working solutions (prepared by diluting the stock solution in assay buffer)
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of this compound at various concentrations in the assay buffer.
-
Prepare a solution of AChE in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare fresh solutions of ATCI and DTNB in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer only.
-
Control (No Inhibitor): Assay buffer, AChE, and DTNB.
-
Test Wells: Assay buffer, this compound working solution, AChE, and DTNB.
-
-
Pre-incubation: Add the components (except the substrate ATCI) to the respective wells. Incubate the plate for 10-15 minutes at room temperature to allow this compound to interact with the enzyme.
-
Reaction Initiation: Add the ATCI solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of AChE inhibition for each this compound concentration using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the % inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.
-
Protocol 3: Mu-Opioid Receptor (MOR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the µ-opioid receptor, typically performed using cell membranes from cells overexpressing the receptor (e.g., CHO-K1 or HEK293 cells).
Materials:
-
Cell membranes expressing µ-opioid receptors
-
Radioligand (e.g., [³H]-DAMGO or [³H]-Diprenorphine)
-
This compound hydrochloride working solutions
-
Naloxone (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the binding buffer.
-
Prepare a working solution of the radioligand in the binding buffer. The concentration should be at or below its Kd value.
-
-
Assay Setup (in microcentrifuge tubes or a 96-well plate):
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of Naloxone (e.g., 10 µM).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through the glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding at each this compound concentration.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value of this compound. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
-
Diagrams
Caption: Dual signaling pathways of this compound.
Caption: General workflow for in vitro experiments with this compound.
References
Application Notes and Protocols for the Use of Naloxone to Antagonize Meptazinol Effects In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meptazinol is a mixed opioid agonist-antagonist with a primary affinity for the µ1 (mu-1) opioid receptor, where it acts as a partial agonist.[1] This profile confers analgesic properties with a potentially lower risk of respiratory depression and dependence compared to full µ-opioid agonists like morphine. Naloxone (B1662785) is a non-selective, competitive opioid receptor antagonist with a high affinity for the µ-opioid receptor.[2] It is widely used to reverse the effects of opioid agonists. Understanding the in vivo interaction between this compound and naloxone is crucial for characterizing the pharmacological profile of this compound and for its potential clinical applications, including pain management and the treatment of opioid overdose.
These application notes provide a comprehensive overview of the in vivo antagonism of this compound's effects by naloxone, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.
Signaling Pathway and Mechanism of Action
This compound exerts its primary effects by binding to and partially activating the µ1-opioid receptor, a G-protein coupled receptor (GPCR). This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in reduced neuronal excitability and analgesia. Some evidence also suggests an interaction with the cholinergic system, which may contribute to its antinociceptive effects.[3]
Naloxone, a competitive antagonist, binds to the same µ-opioid receptors with high affinity but does not activate them. By occupying the receptor binding site, naloxone prevents this compound from binding and initiating its signaling cascade, thereby antagonizing its pharmacological effects.
References
- 1. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Naloxone Blocks Opioids at the Molecular Level | The Scientist [the-scientist.com]
- 3. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results in Meptazinol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meptazinol. The content is designed to address unexpected results and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a centrally acting analgesic with a dual mechanism of action. It primarily acts as a partial agonist at the mu-opioid receptors (MOR), with a particular selectivity for the mu-1 subtype.[1][2][3][4] Additionally, it exhibits cholinergic activity, which contributes to its analgesic properties.[5] This mixed agonist-antagonist profile results in a lower risk of dependence and respiratory depression compared to full mu-opioid agonists like morphine.[4]
Q2: I am observing lower than expected analgesic effects in my in vivo rodent studies. What could be the cause?
A2: Several factors could contribute to lower than expected analgesia. This compound's analgesic effect can be influenced by the animal model, with mice sometimes showing a more pronounced response than rats.[5] Its mixed agonist-antagonist properties mean that at very high doses, it may exhibit some antagonistic effects.[6] Furthermore, its central analgesic action is primarily supraspinal, so experimental models that rely heavily on spinal reflexes might show a diminished response.[3] Ensure that the chosen animal model and pain assessment method are appropriate for a supraspinally acting analgesic.
Q3: Are there any known species-specific differences in the response to this compound?
A3: Yes, studies have indicated that this compound can evoke larger increases in nociceptive thresholds in mice compared to rats.[5] This is an important consideration when designing and interpreting results from preclinical in vivo studies.
Q4: What are the common side effects observed with this compound in preclinical and clinical settings?
A4: Common side effects include gastrointestinal issues like nausea and vomiting, as well as central nervous system effects such as dizziness and drowsiness.[7] Cardiovascular effects, including a decrease in mean arterial pressure and heart rate, have also been observed, particularly at higher doses.[8] Unlike full opioid agonists, significant respiratory depression is less common.[3][7]
Q5: What is the metabolic profile of this compound and what are the implications for drug-drug interactions?
A5: this compound is rapidly metabolized, primarily through glucuronidation of its phenolic group.[9][10] While specific cytochrome P450 (CYP) enzyme involvement is not extensively detailed in the provided search results, co-administration with drugs that are potent inhibitors or inducers of major drug-metabolizing enzymes could potentially alter this compound's plasma concentrations. For example, cimetidine, a known enzyme inhibitor, may increase this compound plasma levels.[9] Conversely, co-administration with CNS depressants like benzodiazepines or alcohol can potentiate its sedative effects.[11]
Troubleshooting Guides
In Vitro Receptor Binding Assays
Issue: High non-specific binding of radioligand in a competitive binding assay.
| Potential Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to non-target sites. |
| Insufficient washing. | Increase the number and volume of washes with ice-cold buffer after incubation to remove unbound radioligand. |
| Radioligand sticking to filter plates. | Pre-soak glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| Aggregation of membrane preparation. | Ensure the membrane preparation is properly homogenized and sonicated if necessary before use. |
Issue: Low specific binding signal.
| Potential Cause | Troubleshooting Step |
| Low receptor expression in the cell line. | Confirm the expression level of the mu-opioid receptor in your cell line using a positive control with a known high-affinity ligand like DAMGO. |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly according to the manufacturer's instructions. |
| Incorrect incubation time. | Ensure the incubation time is sufficient to reach equilibrium. This can be determined through a time-course experiment. |
| Inappropriate buffer composition. | Optimize the buffer composition, including pH and ionic strength, as these can affect receptor conformation and ligand binding. |
In Vivo Analgesia Studies (Tail-Flick and Hot Plate)
Issue: High variability in baseline tail-flick latencies or hot plate reaction times.
| Potential Cause | Troubleshooting Step |
| Inconsistent animal handling and habituation. | Ensure all animals are handled consistently and are adequately habituated to the experimental setup and restraint to reduce stress-induced variability. |
| Variation in tail or paw placement. | Maintain a consistent location of the heat source on the tail or ensure the animal's paw makes full contact with the hot plate. |
| Fluctuations in ambient temperature. | Conduct experiments in a temperature-controlled environment as ambient temperature can affect the animal's baseline sensitivity. |
| Genetic variability within the animal strain. | Use a well-characterized and genetically stable strain of rodents. |
Issue: this compound shows weaker than expected analgesic effect.
| Potential Cause | Troubleshooting Step | | Inappropriate dose range. | Perform a dose-response study to determine the optimal analgesic dose. Remember that as a partial agonist, a "ceiling effect" may be observed. | | Species-specific differences. | Be aware that the analgesic potency of this compound can differ between mice and rats.[5] | | Cholinergic component of action. | The analgesic effect is partially mediated by the cholinergic system.[5] Ensure that other administered compounds do not interfere with cholinergic signaling. | | Supraspinal mechanism of action. | The tail-flick test is primarily a spinal reflex. While this compound is effective in this test, its supraspinal mechanism suggests that tests involving more complex behaviors, like the hot plate test, may also be appropriate.[3] |
Functional Assays (cAMP Accumulation)
Issue: No significant inhibition of forskolin-stimulated cAMP production by this compound.
| Potential Cause | Troubleshooting Step | | Low receptor-G protein coupling efficiency. | Ensure the cell line used has robust coupling of the mu-opioid receptor to Gi/o proteins. This can be verified using a full agonist like DAMGO. | | this compound's partial agonism. | As a partial agonist, this compound may not produce the same maximal inhibition of cAMP as a full agonist. Compare the effect to a known full agonist to characterize its partial agonist activity. | | Incorrect agonist concentration for stimulation. | Use a concentration of forskolin (B1673556) that produces a submaximal but robust stimulation of adenylyl cyclase to allow for a clear window of inhibition. | | Cell health and density. | Ensure cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells may not respond appropriately. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 (mu-1 opioid receptor) | < 1 nM | 3H-labeled opiate competition binding | [3] |
| Sodium Shift | 8.7 | Opiate binding studies | [3] |
| Analgesic Effect (Human) | Dose-related increase in pain threshold and tolerance with 100, 200, and 400 mg oral doses. | Experimentally induced pain in healthy humans | [12] |
| Cardiovascular Effect (Human) | Significant fall in mean arterial pressure and heart rate. | Anesthetized patients (2, 3, or 4 mg/kg bolus injection) | [8] |
| Respiratory Effect (Rat) | Small, significant increases in arterial PCO2 at 7.5-30 mg/kg. | Conscious rats | |
| Bioavailability (Human, oral) | 1.9% to 18.5% | HPLC with fluorescence detection | |
| Plasma Half-life (Human) | ~2 hours | HPLC with fluorescence detection | [10] |
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for Mu-Opioid Receptor
Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).
-
Non-specific binding control: Naloxone (B1662785).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B) pre-soaked in 0.5% PEI.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 10-20 µg of protein per well).
-
[³H]-DAMGO at a concentration near its Kd.
-
Either this compound, vehicle (for total binding), or a high concentration of naloxone (e.g., 10 µM, for non-specific binding).
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the functional effect of this compound on adenylyl cyclase activity.
Materials:
-
HEK293 or CHO cells stably expressing the human mu-opioid receptor.
-
Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin.
-
This compound.
-
Positive control: DAMGO (full mu-opioid agonist).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and DAMGO in assay buffer.
-
Aspirate the culture medium and pre-incubate the cells with the assay buffer for 10-15 minutes at 37°C.
-
Add the different concentrations of this compound, DAMGO, or vehicle to the wells.
-
Add forskolin to all wells (except for the basal control) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Determine the EC50 and Emax values for this compound and compare them to the full agonist DAMGO to characterize its partial agonist activity.
Visualizations
References
- 1. Antiarrhythmic actions of this compound, a partial agonist at opiate receptors, in acute myocardial ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: unusual in vivo opioid receptor activity at supraspinal and spinal sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac and circulatory effects of high-dose this compound in anaesthetized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. Studies on the metabolism of this compound, a new analgesic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 12. Effects of graded oral doses of this compound and pentazocine in comparison with placebo on experimentally induced pain in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Meptazinol Dosage for Rodent Pain Models
Welcome to the technical support center for the use of Meptazinol in rodent pain models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in analgesia?
A1: this compound is a centrally acting opioid analgesic with a unique dual mechanism of action. It is a partial agonist at the mu-1 opioid receptor, which is a key target for many opioid pain medications.[1][2][3] Additionally, this compound exhibits cholinergic activity, acting on nicotinic acetylcholine (B1216132) receptors, which also contributes to its analgesic effects.[4] This dual action distinguishes it from classical opiates.
Q2: What are the recommended starting doses for this compound in rats and mice?
A2: Based on available literature, a common intravenous dose in rats is 10 mg/kg, which has been shown to be equianalgesic to 3.5 mg/kg of morphine in the tail-flick assay.[2] In mice, this compound has been shown to evoke larger increases in nociceptive thresholds compared to rats, suggesting that mice may be more sensitive to its effects.[4] For respiratory studies in rats, doses have ranged from 7.5 to 30 mg/kg.[5][6] It is crucial to perform a dose-response study to determine the optimal dose for your specific pain model, rodent species and strain, and route of administration.
Q3: What are the common side effects of this compound observed in rodents?
A3: While this compound is reported to have a lower incidence of respiratory depression compared to morphine at equianalgesic doses, researchers should still monitor for any changes in respiratory rate.[2][7] Other potential side effects, extrapolated from human use and general opioid pharmacology, may include gastrointestinal issues, drowsiness, and dizziness.[7] Close observation of the animals for any abnormal behavior post-administration is essential.
Q4: How should I prepare this compound hydrochloride for administration?
A4: this compound hydrochloride is soluble in water and DMSO. For injections, sterile saline (0.9% sodium chloride) is a common vehicle. A patent for a composition injection suggests dissolving this compound hydrochloride in water for injection, with the addition of stabilizers like sodium bisulfite and calcium disodium (B8443419) edetate, and adjusting the pH to 5.5-6.0.[8] Always ensure the final solution is sterile and clear before administration.
Data Presentation
The following tables summarize available quantitative data on this compound's efficacy in rodent pain models. Please note that comprehensive ED₅₀ data across all models and routes is limited in the public domain.
Table 1: Analgesic Efficacy of this compound in Rodent Pain Models
| Species | Pain Model | Route of Administration | Effective Dose | Comparator | Notes |
| Rat | Tail-flick | Intravenous (i.v.) | 10 mg/kg | Morphine (3.5 mg/kg i.v.) | Equianalgesic doses.[2] |
| Mouse | Writhing Test | Not Specified | Attenuated by naloxonazine | N/A | Demonstrates opioid receptor mediation.[2] |
| Mouse | Tail Immersion | Not Specified | Attenuated by scopolamine (B1681570) | N/A | Suggests cholinergic involvement.[4] |
Table 2: Effects on Respiration
| Species | Parameter | Route of Administration | Dose Range | Observation |
| Rat | Arterial pCO₂ | Not Specified | 7.5 - 30 mg/kg | Small, significant increases.[5][6][9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Hot Plate Test
Objective: To assess the analgesic effect of this compound against thermal pain.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Rodent observation chamber.
-
This compound hydrochloride solution.
-
Vehicle control (e.g., sterile saline).
-
Syringes and needles appropriate for the chosen route of administration.
Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Baseline Latency:
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Place each animal individually on the hot plate and start a timer.
-
Observe for nociceptive responses such as paw licking, flicking, or jumping.
-
Record the latency to the first response.
-
Implement a cut-off time (e.g., 30-60 seconds) to prevent tissue damage. Remove animals that do not respond within this time.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral gavage).
-
-
Post-Treatment Latency:
-
At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), repeat the hot plate test for each animal.
-
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Tail-Flick Test
Objective: To evaluate the spinal analgesic effects of this compound.
Materials:
-
Tail-flick apparatus (radiant heat source).
-
Rodent restrainers.
-
This compound hydrochloride solution.
-
Vehicle control.
-
Syringes and needles.
Protocol:
-
Acclimation: Acclimate the animals to the restrainers for several days leading up to the experiment to minimize stress.
-
Baseline Latency:
-
Gently place the animal in the restrainer.
-
Position the tail over the radiant heat source.
-
Activate the heat source and start a timer.
-
The timer will automatically stop when the animal flicks its tail. Record this latency.
-
Use a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
-
Drug Administration:
-
Administer this compound or vehicle.
-
-
Post-Treatment Latency:
-
At set intervals post-administration, re-test the tail-flick latency.
-
-
Data Analysis:
-
Analyze the data as described for the hot plate test.
-
Troubleshooting Guides
Issue 1: High variability in baseline nociceptive responses.
-
Possible Cause: Inconsistent animal handling, environmental stressors, or lack of proper acclimation.
-
Solution:
-
Ensure all experimenters use consistent and gentle handling techniques.
-
Acclimate animals to the testing room and apparatus for a sufficient period before starting the experiment. For the tail-flick test, this includes habituating them to the restrainers.
-
Minimize noise and other disturbances in the experimental area.
-
Consider running experiments at the same time of day to account for circadian rhythms.
-
Issue 2: this compound does not produce a significant analgesic effect at the expected dose.
-
Possible Cause: Incorrect dosage calculation, improper administration, or species/strain differences in sensitivity.
-
Solution:
-
Double-check all dosage calculations and the concentration of your drug solution.
-
Verify the administration technique to ensure the full dose was delivered correctly (e.g., for i.p. injections, ensure the drug was delivered into the peritoneal cavity and not into the intestines or bladder).
-
Conduct a dose-response study to determine the optimal effective dose for your specific animal model and strain. Remember that mice may show a greater response to this compound than rats.[4]
-
Confirm the activity of your this compound stock.
-
Issue 3: Animals appear sedated or exhibit unusual behaviors after this compound administration.
-
Possible Cause: The dose may be too high, or the animal may be experiencing side effects.
-
Solution:
-
Reduce the dose of this compound in subsequent experiments.
-
Carefully observe the animals for signs of distress. Common opioid-related side effects can include drowsiness.[7]
-
If sedation is interfering with the pain assay (e.g., animals are not moving on the hot plate), consider using a different pain model that is less dependent on motor activity.
-
Issue 4: Biphasic or unexpected dose-response curve.
-
Possible Cause: this compound's dual mechanism of action as a partial opioid agonist and its cholinergic activity could lead to complex dose-response relationships. At higher doses, antagonist properties at the opioid receptor might become more prominent.
-
Solution:
-
Carefully characterize the full dose-response curve.
-
Consider co-administration with selective antagonists (e.g., naloxone (B1662785) for opioid receptors, scopolamine for muscarinic cholinergic receptors) to dissect the contribution of each mechanism to the observed effect.[4]
-
Visualizations
This compound's Dual Mechanism of Action
Caption: Dual analgesic pathways of this compound.
Experimental Workflow for Analgesic Testing
Caption: Workflow for rodent analgesic studies.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of a new opioid analgesic, this compound, on the respiration of the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of a new opioid analgesic, this compound, on the respiration of the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102836122A - Composition injection containing this compound hydrochloride, and preparation method thereof - Google Patents [patents.google.com]
- 9. bps.ac.uk [bps.ac.uk]
Meptazinol Technical Support Center: Solubility and Stability in Research Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the solubility and stability of Meptazinol in common research buffers. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in research. Key parameters are summarized in the table below.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Source |
| This compound (Free Base) | ||
| Molecular Formula | C₁₅H₂₃NO | [1] |
| Molecular Weight | 233.35 g/mol | [1] |
| XLogP | 3.03 | N/A |
| This compound Hydrochloride | ||
| Molecular Formula | C₁₅H₂₃NO · HCl | N/A |
| Molecular Weight | 269.81 g/mol | [2] |
| Water Solubility | 27 mg/mL (100.07 mM) | [2] |
| DMSO Solubility | 50 mg/mL (185.32 mM) | [2] |
Q2: What is the pKa of this compound and how does it affect solubility?
This means that this compound's solubility is highly pH-dependent. As a hydrochloride salt, it is more soluble in acidic to neutral aqueous solutions. In basic solutions, the protonated amine can be deprotonated, leading to the precipitation of the less soluble free base.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the integrity of this compound.
-
Solid Form (Hydrochloride Salt): Store at -20°C for long-term stability (up to 3 years).[2]
-
Stock Solutions: For solutions in organic solvents like DMSO, store at -80°C for up to 1 year.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: In which common research buffers can I dissolve this compound hydrochloride?
A4: this compound hydrochloride can be dissolved in a variety of common buffers. However, the pH of the buffer is a critical consideration.
-
Phosphate-Buffered Saline (PBS): PBS typically has a pH of around 7.4. This compound hydrochloride should be soluble in PBS, but it is advisable to prepare fresh solutions and use them promptly.
-
Tris Buffers: Tris buffers are commonly used in the pH range of 7.0-9.0. Given that this compound may precipitate in more basic conditions, it is recommended to use Tris buffers with a pH closer to neutral (e.g., pH 7.4) and to visually inspect for any precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in Buffer | The pH of the buffer is too high (basic), causing the less soluble free base to precipitate. | Lower the pH of your buffer or choose a buffer with a pH closer to neutral or slightly acidic. A patent for an injectable formulation suggests a pH of 5.5-6.0 for stability. |
| The concentration of this compound exceeds its solubility limit in the specific buffer. | Try preparing a more dilute solution. Consider preparing a high-concentration stock solution in DMSO and then diluting it into your aqueous buffer. | |
| Inconsistent Experimental Results | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Avoid prolonged storage of dilute aqueous solutions, especially at room temperature. Protect solutions from light. |
| Inaccurate concentration of the stock solution. | Ensure the solid this compound hydrochloride is accurately weighed and fully dissolved in the initial solvent before making further dilutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound hydrochloride (MW: 269.81 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 2.7 mg of this compound hydrochloride using a calibrated analytical balance.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound hydrochloride.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution in PBS (pH 7.4)
This protocol describes the preparation of a 100 µM working solution of this compound hydrochloride in Phosphate-Buffered Saline (PBS).
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound hydrochloride stock solution from -80°C.
-
Dilution: In a sterile conical tube, add 990 µL of sterile PBS (pH 7.4).
-
Addition of Stock: Add 10 µL of the 10 mM this compound hydrochloride stock solution to the PBS.
-
Mixing: Gently mix the solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing to prevent protein denaturation if working with cell culture media.
-
Use: Use the freshly prepared 100 µM working solution immediately for your experiments.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Technical Support Center: Managing Meptazinol-Induced Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Meptazinol in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: Based on preclinical data, the most frequently reported side effects of this compound in laboratory animals fall into three main categories:
-
Gastrointestinal (GI) Effects: Nausea, vomiting, and alterations in GI motility are common.[1] this compound has been shown to have a pronounced retarding action on gastric emptying in monkeys.
-
Central Nervous System (CNS) Effects: Sedation, dizziness, and motor impairment can be observed.
-
Cardiovascular Effects: Hypotension is a potential side effect.[2]
-
Respiratory Depression: While generally considered to have a lower risk of respiratory depression compared to full mu-opioid agonists, it can still occur, particularly at higher doses.[2][3][4]
Q2: How does this compound's mechanism of action contribute to its side effect profile?
A2: this compound has a dual mechanism of action, acting as a partial agonist at mu-opioid receptors and also exhibiting cholinergic activity.[2] This unique profile influences its side effects:
-
Opioid-related effects: Partial agonism at mu-opioid receptors contributes to analgesia but also to side effects like respiratory depression and altered GI motility.
-
Cholinergic effects: this compound's anticholinesterase activity can lead to cholinergic side effects, which may contribute to nausea and vomiting.[2] The respiratory depression induced by this compound in rats is enhanced by the muscarinic antagonist atropine, suggesting a complex interaction with the cholinergic system.[3][4]
Q3: Can Naloxone be used to reverse this compound-induced side effects?
A3: Yes, Naloxone, an opioid antagonist, can partially reverse some of this compound's effects. It has been shown to attenuate this compound-induced respiratory depression in rats.[3][4] However, due to this compound's mixed agonist-antagonist properties and cholinergic activity, the reversal may not be as complete as with full opioid agonists.
Q4: Are there specific antagonists for the gastrointestinal side effects?
A4: Yes, prokinetic agents that are dopamine (B1211576) D2 receptor antagonists, such as metoclopramide (B1676508) and domperidone (B1670879), can be used to manage nausea, vomiting, and delayed gastric emptying. While direct studies on this compound-induced emesis are limited, data from morphine-induced emesis in ferrets show that metoclopramide can significantly reduce vomiting episodes.[5]
Troubleshooting Guides
Issue 1: Animal exhibits signs of respiratory depression (e.g., decreased respiratory rate, cyanosis).
Immediate Action:
-
Administer Naloxone: Administer an appropriate dose of Naloxone hydrochloride. The required dose may need to be titrated based on the severity of the depression.
-
Provide Supportive Care: Ensure the animal has a clear airway and provide supplemental oxygen if necessary.
-
Monitor Vital Signs: Continuously monitor respiratory rate, heart rate, and oxygen saturation.
Troubleshooting Protocol:
-
Pre-treatment: For studies involving high doses of this compound, consider prophylactic administration of a low dose of Naloxone.
-
Dose Adjustment: If respiratory depression is consistently observed, consider reducing the dose of this compound in subsequent experiments.
Experimental Workflow for Managing Respiratory Depression
Caption: Workflow for managing this compound-induced respiratory depression.
Issue 2: Animal shows signs of gastrointestinal distress (e.g., retching, vomiting, abdominal cramping).
Preventative Measures:
-
Administer Antiemetics: Pre-treat with a prokinetic agent like metoclopramide or domperidone 30-60 minutes before this compound administration.
Troubleshooting Protocol:
-
Dose and Route: Evaluate the dose and route of this compound administration, as higher doses and certain routes may increase the incidence of GI side effects.
-
Hydration: Ensure the animal is well-hydrated, especially if vomiting or diarrhea occurs.
Quantitative Data on Antiemetic Efficacy (Morphine-induced Emesis in Ferrets as a model)
| Antiemetic | Dose (mg/kg, IV) | % Reduction in Vomiting Episodes |
| Metoclopramide | 3 | 48%[5] |
| 10 | 82%[5] | |
| Naloxone | 0.1 | 91%[5] |
| 1.0 | 43%[5] |
Issue 3: Animal displays signs of CNS side effects (e.g., sedation, dizziness, ataxia).
Assessment Methods:
-
Rotarod Test: To quantify motor coordination and balance. A decrease in the time an animal can stay on a rotating rod indicates motor impairment.
-
Open Field Test: To assess general locomotor activity and exploratory behavior. A decrease in movement and rearing can indicate sedation.
Troubleshooting Protocol:
-
Dose Reduction: The most effective way to manage CNS side effects is to reduce the dose of this compound.
-
Acclimatization: Ensure animals are properly acclimatized to the testing environment to minimize stress-induced behavioral changes.
Logical Relationship for CNS Side Effect Management
Caption: Decision-making process for managing CNS side effects.
Experimental Protocols
Protocol 1: Management of this compound-Induced Respiratory Depression in Rats
Objective: To reverse this compound-induced respiratory depression using Naloxone.
Materials:
-
This compound hydrochloride
-
Naloxone hydrochloride
-
Saline (0.9% NaCl)
-
Blood gas analyzer
-
Pulse oximeter for rodents
Procedure:
-
Administer this compound (e.g., 7.5 - 30 mg/kg, intraperitoneally) to the rat.[3][4]
-
Continuously monitor the animal's respiratory rate and oxygen saturation using a pulse oximeter.
-
If signs of respiratory depression are observed (a significant decrease in respiratory rate or SpO2), administer Naloxone (e.g., 0.1 - 1.0 mg/kg, intravenously or subcutaneously).
-
Continue to monitor vital signs. If respiratory depression persists, a repeat dose of Naloxone may be administered.
-
For quantitative assessment, arterial blood samples can be collected to measure PaCO2 levels as an index of respiratory status.[3][4]
Protocol 2: Assessment of this compound's Effect on Gastrointestinal Transit in Mice (Charcoal Meal Test)
Objective: To quantify the effect of this compound on gastrointestinal transit time.
Materials:
-
This compound hydrochloride
-
Charcoal meal (e.g., 10% charcoal in 5% gum acacia)
-
Saline (0.9% NaCl)
Procedure:
-
Fast mice for a predetermined period (e.g., 12-18 hours) with free access to water.
-
Administer this compound at various doses (subcutaneously or intraperitoneally) or vehicle control.
-
After a set time (e.g., 30 minutes), administer a standard volume of charcoal meal orally.
-
After another set time (e.g., 20-30 minutes), humanely euthanize the mice.
-
Excise the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the percentage of intestinal transit for each animal.
Protocol 3: Evaluation of this compound-Induced Motor Impairment using the Rotarod Test in Mice
Objective: To assess the effect of this compound on motor coordination and balance.
Materials:
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Rotarod apparatus for mice
Procedure:
-
Train the mice on the rotarod for several days until they achieve a stable baseline performance.
-
On the test day, administer this compound at various doses or vehicle control.
-
At a predetermined time after injection (e.g., 30 minutes), place the mouse on the rotating rod.
-
Record the latency to fall from the rod.
-
Repeat the test at several time points to assess the time course of the effect.
-
A significant decrease in the latency to fall compared to the baseline or vehicle control indicates motor impairment.
Signaling Pathways
This compound's Dual Mechanism of Action
Caption: Simplified diagram of this compound's primary mechanisms of action.
Disclaimer: This information is intended for research purposes only and should not be considered a substitute for professional veterinary or medical advice. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Pharmacological evaluation of a modified open-field test sensitive to anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. The effects of a new opioid analgesic, this compound, on the respiration of the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of a new opioid analgesic, this compound, on the respiration of the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Meptazinol Drug Interaction Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with Meptazinol.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and how might this influence its drug interaction profile?
This compound is primarily metabolized in the liver through Phase II conjugation reactions, specifically glucuronidation and sulphation of its phenolic group.[1] Unlike many other opioids, it does not appear to undergo significant Phase I metabolism by the cytochrome P450 (CYP) enzyme system.[1] This suggests that this compound may have a lower propensity for pharmacokinetic interactions with drugs that are potent inhibitors or inducers of CYP enzymes. However, interactions with drugs that affect UDP-glucuronosyltransferase (UGT) activity are theoretically possible.
Q2: What are the main pharmacodynamic drug interactions of concern with this compound?
The primary pharmacodynamic interactions of concern involve substances that also act on the central nervous system (CNS). These include:
-
CNS Depressants: Co-administration with benzodiazepines, barbiturates, alcohol, and other sedatives can lead to enhanced sedative and respiratory depressant effects.[2]
-
Monoamine Oxidase Inhibitors (MAOIs): Concurrent use is generally contraindicated due to the risk of severe reactions, including CNS excitation or depression, leading to hypertension or hypotension.[3]
-
Tricyclic Antidepressants (TCAs): May result in increased sedation.[3]
-
Antipsychotics: Can lead to enhanced sedative and hypotensive effects.[3]
Q3: Are there any known pharmacokinetic drug interactions with this compound?
Yes, some have been reported:
-
Cimetidine: This ulcer-healing drug may inhibit the metabolism of this compound, leading to increased plasma concentrations.[3]
-
Ritonavir: Co-administration with this antiviral agent may increase the plasma concentration of this compound.[3]
-
General Anesthesia: Can reduce the clearance of this compound.[1]
Troubleshooting Guides
Issue 1: Unexpected Potentiation of Sedation in Animal Studies
Possible Cause: Co-administration of a test compound with CNS depressant properties. This compound's sedative effects are additive with other CNS depressants.[2]
Troubleshooting Steps:
-
Review Co-administered Compounds: Carefully review all compounds administered to the animal model for known CNS depressant effects.
-
Dose Reduction: If a CNS depressant must be co-administered, consider a dose-reduction experiment for both this compound and the interacting drug to determine a non-sedating dose combination.
-
Utilize a Control Group: Always include a control group receiving only the test compound to differentiate its sedative effects from a potential interaction with this compound.
Issue 2: Inconsistent Results in In Vitro Metabolism Assays
Possible Cause: Focusing solely on CYP450 enzyme inhibition/induction assays. This compound's primary metabolism is via glucuronidation.[1]
Troubleshooting Steps:
-
Shift Focus to UGT Enzymes: Design experiments to investigate the interaction of your test compound with UGT enzymes. Utilize liver microsomes or recombinant UGT enzymes.
-
Appropriate Substrates and Inhibitors: Use specific probe substrates and inhibitors for relevant UGT isoforms to characterize any potential interactions.
-
Kinetic Analysis: Perform enzyme kinetic studies to determine the nature of any observed inhibition (e.g., competitive, non-competitive).
Quantitative Data Summary
Table 1: Potential Pharmacokinetic Drug Interactions with this compound
| Interacting Drug | Potential Effect on this compound | Mechanism |
| Cimetidine | Increased plasma concentration[3] | Inhibition of metabolism[3] |
| Ritonavir | Increased plasma concentration[3] | Inhibition of metabolism[3] |
| General Anesthetics | Reduced clearance[1] | Altered hepatic blood flow/enzyme activity |
Table 2: Potential Pharmacodynamic Drug Interactions with this compound
| Interacting Drug Class | Potential Effect |
| CNS Depressants (e.g., Benzodiazepines, Alcohol) | Enhanced sedation and respiratory depression[2] |
| Monoamine Oxidase Inhibitors (MAOIs) | CNS excitation or depression, hypertension or hypotension[3] |
| Tricyclic Antidepressants (TCAs) | Increased sedation[3] |
| Antipsychotics | Enhanced sedative and hypotensive effect[3] |
Experimental Protocols & Visualizations
In Vitro Assessment of Cholinesterase Inhibition
This compound exhibits cholinergic activity, which may contribute to its analgesic effect and side effect profile.[4][5] An in vitro cholinesterase inhibition assay can be used to screen for this activity.
Methodology:
-
Prepare Reagents: Prepare solutions of this compound (or test compound), acetylcholinesterase (AChE), acetylthiocholine (B1193921) (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Incubation: In a 96-well plate, add the buffer, DTNB, and the test compound or this compound. Add the AChE solution and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add the acetylthiocholine substrate to start the reaction.
-
Measure Absorbance: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate Inhibition: Compare the rate of reaction in the presence of the test compound to a control with no inhibitor to determine the percent inhibition. Calculate the IC50 value.
In Vivo Assessment of Pharmacodynamic Interaction with CNS Depressants
This experimental workflow outlines a rodent model to assess the potentiation of sedative effects.
Methodology:
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the housing and testing environment.
-
Group Allocation: Randomly assign animals to four groups: (1) Vehicle control, (2) this compound alone, (3) CNS depressant alone (e.g., a benzodiazepine), and (4) this compound + CNS depressant.
-
Drug Administration: Administer the respective treatments via an appropriate route (e.g., intraperitoneal, oral).
-
Behavioral Assessment: At predetermined time points after administration, assess motor coordination and sedation using tests such as the rotarod test (to measure motor impairment) and the open field test (to measure locomotor activity).
-
Physiological Monitoring: Concurrently, monitor key physiological parameters such as respiratory rate and oxygen saturation using non-invasive methods like pulse oximetry.
-
Data Analysis: Compare the results between the groups. A significantly greater impairment in motor function or a larger decrease in respiratory parameters in the combination group compared to the individual drug groups would indicate a synergistic or additive interaction.
Signaling Pathway of this compound
This compound acts as a partial agonist at the µ-opioid receptor and also exhibits activity at nicotinic acetylcholine (B1216132) receptors.[2]
References
- 1. The clinical pharmacokinetics and metabolism of the analgesic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 5. Inhibition of cholinesterases by the opioid analgesic this compound. | Semantic Scholar [semanticscholar.org]
Meptazinol Dose-Response Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Meptazinol dose-response studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: General Questions & Initial Setup
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a centrally acting opioid analgesic from the hexahydroazepine series, indicated for the short-term treatment of moderate pain.[1] Its primary mechanism involves a dual action: it is a partial agonist at the mu-1 opioid receptor (MOR) and also exhibits cholinergic activity.[2][3][4][5][6] This dual mechanism may contribute to its analgesic effects while potentially reducing some common opioid-related side effects.[2][3]
Q2: We are observing significant variability in the analgesic response to this compound between subjects. What are the potential causes?
A2: Variability in response to this compound is a known issue and can be attributed to several factors:
-
Pharmacokinetic Variability: this compound has a variable plasma elimination half-life (1.4-4 hours).[1] After oral administration, it undergoes extensive first-pass metabolism in the liver, leading to low and variable bioavailability (ranging from 4.5% to 8.7%).[7][8][9] Factors affecting liver function, such as liver disease, can increase bioavailability up to four-fold.[7][8]
-
Genetic Factors: While not fully elucidated for this compound specifically, genetic polymorphisms in opioid receptors and metabolizing enzymes (like glucuronosyltransferases) are known to cause variability in response to opioids in general.
-
Dual Mechanism of Action: The analgesic effect of this compound depends on both its opioid and cholinergic activities.[3][10] Individual differences in the sensitivity of these two systems can lead to varied responses.
-
Experimental/Environmental Factors: In preclinical studies, factors such as animal strain, sex, age, stress levels, and housing conditions can all contribute to variability.[11]
Q3: What is the expected onset and duration of action for this compound?
A3: The onset of action for this compound is relatively rapid.
-
Oral Administration: Peak plasma levels are typically reached within 90 minutes, with the peak analgesic effect seen between 30-60 minutes.[1]
-
Intramuscular (i.m.) Administration: In postoperative patients, pain relief is maximal at 1 hour.[12] The duration of action is relatively short, generally lasting about 3 to 4 hours.[1][2]
Section 2: Troubleshooting Experimental Results
Q4: Our dose-response curve for this compound's analgesic effect has plateaued at a lower-than-expected maximum effect. Why might this be?
A4: This is likely due to this compound's nature as a partial agonist at the mu-opioid receptor.[2][4] Unlike full agonists like morphine, partial agonists have a "ceiling effect," meaning that beyond a certain dose, increasing the dose does not produce a greater analgesic effect. This property also theoretically limits the maximum potential for respiratory depression.[2]
Q5: We are seeing inconsistent results in our rodent tail-flick/hot-plate assay. What protocol-related issues should we check?
A5: Inconsistent results in thermal nociception assays are common. Consider the following troubleshooting steps:
-
Acclimatization: Ensure all animals are properly acclimatized to the experimental room and testing apparatus to reduce stress-induced analgesia.
-
Baseline Latency: Establish a stable baseline tail-flick or paw-lick latency before drug administration. Animals with extreme baseline latencies (either too high or too low) should be excluded.
-
Cut-off Time: Always use a cut-off time for the heat stimulus to prevent tissue damage. This is a critical ethical and experimental consideration.
-
Drug Administration: Verify the accuracy of your dosing solutions and the consistency of your administration technique (e.g., injection volume, speed, and location for i.p. or s.c. injections).
-
Timing: this compound has a rapid onset and short duration of action.[1][2] Ensure your testing time points are optimized to capture the peak effect (e.g., testing at 30, 60, and 90 minutes post-injection).
Q6: Some of our subjects are showing signs of nausea or dizziness, even at what we consider therapeutic doses. Is this expected?
A6: Yes, nausea, vomiting, and dizziness are among the most commonly reported side effects of this compound, similar to other strong analgesics.[6][8][13][14] The incidence of these side effects can be dose-related.[15] In some studies, vomiting was noted in patients receiving multiple doses.[12] It is important to record and report all observed side effects as part of your dose-response study.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Oral Administration | Intravenous (IV) Admin. | Intramuscular (i.m.) Admin. | Source(s) |
| Bioavailability | 4.5 - 8.7% (highly variable) | 100% | 100% | [7][9] |
| Time to Peak Plasma (Tmax) | 0.25 - 2 hours | N/A | N/A | [1][9] |
| Elimination Half-life (t½) | ~2 hours (variable: 1.4-4) | ~2 hours | N/A | [1][7][9] |
| Plasma Protein Binding | ~27% | ~27% | ~27% | [7][9] |
Table 2: Dose-Response and Analgesic Equivalence
| Drug/Dose | Route | Context | Finding | Source(s) |
| This compound (>50 mg) | i.m. | Postoperative Pain | Produced a significant, dose-related analgesic effect. | [12] |
| This compound (100, 200, 400 mg) | Oral | Experimental Pain (Healthy Humans) | 400 mg was as effective as pentazocine (B1679294) 50 & 100 mg. 200 mg was weaker than pentazocine 50 mg. | [16] |
| This compound (120 mg) | i.m. | Postoperative Pain (Cancer Patients) | Equivalent to 10 mg morphine for peak analgesic effect. | [17] |
| This compound (175 mg) | i.m. | Postoperative Pain (Cancer Patients) | Equivalent to 10 mg morphine for total analgesic effect. | [17] |
| This compound (7.5 - 30 mg/kg) | N/A | Conscious Rats | Caused small but significant increases in arterial pCO2 (indicating some respiratory depression). | [18][19] |
Experimental Protocols
Protocol 1: Rodent Hot-Plate Test for Antinociception
This protocol is a standard method for assessing the analgesic properties of compounds in rodents.
1. Animals:
-
Male Sprague-Dawley rats (200-250g) or male C57BL/6 mice (20-25g).
-
House animals in a temperature-controlled environment with a 12h/12h light/dark cycle and ad libitum access to food and water.
2. Apparatus:
-
Hot-plate analgesia meter, maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
A transparent enclosure to confine the animal to the hot surface.
3. Procedure:
-
Habituation: On the day before the experiment, acclimatize each animal to the testing room for at least 1 hour. Place each animal on the unheated plate within the enclosure for 5 minutes to familiarize it with the apparatus.
-
Baseline Measurement: On the day of the experiment, determine the baseline reaction time by placing the animal on the heated plate and starting a timer. The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded.
-
Cut-off Time: A maximum cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. If the animal does not respond by the cut-off time, it should be removed, and the cut-off time recorded as its latency.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Drug Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure its reaction latency.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Dual mechanism of action for this compound.
Caption: Workflow for a preclinical dose-response study.
Caption: Troubleshooting guide for result variability.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 7. The clinical pharmacokinetics and metabolism of the analgesic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacokinetics of the new analgesic, this compound, after oral and intravenous administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical evaluation of this compound. a new analgesic, in postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Preliminary clinical experience with this compound, a new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of graded oral doses of this compound and pentazocine in comparison with placebo on experimentally induced pain in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intramuscular this compound and morphine in postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of a new opioid analgesic, this compound, on the respiration of the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bps.ac.uk [bps.ac.uk]
Technical Support Center: Meptazinol Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Meptazinol in receptor binding assays. Given this compound's dual activity as a partial agonist at µ-opioid receptors and its interaction with the cholinergic system, researchers may encounter specific artifacts. This guide offers practical solutions to enhance data accuracy and reliability.
Frequently Asked Questions (FAQs) & Troubleshooting
High Non-Specific Binding (NSB)
Q1: We are observing unusually high non-specific binding in our µ-opioid receptor assay with radiolabeled DAMGO when this compound is the competing ligand. What could be the cause and how can we mitigate this?
A1: High non-specific binding (NSB) can obscure the specific binding signal and is a common issue in radioligand binding assays. With a compound like this compound, several factors could contribute to this:
-
Physicochemical Properties of this compound: this compound's structure may lead to hydrophobic interactions with the filter membrane or other assay components.
-
Interaction with Non-Target Sites: Due to its complex pharmacology, this compound might be binding to other sites on the cell membranes that are not the primary opioid receptors of interest.
-
Cholinesterase Inhibition: this compound is known to have anticholinesterase activity.[1] While less likely to directly cause high NSB in a membrane binding assay, downstream effects in less purified preparations could contribute to assay noise.
Troubleshooting Steps:
-
Optimize Blocking Agents:
-
Incorporate Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% in your assay buffer to block non-specific binding sites on the assay plates and filters.
-
Consider pre-treating glass fiber filters with 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of positively charged ligands to the negatively charged filters.
-
-
Adjust Assay and Wash Conditions:
-
Increase the number of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand.
-
Slightly increasing the ionic strength of the wash buffer can sometimes help disrupt weak, non-specific interactions.
-
-
Re-evaluate Radioligand Concentration:
-
Ensure the concentration of the radioligand (e.g., [³H]DAMGO) is at or below its dissociation constant (Kd) to favor binding to high-affinity specific sites.
-
Assay Interference and Artifacts
Q2: Could this compound's cholinergic activity interfere with our opioid receptor binding assay?
A2: Yes, the dual activity of this compound is a critical consideration. While direct competition at the opioid receptor from its cholinergic activity is not expected, indirect interference can occur, leading to artifacts:
-
Altered Receptor Environment: In assays using more complex biological preparations (e.g., primary cells or tissue homogenates), inhibition of acetylcholinesterase by this compound could lead to an accumulation of endogenous acetylcholine. This may activate muscarinic or nicotinic receptors present in the preparation, potentially triggering signaling cascades that could allosterically modulate the opioid receptors or alter the membrane environment.
-
Confounding Results in Functional Assays: In functional assays that measure downstream signaling (e.g., GTPγS binding or cAMP accumulation), the cholinergic activity of this compound could activate parallel signaling pathways, confounding the interpretation of opioid receptor-mediated effects.
Mitigation Strategies:
-
Use of Selective Antagonists: To isolate the opioid-mediated effects, consider running parallel experiments in the presence of a cholinergic antagonist (e.g., atropine (B194438) for muscarinic receptors or mecamylamine (B1216088) for nicotinic receptors) to block the cholinergic component of this compound's action.
-
Assay Buffer Composition: Ensure your assay buffer conditions are optimized to minimize the activity of endogenous enzymes if using less purified receptor preparations. The inclusion of protease inhibitors is standard, and for specific investigations, the utility of specific cholinesterase inhibitors (if not studying that effect) could be considered, though this adds complexity.
Inconsistent Affinity Values
Q3: We are getting variable Ki values for this compound in our competition binding assays. What are the potential sources of this variability?
A3: Variability in affinity estimates can arise from several experimental factors:
-
Assay Not at Equilibrium: Ensure that the incubation time is sufficient for the binding of both the radioligand and this compound to reach equilibrium. This can be verified with association and dissociation kinetic experiments.
-
Inaccurate Determination of Radioligand Kd: The calculation of Ki from an IC50 value using the Cheng-Prusoff equation is highly dependent on an accurate Kd value for the radioligand. The Kd should be determined under the exact same assay conditions used for the competition assay.
-
Pipetting and Dilution Errors: Inconsistent pipetting, especially of the competing ligand, can lead to significant variability. Ensure proper mixing and use calibrated pipettes.
-
Receptor Preparation Inconsistency: Variations in the quality and concentration of the receptor preparation between experiments can alter binding parameters. Always use a consistent source and quantify the protein concentration for each batch.
Data Presentation
While specific, experimentally-derived Ki values for this compound across all opioid and cholinergic receptor subtypes are not consistently available in publicly accessible literature, the following tables summarize the known binding characteristics and provide a template for presenting experimental data.
Table 1: Opioid Receptor Binding Profile of this compound (Qualitative)
| Receptor Subtype | Reported Affinity/Activity | Reference |
| µ-Opioid (MOP) | Partial Agonist; Higher affinity for a subpopulation of µ sites. | [2][3] |
| δ-Opioid (DOP) | Low Affinity | [2] |
| κ-Opioid (KOP) | Low Affinity | [2] |
Researchers should experimentally determine the Ki values for their specific assay conditions.
Table 2: Cholinergic Activity of this compound and its Derivatives
| Target | Compound | Activity (IC50) | Reference |
| Acetylcholinesterase (AChE) | (-)-Meptazinol Dimethylcarbamate | 6.93 nM | [4] |
| Acetylcholinesterase (AChE) | (-)-Meptazinol Phenylcarbamate | 31.6 nM | [4] |
| Butyrylcholinesterase (BChE) | (-)-Meptazinol Dimethylcarbamate | 10.1 nM | [4] |
| Butyrylcholinesterase (BChE) | (-)-Meptazinol Phenylcarbamate | 51.5 nM | [4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound at the µ-Opioid Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human µ-opioid receptor using [³H]DAMGO as the radioligand.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]DAMGO (specific activity 30-60 Ci/mmol).
-
Competitor: this compound hydrochloride.
-
Non-specific Binding Control: Naloxone (B1662785).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates, glass fiber filters (GF/B or GF/C), and filtration apparatus.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of [³H]DAMGO and dilute it in binding buffer to a final concentration approximately equal to its Kd for the µ-opioid receptor (typically 0.5-2 nM).
-
Prepare a series of dilutions of this compound in binding buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare a high concentration of naloxone (e.g., 10 µM) in binding buffer for determining non-specific binding.
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of [³H]DAMGO + 50 µL of binding buffer + 100 µL of receptor membrane suspension.
-
Non-specific Binding (NSB): 50 µL of [³H]DAMGO + 50 µL of 10 µM naloxone + 100 µL of receptor membrane suspension.
-
Competitive Binding: 50 µL of [³H]DAMGO + 50 µL of this compound dilution + 100 µL of receptor membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials with 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]DAMGO and Kd is its dissociation constant.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol, based on the Ellman method, measures the ability of this compound to inhibit AChE activity.
Materials:
-
Enzyme Source: Purified human recombinant AChE or brain homogenate.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Inhibitor: this compound hydrochloride.
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
96-well microplate and plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in assay buffer.
-
Prepare a stock solution of ATCI and DTNB in assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer.
-
-
Assay Setup (in triplicate):
-
To each well, add:
-
150 µL of assay buffer.
-
20 µL of this compound dilution or buffer (for control).
-
20 µL of DTNB solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
-
Initiate Reaction: Add 20 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control (no this compound).
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Oral Bioavailability of Meptazinol
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on improving the oral bioavailability of Meptazinol. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound and why is it low?
This compound, an opioid analgesic, exhibits low oral bioavailability, typically ranging from 4.5% to 8.7%.[1][2] This is primarily attributed to extensive first-pass metabolism in the liver, where the drug undergoes significant glucuronidation and sulphation of its phenolic group.[1] Although rapidly and completely absorbed from the gastrointestinal tract, this presystemic elimination drastically reduces the amount of unchanged drug reaching systemic circulation.[1][3]
Q2: My in vivo study in cirrhotic animal models shows significantly higher this compound bioavailability. Is this expected?
Yes, this is an expected finding. In patients with cirrhotic liver disease, the oral bioavailability of this compound can increase by up to four-fold.[1] This is due to the impaired metabolic capacity of the liver, which reduces the extent of first-pass metabolism.
Q3: What are the primary strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of low oral bioavailability of drugs like this compound. These include:
-
Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug can temporarily mask the phenolic hydroxyl group, protecting it from first-pass metabolism. The prodrug is then converted to the active this compound in the body.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs by presenting the drug in a solubilized state and facilitating lymphatic transport, which can partially bypass the liver.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and, consequently, its absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to enhanced dissolution and absorption.
Q4: I am observing inconsistent results in my in vitro dissolution studies for different this compound formulations. What could be the cause?
Inconsistent dissolution results can stem from several factors:
-
Formulation Instability: Amorphous solid dispersions can be prone to recrystallization over time, which would decrease the dissolution rate.
-
Inadequate Sink Conditions: Ensure that the volume and composition of your dissolution medium are sufficient to dissolve the amount of drug being released.
-
Inappropriate Dissolution Medium: The pH and composition of the dissolution medium should be relevant to the physiological conditions of the gastrointestinal tract.
-
Agitation Speed: The hydrodynamics of the dissolution apparatus can significantly impact the results. Ensure the agitation speed is appropriate and consistent across experiments.
Troubleshooting Guides
Problem: Low and variable plasma concentrations of this compound in preclinical animal studies despite using an enhanced formulation.
-
Possible Cause 1: Inefficient in vivo release from the formulation.
-
Troubleshooting: Conduct in vitro release studies under biorelevant conditions (e.g., simulated gastric and intestinal fluids) to assess the formulation's ability to release the drug.
-
-
Possible Cause 2: Degradation of the drug in the gastrointestinal tract.
-
Troubleshooting: Assess the stability of this compound in simulated gastric and intestinal fluids.
-
-
Possible Cause 3: Continued significant first-pass metabolism.
-
Troubleshooting: Consider co-administration with an inhibitor of glucuronidation (use with caution and for experimental purposes only) to confirm the role of first-pass metabolism. For prodrugs, investigate the rate and extent of conversion to the parent drug.
-
Problem: Difficulty in preparing a stable solid dispersion of this compound.
-
Possible Cause 1: Poor miscibility between this compound and the chosen polymer.
-
Troubleshooting: Screen different polymers with varying properties (e.g., PVP, HPMC, Soluplus®). Use techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer miscibility.
-
-
Possible Cause 2: Recrystallization of the amorphous drug during storage.
-
Troubleshooting: Store the solid dispersion under controlled temperature and humidity conditions. Incorporate a secondary polymer to inhibit crystallization.
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound and its Enhanced Formulations in a Preclinical Model (e.g., Rats)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Oral Solution) | 50 ± 12 | 0.5 ± 0.2 | 150 ± 35 | 100 (Reference) |
| This compound Prodrug | 120 ± 25 | 1.0 ± 0.3 | 450 ± 70 | 300 |
| This compound SEDDS | 95 ± 18 | 0.75 ± 0.2 | 350 ± 60 | 233 |
| This compound Solid Dispersion | 80 ± 15 | 0.5 ± 0.1 | 280 ± 50 | 187 |
| This compound Nanoparticles | 110 ± 20 | 0.5 ± 0.1 | 400 ± 65 | 267 |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a suitable sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
In Situ Single-Pass Intestinal Perfusion (SPIP) Study in Rats
Objective: To evaluate the intestinal permeability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Surgical instruments
-
Perfusion pump
-
Krebs-Ringer buffer (perfusion solution)
-
This compound formulation to be tested
-
Phenol (B47542) red (a non-absorbable marker)
-
Heating pad and lamp to maintain body temperature
-
Collection vials
Procedure:
-
Fast the rats overnight (12-18 hours) with free access to water.
-
Anesthetize the rat and place it on a heating pad to maintain body temperature at 37°C.
-
Make a midline abdominal incision to expose the small intestine.
-
Select a 10-15 cm segment of the jejunum.
-
Cannulate the proximal and distal ends of the intestinal segment with flexible tubing.
-
Gently flush the segment with pre-warmed (37°C) saline to remove any residual contents.
-
Connect the proximal cannula to a perfusion pump.
-
Perfuse the segment with pre-warmed Krebs-Ringer buffer at a flow rate of 0.2 mL/min for a 30-minute equilibration period.
-
After equilibration, switch to the perfusion solution containing the this compound formulation and phenol red.
-
Collect the perfusate from the distal cannula at predetermined time intervals (e.g., every 15 minutes for 2 hours) into pre-weighed collection vials.
-
At the end of the experiment, measure the length of the perfused intestinal segment.
-
Analyze the concentration of this compound and phenol red in the perfusate samples using a validated analytical method (e.g., HPLC).
-
Calculate the effective permeability (Peff) of this compound.
HPLC Analysis of this compound in Plasma
Objective: To quantify the concentration of this compound in plasma samples from pharmacokinetic studies.
Materials:
-
HPLC system with a fluorescence or UV detector
-
C18 analytical column
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not co-administered)
-
Plasma samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and ammonium acetate buffer (e.g., 50:50 v/v), and adjust the pH with formic acid. Filter and degas the mobile phase before use.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound and the internal standard in methanol. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., flow rate: 1 mL/min, column temperature: 30°C, injection volume: 20 µL).
-
Set the fluorescence detector at the appropriate excitation and emission wavelengths for this compound.
-
Inject the prepared samples and standards into the HPLC system.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Experimental workflow for enhancing this compound's bioavailability.
Caption: Strategies to improve this compound's oral bioavailability.
References
- 1. The clinical pharmacokinetics and metabolism of the analgesic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the new analgesic, this compound, after oral and intravenous administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the metabolism of this compound, a new analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Meptazinol's Gastrointestinal Side Effects In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the gastrointestinal (GI) side effects of Meptazinol in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's gastrointestinal side effects?
A1: this compound is a unique opioid analgesic with a dual mechanism of action. It acts as a partial agonist at the mu (µ)-opioid receptors and also exhibits central cholinergic activity.[1][2][3] While its opioid activity can contribute to typical opioid-related GI side effects like constipation, its cholinergic properties may counteract these effects to some extent.[3] The most commonly reported GI side effects in clinical use are nausea and vomiting.[4]
Q2: How do the gastrointestinal side effects of this compound compare to other opioids like morphine in vivo?
A2: Preclinical data directly comparing the GI side effects of this compound and morphine in animal models is limited. However, clinical studies in postoperative patients have shown that nausea is a more common side effect with this compound, while sleepiness is more frequent with morphine.[4] The incidence of side effects for both drugs appears to be dose-related.[4] this compound is considered to be a potent analgesic with a lower abuse potential and fewer severe side effects compared to other opioid analgesics.[1][5]
Q3: Can the cholinergic activity of this compound be leveraged to minimize its gastrointestinal side effects?
Q4: What are the standard in vivo models to assess opioid-induced gastrointestinal dysfunction?
A4: Standard models primarily use rodents and focus on constipation and nausea/vomiting.
-
Opioid-Induced Constipation: This is typically modeled by administering an opioid like morphine or loperamide (B1203769) and then measuring the delay in gastrointestinal transit time using a charcoal meal, quantifying fecal pellet output, and assessing fecal water content.
-
Opioid-Induced Nausea and Emesis: Since rodents do not vomit, a surrogate model called "pica" is often used. Pica is the consumption of non-nutritive substances, like kaolin (B608303) clay.[7][8] An increase in kaolin consumption after drug administration is interpreted as a nausea-like response.[7][8] Other animal models, such as ferrets and dogs, can be used to directly study emesis.
Troubleshooting Guides
Issue 1: Excessive Constipation Observed in Experimental Animals
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| The opioid effects of this compound are outweighing its cholinergic benefits at the administered dose. | 1. Dose Adjustment: Titrate the dose of this compound to the lowest effective analgesic dose to minimize side effects. 2. Co-administration with a Prokinetic Agent: Consider co-administering a prokinetic agent that enhances gastrointestinal motility. Cisapride and metoclopramide (B1676508) have been shown to be effective in reversing morphine-induced delay in GI transit.[9] | Protocol: Assessing the Effect of a Prokinetic Agent on this compound-Induced Constipation. 1. Acclimate animals (e.g., male Sprague-Dawley rats) to individual housing. 2. Divide animals into treatment groups: Vehicle control, this compound alone, Prokinetic agent alone, this compound + Prokinetic agent. 3. Administer the prokinetic agent (e.g., cisapride, 10 mg/kg, p.o.) 45 minutes before this compound. 4. Administer this compound (at the desired dose, s.c.). 5. 30 minutes after this compound administration, administer a charcoal meal (e.g., 5% charcoal in 10% gum acacia) orally. 6. After a set time (e.g., 60 minutes), euthanize the animals and measure the total length of the small intestine and the distance traveled by the charcoal meal. 7. Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100. |
Issue 2: Significant Nausea-like Behavior (Pica) Observed in Rats
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Dose of this compound is inducing a significant pro-emetic response. | 1. Dose Reduction: Determine the lowest analgesic dose of this compound that does not induce significant pica. 2. Co-administration with an Antiemetic: Test the efficacy of standard antiemetics in reducing this compound-induced pica. | Protocol: Quantifying this compound-Induced Pica and the Effect of an Antiemetic. 1. Acclimate rats to individual cages with access to pre-weighed kaolin pellets and standard chow. 2. Establish a baseline of daily kaolin and food consumption. 3. Divide animals into treatment groups: Vehicle control, this compound alone, Antiemetic alone (e.g., ondansetron), this compound + Antiemetic. 4. Administer the antiemetic prior to this compound administration according to its pharmacokinetic profile. 5. Administer this compound (at the desired dose, s.c. or p.o.). 6. Measure kaolin and food consumption at regular intervals (e.g., 2, 4, 6, 24 hours) post-administration. 7. An increase in kaolin consumption relative to baseline and the control group indicates a pica response. |
Quantitative Data Summary
Due to the limited availability of direct comparative in vivo studies on this compound's GI side effects, the following table presents clinical data comparing the incidence of side effects between this compound and Morphine in postoperative patients.
Table 1: Incidence of Side Effects with Intramuscular this compound and Morphine in Postoperative Cancer Patients
| Drug & Dose | Number of Patients | Most Common Side Effect | Incidence of Most Common Side Effect |
| This compound (50, 100, 200mg) | 102 (crossover study) | Nausea | 35 patients |
| Morphine (4, 8, 16mg) | 102 (crossover study) | Sleepiness | 43 patients |
| Data from a clinical trial in cancer patients with postoperative pain.[4] |
Experimental Methodologies
1. Charcoal Meal Gastrointestinal Transit Assay
This protocol is a standard method to assess the effect of a compound on gastrointestinal motility in rodents.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Acclimation: House animals individually for at least 3 days before the experiment.
-
Fasting: Fast animals for 18-24 hours before the experiment with free access to water.
-
Drug Administration: Administer this compound and any test agents (e.g., prokinetics) at the desired doses and routes. A vehicle control group should be included.
-
Charcoal Meal: 30 minutes after this compound administration, orally administer 1 ml of a charcoal meal suspension (e.g., 5% activated charcoal in 10% gum acacia).
-
Measurement: 60 minutes after the charcoal meal, euthanize the animals by cervical dislocation. Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus.
-
Calculation: Gastrointestinal Transit (%) = (Distance traveled by charcoal / Total length of the small intestine) x 100.
2. Pica Assay for Nausea-like Behavior in Rats
This protocol provides a method to assess nausea-like behavior in rats, which do not vomit.
-
Animals: Male Wistar rats (250-300g).
-
Acclimation: House rats individually in cages with a wire mesh floor to prevent coprophagy. Provide them with standard food pellets and a pre-weighed amount of kaolin (in a separate container).
-
Baseline Measurement: For 3-5 days, measure the daily consumption of food and kaolin to establish a stable baseline.
-
Drug Administration: Administer this compound or a control substance at the desired dose and route.
-
Data Collection: Measure the amount of kaolin and food consumed at predetermined time points (e.g., 2, 4, 6, and 24 hours) after drug administration.
-
Analysis: A significant increase in kaolin consumption compared to the baseline and the vehicle-treated group is indicative of a pica response, which is a surrogate for nausea.
Visualizations
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the cholinergic component of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parenteral this compound: a US clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of graded oral doses of this compound and pentazocine in comparison with placebo on experimentally induced pain in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiation by cholinesterase inhibitors of cholinergic activity in rat isolated stomach and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Oxycodone Induces the Pro-Emetic Pica Response in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute oxycodone induces the pro-emetic pica response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Meptazinol administration for consistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meptazinol. The information is designed to address common issues and ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a centrally acting opioid analgesic with a dual mechanism of action. It primarily acts as a partial agonist at the µ-opioid receptors (MOR), with a particular selectivity for the µ1-subtype.[1][2] Additionally, it exhibits central cholinergic activity, which contributes to its analgesic effect.[3][4] This dual action distinguishes it from conventional opioid analgesics.
Q2: What are the common applications of this compound in a research setting?
In preclinical research, this compound is frequently used as a tool compound to investigate µ-opioid receptor pharmacology and to evaluate novel analgesic mechanisms. It is often used in various animal models of pain, such as the hot-plate, tail-flick, and writhing tests, to assess its antinociceptive properties.[1][4]
Q3: What are the known species differences in the analgesic response to this compound?
Studies have shown that this compound can elicit a more pronounced analgesic response in mice compared to rats.[4][5] Researchers should consider these species-specific differences when designing experiments and interpreting data.
Q4: What is the pharmacokinetic profile of this compound?
This compound is rapidly absorbed after oral, intramuscular, and rectal administration.[6] However, it has a low oral bioavailability. The plasma half-life is relatively short, approximately 2 hours in humans.[7][8] Its onset of action is faster than many other opioids, but its duration of action is shorter than that of morphine or buprenorphine.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected analgesic effects in animal models.
-
Q: Why am I observing high variability in the analgesic response to this compound between individual animals?
-
A: Several factors can contribute to this variability. Ensure that the animal strain, age, and sex are consistent across experimental groups. The route of administration can also significantly impact bioavailability; oral administration is known to have low and variable bioavailability.[6] Consider using parenteral routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injection for more consistent results. Additionally, ensure accurate dosing and proper handling of the animals to minimize stress, which can affect pain perception.
-
-
Q: The analgesic effect of this compound appears to be shorter than anticipated. What could be the reason?
-
A: this compound has a shorter duration of action compared to other opioids like morphine.[6] If your experimental paradigm requires a longer duration of analgesia, you may need to consider a different compound or adjust your dosing schedule. The rapid metabolism of this compound contributes to its short half-life.[7]
-
Issue 2: Unexpected side effects observed in experimental animals.
-
Q: I am observing cholinergic-like side effects (e.g., salivation, tremors) in my animals after this compound administration. Is this normal?
-
A: Yes, this is a known aspect of this compound's pharmacology. In addition to its opioid activity, this compound has central cholinergic effects that can manifest as these side effects, particularly at higher doses.[3][9] If these effects are interfering with your experimental endpoints, consider adjusting the dose or using a more specific µ-opioid agonist.
-
-
Q: My animals are showing signs of respiratory depression. I thought this compound had a lower risk of this side effect.
-
A: While this compound generally has a more favorable respiratory profile compared to full µ-opioid agonists like morphine, it can still cause respiratory depression at higher doses.[9][10] The degree of respiratory depression can be influenced by the animal's physiological state and concurrent medications. Ensure you are using the appropriate dose for your animal model and monitor respiratory parameters closely.
-
Issue 3: Issues with this compound formulation and administration.
-
Q: What is a suitable vehicle for dissolving this compound hydrochloride for injection in rodents?
-
Q: How stable is this compound in solution for injection?
-
A: Commercially prepared this compound injections have a shelf life of several years when stored properly.[7] For laboratory-prepared solutions, it is best practice to prepare them fresh on the day of the experiment to ensure stability and prevent microbial contamination. If storage is necessary, filter-sterilize the solution and store it at 2-8°C for a short period. Always visually inspect the solution for any precipitation or discoloration before use.
-
Data Presentation
Table 1: Analgesic Potency of this compound in Different Animal Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Notes |
| Tail-Flick Test | Mouse | Intravenous (i.v.) | 10 mg/kg | Attenuated by naloxonazine.[1] |
| Writhing Test | Mouse | Not specified | Not specified | Analgesia attenuated by naloxonazine.[1] |
| Respiratory Depression | Rat | Not specified | 7.5 - 30 mg/kg | Caused small but significant increases in arterial PCO2.[9] |
| Hyperphagia | Rat | Intraperitoneal (i.p.) | 2 mg/kg | Induced hyperphagia over a 4-hour period.[12][13] |
Experimental Protocols
Protocol 1: Writhing Test for Visceral Pain in Mice
-
Animals: Male Swiss albino mice (20-25 g).
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration.
-
Procedure:
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution i.p. to induce writhing.
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: Compare the number of writhes in the this compound-treated groups to the vehicle-treated control group. A significant reduction in the number of writhes indicates an analgesic effect.
Protocol 2: Hot-Plate Test for Thermal Pain in Rats
-
Animals: Male Wistar rats (150-200 g).
-
Apparatus: A hot-plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., i.p., s.c.).
-
At various time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the rat on the hot plate.
-
Record the latency (in seconds) for the rat to exhibit a nociceptive response, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
-
Data Analysis: Compare the reaction latencies of the this compound-treated groups to the vehicle-treated control group. A significant increase in latency indicates analgesia.
Mandatory Visualizations
Caption: this compound's primary signaling pathway.
Caption: A typical experimental workflow for assessing this compound's analgesic effects.
References
- 1. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the cholinergic component of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Studies on the absorption and disposition of this compound following rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of a new opioid analgesic, this compound, on the respiration of the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of a new opioid analgesic, this compound, on the respiration of the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102836122A - Composition injection containing this compound hydrochloride, and preparation method thereof - Google Patents [patents.google.com]
- 12. Characterization of the effects of (+/-)-meptazinol, its individual enantiomers and N-methyl this compound on food consumption in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the effects of (+/-)-meptazinol, its individual enantiomers and N-methyl this compound on food consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Meptazinol Analgesic Effects Under Anesthesia: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of anesthesia on the analgesic effects of Meptazinol.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound's analgesic effect?
A1: this compound exhibits a unique, dual mechanism of action. It primarily acts as a partial agonist at the µ-opioid receptors (MOR), with a particular selectivity for the µ1 subtype, which is associated with analgesia.[1][2][3][4] Additionally, it possesses central cholinergic activity, acting as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChR), which contributes to its analgesic properties.[5][6] This dual action differentiates it from traditional opioid analgesics.
Q2: How do anesthetic agents generally interact with this compound?
A2: Anesthetic agents, including both inhalational and intravenous anesthetics, have central nervous system (CNS) depressant effects.[1] When co-administered with this compound, which also depresses the CNS, these effects can be additive.[1] This can lead to enhanced sedation and an increased risk of respiratory depression.[7][8][9] However, one study using this compound as a premedication reported no unfavorable interactions with the anesthetic agents used.
Q3: Is there specific quantitative data on how anesthetics like sevoflurane, propofol, or isoflurane (B1672236) affect the analgesic efficacy (e.g., ED50) of this compound?
A3: Currently, there is a lack of specific published studies detailing the quantitative impact of individual modern anesthetic agents on the analgesic efficacy (such as changes in ED50) of this compound. Research in this area is still required to provide precise data for different experimental conditions.[7][9]
Q4: What are the known effects of this compound on respiratory and hemodynamic parameters, especially in a perioperative setting?
A4: this compound is generally considered to have a better respiratory safety profile than full µ-opioid agonists like morphine.[4] However, respiratory depression has been observed when this compound is used as a premedication or during anesthesia.[7][8][9] Hemodynamic changes, including a dose-dependent increase in mean arterial pressure, have also been noted in patients under general anesthesia.[10]
Q5: Can Naloxone completely reverse the effects of this compound?
A5: The effects of this compound are only partially reversed by Naloxone.[6] This is likely due to its mixed agonist-antagonist properties at the opioid receptor and its additional cholinergic mechanism of action. In cases of overdose or significant respiratory depression, repeated administration or a continuous infusion of Naloxone may be necessary.[6]
Troubleshooting Guide for Experimental Studies
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Reduced or inconsistent analgesic effect of this compound. | Interaction with the specific anesthetic agent used. | 1. Review the anesthetic protocol. Different anesthetics can have varying effects on nociceptive pathways and opioid receptor function. 2. Consider a dose-response study of this compound with the chosen anesthetic to determine the optimal dose. 3. If possible, compare the analgesic effect with a different class of anesthetic agent in a pilot study. |
| Excessive sedation or prolonged recovery time in animal subjects. | Additive CNS depressant effects of this compound and the anesthetic agent.[1] | 1. Reduce the dose of either the anesthetic or this compound. 2. Monitor the depth of anesthesia closely and titrate the anesthetic dose to the minimum effective level. 3. Ensure adequate ventilation and oxygenation. |
| Significant respiratory depression observed (e.g., decreased respiratory rate, oxygen saturation). | Synergistic effect on respiratory centers.[7][8][9] | 1. Immediately reduce or discontinue the anesthetic and/or this compound administration. 2. Provide ventilatory support if necessary. 3. Administer a partial dose of Naloxone and monitor the response. Be prepared for repeated dosing.[6] 4. In future experiments, consider using a lower starting dose of this compound. |
| Unexpected cardiovascular effects (e.g., hypertension, tachycardia). | Known hemodynamic effects of this compound, particularly under anesthesia.[10] | 1. Continuously monitor cardiovascular parameters (blood pressure, heart rate). 2. Ensure the animal is hemodynamically stable before administering this compound. 3. Consider the potential for drug-induced cardiovascular changes when interpreting data. |
Data on this compound's Analgesic Efficacy
While specific data on interactions with modern anesthetics is limited, the following table summarizes comparative analgesic data for this compound from clinical studies.
| Drug | Dosage (intramuscular) | Analgesic Efficacy | Sedation Level | Respiratory Effects | Reference |
| This compound | 100 mg | Equipotent to Pethidine 100 mg and Pentazocine (B1679294) 60 mg | Less sedation than Pethidine and Pentazocine | Greater sparing of lung function compared to Pethidine and Pentazocine | [11] |
| Pethidine | 100 mg | Equipotent to this compound 100 mg | More sedation than this compound | Greater impact on lung function than this compound | [11] |
| Pentazocine | 60 mg | Equipotent to this compound 100 mg | More sedation than this compound | Greater impact on lung function than this compound | [11] |
Experimental Protocols
1. Assessment of Analgesia in Rodent Models (Tail-Flick Test)
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Anesthesia: Isoflurane (2-3% for induction, 1-1.5% for maintenance) delivered via a calibrated vaporizer.[12]
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame or a suitable restraining device.
-
Establish a baseline tail-flick latency by applying a radiant heat source to the tail and recording the time to withdrawal. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control.
-
Measure the tail-flick latency at predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection.
-
The analgesic effect is quantified as the Maximum Possible Effect (%MPE) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
-
Note: The depth of anesthesia must be carefully monitored and kept constant throughout the experiment to minimize its confounding effects on nociception.
2. Clinical Evaluation of Postoperative Analgesia
-
Study Design: A randomized, double-blind, controlled trial.
-
Patient Population: Adult patients undergoing major abdominal surgery.
-
Anesthetic Protocol: Standardized general anesthesia (e.g., induction with propofol, maintenance with sevoflurane).
-
Intervention:
-
Group 1: this compound (e.g., 100 mg, intramuscularly) administered at the end of surgery.
-
Group 2: Active comparator (e.g., Morphine 10 mg, intramuscularly).
-
Group 3: Placebo (e.g., saline, intramuscularly).
-
-
Outcome Measures:
-
Pain intensity assessed using a Visual Analog Scale (VAS) or Numerical Rating Scale (NRS) at baseline and at regular intervals post-administration.
-
Time to first request for rescue analgesia.
-
Total consumption of rescue analgesia.
-
Monitoring of adverse effects, including sedation, nausea, and respiratory rate.
-
Visualizations
References
- 1. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 2. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. [this compound, a new analgesic. Hemodynamic and respiratory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesia after operation. A controlled comparison of this compound, pentazocine and pethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
Meptazinol Metabolite Quantification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of Meptazinol and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways and major metabolites of this compound?
A1: this compound undergoes extensive metabolism in the body, with less than 5% of the parent drug being excreted unchanged.[1][2] The primary metabolic route is conjugation at the phenolic group. The major metabolites are:
-
Glucuronide Conjugates: This is the most significant pathway, accounting for a large portion of the drug's elimination.[3][4] The ratio of glucuronide to sulphate conjugates is approximately 4:1.[4]
-
Sulfate Conjugates: This is another major conjugation pathway.[3][4]
-
Minor Metabolites: Other minor routes include N-demethylation and oxidation of the azepine ring.[2]
Caption: Major metabolic pathways of this compound.
Q2: Why is enzymatic hydrolysis often required for the analysis of this compound metabolites?
A2: Since the primary metabolites of this compound are glucuronide and sulphate conjugates, they are highly water-soluble and often difficult to analyze directly via conventional reversed-phase liquid chromatography.[3][4] Enzymatic hydrolysis, typically using β-glucuronidase and/or arylsulfatase, cleaves these conjugate groups.[5] This process converts the metabolites back to the parent drug (aglycone), which is more amenable to extraction and chromatographic analysis, thereby improving detection and quantification.[5]
Q3: What are the recommended analytical techniques for quantifying this compound and its metabolites?
A3: High-performance liquid chromatography (HPLC) coupled with a detector is the most common approach.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard due to its high sensitivity and specificity, allowing for the accurate quantification of low-concentration metabolites in complex biological matrices.[6][7][8]
-
HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection): This method is also effective and has been validated for the quantitative analysis of this compound, particularly at higher concentrations.[9]
-
GC-MS (Gas Chromatography-Mass Spectrometry): While a powerful technique for many drugs, GC-MS analysis of this compound and its polar metabolites often requires a derivatization step to make the compounds volatile enough for gas chromatography.[10][11]
Q4: How can matrix effects be minimized during LC-MS/MS analysis?
A4: Matrix effects, such as ion suppression or enhancement, are a significant challenge in bioanalysis.[7] Strategies to mitigate them include:
-
Effective Sample Preparation: Employ robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering endogenous components from the sample matrix.[6][12]
-
Chromatographic Separation: Optimize the HPLC method to separate metabolites from the bulk of matrix components.
-
Use of Internal Standards: Incorporate stable isotope-labeled internal standards (SIL-IS) that co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.
-
Matrix Matching: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to ensure that the matrix effects are consistent across the analytical run.[9]
Troubleshooting Guides
This section addresses common problems encountered during the quantification of this compound metabolites.
Caption: Troubleshooting decision tree for low analyte signal.
Problem 1: Poor or Inconsistent Recovery of Metabolites
| Possible Cause | Recommended Solution |
| Inefficient Extraction | The pH of the sample may not be optimal for the extraction of this compound and its metabolites. Adjust the sample pH to optimize the extraction efficiency of the basic drug from the aqueous matrix into the organic solvent. For liquid-liquid extraction, ensure vigorous mixing and adequate phase separation.[9] |
| Incomplete Enzymatic Hydrolysis | The efficiency of β-glucuronidase can vary significantly based on the source (e.g., E. coli, Helix pomatia), pH, temperature, and incubation time.[5][13] Optimize these parameters. It may be necessary to test enzymes from different sources, as some conjugates can be resistant to hydrolysis.[13][14] |
| Analyte Instability | This compound metabolites may degrade during sample handling, extraction, or storage.[12] Ensure samples are stored at appropriate temperatures (e.g., -20°C or lower) and minimize freeze-thaw cycles. Evaluate stability under the conditions of your entire analytical process.[12] |
Problem 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Recommended Solution |
| Matrix Effects | Co-eluting endogenous substances are interfering with the ionization of the target analytes. Improve chromatographic separation to better resolve analytes from matrix components. Ensure the use of an appropriate internal standard (preferably stable isotope-labeled) to compensate for variability.[7] |
| Inconsistent Sample Preparation | Manual extraction procedures can introduce variability. Ensure all steps are performed consistently. Use automated liquid handlers for sample preparation if available to improve precision. |
| Instrument Contamination/Carryover | Previous samples can adsorb to parts of the LC-MS system and elute in subsequent runs. Implement a rigorous wash sequence between injections, using a strong organic solvent to clean the injector, lines, and column. |
Quantitative Data Summary
Table 1: Validation Parameters for LC-MS/MS Quantification of this compound in Human Plasma (Data adapted from a published method for the parent drug)
| Parameter | Result |
| Linearity Range | 0.2925 - 292.5 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.2925 ng/mL[6] |
| Mean Absolute Recovery | > 70.21%[6] |
| Intra-day Precision (%RSD) | < 9.05%[6] |
| Inter-day Precision (%RSD) | < 12.89%[6] |
| Accuracy (%RE) | -2.99% to 4.96%[6] |
Table 2: this compound Concentrations in Postmortem Biological Samples from a Case Report
| Sample Matrix | Concentration |
| Unpreserved Femoral Blood | 15.5 mg/L[2][9] |
| Preserved (fluoride-oxalate) Femoral Blood | 18.6 mg/L[2][9] |
| Unpreserved Cardiac Blood | 52.1 mg/L[2][9] |
| Preserved Vitreous Humor | 16.8 mg/L[2][9] |
| Unpreserved Urine | 61.7 mg/L[2][9] |
| Stomach Contents | 9.8 g/L[2][9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for HPLC-DAD and LC-MS Analysis (Adapted from Maskell et al., 2012)
-
Sample Aliquoting: To a 12-mL polypropylene (B1209903) test tube, add 0.5 mL of the biological sample (e.g., plasma, urine, whole blood).
-
Internal Standard Spiking: Add 0.5 mL of internal standard solution (e.g., 5 mg/L desipramine (B1205290) in 0.2 M Na₂CO₃ solution, pH 10).[9]
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., 1-chlorobutane).[9]
-
Mixing: Vortex or mechanically shake the tube for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.[9]
-
Transfer: Carefully transfer the upper organic layer to a clean test tube.
-
Back-Extraction: Perform a back-extraction by adding 100 µL of 0.05 M H₂SO₄. Vortex for 1 minute and centrifuge again.[9]
-
Final Sample: Collect the lower acidic aqueous layer for injection into the HPLC or LC-MS system.
Protocol 2: General Procedure for Enzymatic Hydrolysis of Glucuronide Conjugates
Caption: General workflow for enzymatic hydrolysis.
-
Buffering: To a vial containing 1.0 mL of urine or plasma, add an appropriate volume of buffer (e.g., sodium acetate buffer, pH 5.0) to achieve the optimal pH for the enzyme.
-
Enzyme Addition: Add a sufficient activity of β-glucuronidase (e.g., from Helix pomatia or recombinant sources). The required amount should be optimized based on the enzyme's specific activity and the expected conjugate concentration.[5]
-
Incubation: Vortex the mixture gently and incubate at the optimal temperature for the chosen enzyme (typically between 37°C and 55°C) for a duration of 2 to 18 hours.[5] The time should be sufficient to ensure complete cleavage of the conjugates.
-
Reaction Termination: Stop the reaction by adding a strong base or by proceeding directly to the extraction step with an organic solvent, which will denature the enzyme.
-
Extraction: Proceed with a validated extraction method, such as the LLE protocol described above.
Protocol 3: Example LC-MS/MS Parameters for this compound Quantification (Adapted from a method for this compound hydrochloride in human plasma)
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: Thermo Hypurity Cyano column.[6]
-
Mobile Phase: Acetonitrile:Ammonium formate (B1220265) (50 mM, aqueous) (70:30, v/v).[6]
-
Flow Rate: As appropriate for the column dimensions (e.g., 0.8 mL/min).[9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
References
- 1. Studies on the metabolism of this compound, a new analgesic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The clinical pharmacokinetics and metabolism of the analgesic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative aspects of the urinary excretion of this compound and its metabolites in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatography/positive ion electrospray tandem mass spectrometry method for the quantification of hydrochloride this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood | MDPI [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 11. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. kurabiotech.com [kurabiotech.com]
- 14. imcstips.com [imcstips.com]
Technical Support Center: Meptazinol-Induced Hyperalgesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to mitigate Meptazinol-induced hyperalgesia.
Disclaimer
Research specifically investigating this compound-induced hyperalgesia (MIH) is limited. The following guidance is primarily extrapolated from the broader field of opioid-induced hyperalgesia (OIH) caused by other opioids, such as morphine and fentanyl. These proposed strategies and mechanisms require experimental validation in the context of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action potentially relate to hyperalgesia?
This compound is a synthetic opioid analgesic with a mixed agonist-antagonist profile.[1] It is characterized as a partial agonist with selectivity for the µ1 (mu-1) opioid receptor.[2][3] While its primary action is analgesia, like other opioids, it has the potential to induce hyperalgesia, a paradoxical increase in pain sensitivity.[4] The mechanisms underlying OIH are complex and are thought to involve neuroplastic changes in the central nervous system that lead to a sensitization of pronociceptive pathways.[5]
Q2: Is there direct evidence for this compound-induced hyperalgesia in preclinical or clinical studies?
Currently, there is a scarcity of published studies that have specifically investigated or demonstrated hyperalgesia induced by this compound. Most research on OIH has focused on full µ-opioid agonists.[6][7] Therefore, researchers should be aware that this is an understudied area.
Q3: What are the generally accepted mechanisms of opioid-induced hyperalgesia that might be relevant to this compound?
Several key mechanisms have been identified for OIH, which may also be relevant for this compound. These include:
-
Central Glutaminergic System: Activation of the N-methyl-D-aspartate (NMDA) receptor is a primary hypothesis for OIH.[5]
-
Neuroinflammation: Opioids can activate glial cells (microglia and astrocytes), leading to the release of pro-inflammatory cytokines.
-
Descending Pain Facilitation: Alterations in the descending pathways from the brainstem to the spinal cord can switch from an inhibitory to a facilitatory role in pain transmission.
-
Spinal Dynorphins: Increased levels of dynorphin (B1627789) in the spinal cord can contribute to a state of heightened pain.[8]
Q4: How can I differentiate between tolerance and hyperalgesia in my experiments?
Distinguishing between opioid tolerance and OIH is a common challenge. Tolerance is characterized by a reduced analgesic effect at the same dose, requiring dose escalation to achieve the same level of pain relief. In contrast, OIH involves a paradoxical increase in pain sensitivity, where increasing the opioid dose may worsen the pain.[4] A key diagnostic approach is to reduce the opioid dose; if pain improves, OIH is likely.[5]
Troubleshooting Guides
Issue 1: Difficulty in Establishing a this compound-Induced Hyperalgesia Model
Potential Cause: Inappropriate dosing, duration of administration, or pain assessment method.
Troubleshooting Steps:
-
Dosing Regimen: Since this compound is a partial agonist, high doses may exhibit a ceiling effect for analgesia while still potentially contributing to hyperalgesia. Experiment with a range of chronic dosing regimens.
-
Duration of Treatment: OIH typically develops over time. Ensure your experimental timeline is sufficient for hyperalgesia to manifest, potentially several days of continuous or intermittent administration.
-
Pain Assessment: Utilize multiple quantitative sensory tests (QSTs) to assess for different pain modalities. For example, use von Frey filaments for mechanical allodynia and the Hargreaves or hot plate test for thermal hyperalgesia.
Issue 2: High Variability in Hyperalgesia Measurements
Potential Cause: Inconsistent experimental procedures or subject-specific differences.
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent handling of animals, timing of drug administration and pain assessments, and environmental conditions.
-
Acclimatization: Properly acclimatize animals to the testing environment and equipment to reduce stress-induced variability.
-
Baseline Measurements: Establish stable baseline pain thresholds for each subject before commencing the this compound administration protocol.
-
Control Groups: Include appropriate control groups (e.g., saline-treated) to account for any changes in pain sensitivity over time that are independent of the drug treatment.
Experimental Protocols
Protocol 1: Induction and Assessment of this compound-Induced Hyperalgesia in Rodents
Objective: To establish a model of this compound-induced hyperalgesia and quantify changes in pain sensitivity.
Materials:
-
This compound hydrochloride
-
Sterile saline
-
Rodent subjects (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Von Frey filaments
-
Plantar test (Hargreaves) apparatus or hot plate
-
Animal scale and appropriate housing
Methodology:
-
Acclimatization: Acclimatize animals to the testing environment and procedures for at least 3 days prior to the start of the experiment.
-
Baseline Testing: On three separate days, measure baseline mechanical and thermal sensitivity for each animal to establish a stable baseline.
-
Mechanical Sensitivity (Von Frey Test): Place the animal on an elevated mesh platform. Apply von Frey filaments of increasing force to the plantar surface of the hind paw and record the paw withdrawal threshold.
-
Thermal Sensitivity (Hargreaves Test): Place the animal in a plexiglass chamber on a glass floor. Apply a radiant heat source to the plantar surface of the hind paw and record the paw withdrawal latency.
-
-
This compound Administration: Administer this compound subcutaneously or via osmotic mini-pumps for a period of 7-14 days. A suggested starting dose could be in the range of 10-20 mg/kg/day, to be optimized for your specific experimental goals. A control group should receive saline.
-
Post-Treatment Pain Assessment: At regular intervals during and after this compound administration (e.g., daily or every other day), repeat the mechanical and thermal sensitivity tests.
-
Data Analysis: Compare the post-treatment paw withdrawal thresholds and latencies to the baseline values. A significant decrease in threshold or latency in the this compound-treated group compared to the saline-treated group indicates the development of hyperalgesia.
Potential Mitigation Strategies for OIH (to be tested for this compound)
The following table summarizes potential pharmacological interventions that have been investigated for OIH with other opioids. Their efficacy against this compound-induced hyperalgesia would need to be experimentally determined.
| Drug Class | Examples | Proposed Mechanism of Action | Potential Experimental Approach |
| NMDA Receptor Antagonists | Ketamine, Dextromethorphan | Inhibition of the central glutaminergic system, a key pathway in OIH.[8] | Co-administration with this compound to assess prevention of hyperalgesia. |
| Mixed Opioid Agonist-Antagonists | Buprenorphine | Partial µ-agonist and κ-antagonist activity may mitigate OIH.[5][8] | Opioid rotation from this compound to Buprenorphine. |
| α2-Adrenergic Agonists | Clonidine, Dexmedetomidine | Modulation of descending noradrenergic inhibitory pathways. | Co-administration with this compound. |
| Gabapentinoids | Gabapentin, Pregabalin | Inhibition of α2δ-1 subunit of voltage-gated calcium channels, reducing neurotransmitter release. | Pre-treatment or co-administration with this compound. |
Visualizations
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Pharmacological Interventions for Opioid-Induced Hyperalgesia: A Scoping Review of Preclinical Trials [mdpi.com]
- 8. uspharmacist.com [uspharmacist.com]
Technical Support Center: Best Practices for Long-Term Meptazinol Administration Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and executing long-term administration studies involving Meptazinol. It includes frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate dose and administration route for a long-term this compound study?
A1: Dose and route selection are critical for study success and depend on the research question and animal model.
-
Dose-Finding Studies: Always begin with acute, dose-finding studies to establish the effective dose range for the desired analgesic or behavioral effect. This helps identify a dose that provides a measurable outcome without immediate signs of severe toxicity.
-
Route of Administration: The choice between oral gavage, subcutaneous injection, or continuous intravenous infusion depends on this compound's pharmacokinetic profile and the study's goals.
-
Oral Gavage: Suitable for less frequent dosing but can lead to variable absorption and plasma concentrations.
-
Subcutaneous Injections: Can cause localized skin reactions and inflammation with long-term, repeated administration. Site rotation is crucial.
-
Continuous Infusion (e.g., via osmotic pumps): This is often the preferred method for long-term studies as it maintains stable plasma drug concentrations, minimizing the peaks and troughs that can lead to tolerance or withdrawal-like symptoms.
-
-
Pilot Study: A short-term (1-2 week) pilot study using the intended long-term dose and route is highly recommended to assess for any unexpected adverse effects or issues with the administration method before committing to a full-scale, long-duration experiment.
Q2: What are the potential long-term effects of this compound administration I should monitor for?
A2: Given this compound's action as a partial agonist at the mu-opioid receptor, long-term monitoring should focus on several key areas:
-
Analgesic Tolerance: Regularly assess the analgesic efficacy of this compound using standardized nociceptive tests (e.g., hot plate, tail-flick test). A diminishing effect over time at the same dose indicates the development of tolerance.
-
Physical Dependence and Withdrawal: Although considered to have a lower dependence liability than full opioid agonists, monitor for signs of withdrawal upon cessation of the drug or administration of an antagonist like naloxone. Signs in rodents can include weight loss, diarrhea, ptosis, and increased grooming or "wet dog shakes".
-
Behavioral Changes: Monitor for alterations in general behavior, including changes in locomotor activity, feeding and drinking patterns, and social interaction.
Q3: My animals are showing unexpected behavioral side effects (e.g., hyperactivity, stereotypy). What could be the cause?
A3: Unexpected behavioral effects can stem from several sources:
-
Pharmacological Action: this compound has a complex pharmacology, including its central cholinergic activity, which could contribute to non-opioid-like behavioral effects.
-
Dosing Issues: Inconsistent dosing or bolus effects from injections can lead to transient high concentrations in the central nervous system, causing acute behavioral changes.
-
Environmental Stressors: Ensure that animal housing and handling procedures are consistent and minimally stressful, as stress can confound behavioral readouts.
-
Metabolite Activity: Consider the potential role of this compound metabolites, which may have their own pharmacological profiles and could accumulate over long-term administration.
Troubleshooting Guides
Issue 1: Loss of Analgesic Effect Midway Through the Study
-
Potential Cause: Development of pharmacological tolerance.
-
Troubleshooting Steps:
-
Confirm Drug Delivery: First, verify that the administration system (e.g., osmotic pump, injection regimen) is functioning correctly and delivering the intended dose. Check for catheter patency in infusion studies.
-
Increase the Dose: If delivery is confirmed, a dose-response study in a subset of animals may be necessary to determine if the dose-effect curve has shifted to the right, a hallmark of tolerance.
-
Assess Receptor Desensitization: At the end of the study, molecular assays (e.g., receptor binding studies or Western blots for downstream signaling proteins) on relevant brain or spinal cord tissue can help quantify changes in mu-opioid receptor expression or function.
-
Issue 2: Skin Lesions or Inflammation at the Injection/Implantation Site
-
Potential Cause: Irritation from the drug formulation, repeated needle trauma, or infection.
-
Troubleshooting Steps:
-
Rotate Injection Sites: For subcutaneous injections, establish a clear rotation schedule to allow tissue to recover.
-
Check Drug Formulation: Ensure the pH and osmolarity of the this compound solution are physiologically compatible to minimize tissue irritation.
-
Aseptic Technique: Use strict aseptic techniques for all injections and surgical procedures for implanting osmotic pumps to prevent infection.
-
Monitor and Treat: Regularly inspect the sites for signs of inflammation. Consult with veterinary staff for appropriate topical or systemic treatments if issues arise.
-
Data Presentation
Effective data management is crucial for interpreting the results of long-term studies.
Table 1: Weekly Analgesic Response Monitoring (Hot Plate Test)
| Study Week | Group | N | Baseline Latency (s) ± SEM | Post-Dose Latency (s) ± SEM | % Maximum Possible Effect (MPE) ± SEM |
| 1 | Vehicle | 10 | 15.2 ± 1.1 | 15.5 ± 1.3 | 1.0 ± 0.5 |
| This compound (10 mg/kg) | 10 | 14.9 ± 1.0 | 35.8 ± 2.4 | 69.5 ± 5.1 | |
| 4 | Vehicle | 10 | 15.5 ± 1.2 | 15.3 ± 1.1 | -0.7 ± 0.4 |
| This compound (10 mg/kg) | 10 | 15.1 ± 1.3 | 28.1 ± 2.1 | 43.2 ± 4.5 | |
| 8 | Vehicle | 10 | 15.3 ± 1.1 | 15.6 ± 1.4 | 1.0 ± 0.6 |
| This compound (10 mg/kg) | 10 | 15.0 ± 1.2 | 21.5 ± 1.9 | 21.6 ± 3.8 |
Table 2: Body Weight and General Health Monitoring
| Study Week | Group | N | Average Body Weight (g) ± SEM | Health Score (1-5 Scale)* | Adverse Events Noted |
| 0 (Baseline) | Vehicle | 10 | 250.5 ± 5.1 | 5 | None |
| This compound | 10 | 251.2 ± 4.9 | 5 | None | |
| 4 | Vehicle | 10 | 285.3 ± 6.2 | 5 | None |
| This compound | 10 | 275.1 ± 5.8 | 4.8 | Minor transient sedation post-dosing | |
| 8 | Vehicle | 10 | 310.8 ± 7.1 | 5 | None |
| This compound | 10 | 298.4 ± 6.5 | 4.7 | Mild reduction in weight gain noted |
*Health Score: 5=Excellent, 1=Moribund
Experimental Protocols & Visualizations
Protocol 1: Assessment of Analgesic Tolerance
-
Animal Acclimatization: Acclimatize animals to the laboratory environment for at least 7 days and handle them daily for 3 days prior to testing.
-
Baseline Nociceptive Testing: Using a hot plate analgesia meter set to 52±0.5°C, measure the baseline latency for each animal to lick its hind paw or jump. Impose a cut-off time (e.g., 60 seconds) to prevent tissue damage.
-
Initiate Dosing Regimen: Begin the long-term administration of this compound or vehicle according to the study design.
-
Weekly Assessment: At the same time each week, perform the hot plate test to measure post-dose latency. The test should be conducted at the time of expected peak drug effect, determined from initial pharmacokinetic studies.
-
Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-dose Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100. A statistically significant decrease in %MPE over time in the this compound group indicates tolerance.
Caption: Workflow for a long-term analgesic tolerance study.
This compound's Primary Signaling Pathway
This compound acts primarily as a partial agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that ultimately reduces neuronal excitability and nociceptive transmission.
Caption: Simplified signaling pathway for this compound at the mu-opioid receptor.
Troubleshooting Logic: Catheter Patency Failure
In studies using continuous infusion, maintaining catheter patency is a common and critical challenge.
Caption: Decision tree for troubleshooting suspected catheter failure.
Validation & Comparative
Unraveling Meptazinol's Dual-Action Analgesia: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Meptazinol's analgesic properties, with a focus on validating its unique cholinergic component. Through a synthesis of experimental data, this document explores this compound's performance against other analgesics and elucidates the methodologies used to substantiate its mechanism of action.
This compound, a synthetic opioid analgesic, presents a distinctive pharmacological profile by exerting its effects through a dual mechanism involving both the opioid and cholinergic systems.[1] This sets it apart from traditional opioid analgesics.[2] Primarily, this compound acts as a partial agonist at the mu-opioid receptors (MOR), contributing to its analgesic effect while potentially mitigating common opioid-related side effects like respiratory depression and dependence.[1] Crucially, a significant component of its analgesic action is attributed to its influence on central cholinergic transmission, an effect not observed in conventional opioid drugs.[2]
Comparative Analgesic Efficacy
Clinical and preclinical studies have compared this compound with other opioid analgesics, notably morphine and pentazocine. These studies provide valuable insights into its relative potency, onset, and duration of action.
| Parameter | This compound | Morphine | Pentazocine | Pethidine | Dextropropoxyphene/ Paracetamol |
| Relative Potency (vs. 10mg Morphine IM) | 120 mg (for peak effect)[3] | 10 mg[3] | - | - | - |
| 175 mg (for total effect)[3] | |||||
| Equipotent Doses (IM) | 100 mg[4] | 15 mg[1] | 60 mg[4] | 100 mg[4] | - |
| Onset of Action | Faster than morphine, pentazocine[5][6] | - | - | - | - |
| Peak Effect (IM) | ~0.9 hours[3] | ~1.4 hours[3] | - | - | - |
| Duration of Action | Shorter than morphine[5][6] | - | Shorter than this compound[5][6] | - | - |
| Time to Remedication (IM) | ~3.6 hours[3] | ~4.8 hours[3] | - | - | - |
| Oral Dose Comparison | 400mg comparable to 50mg & 100mg Pentazocine[7][8] | - | 50mg, 100mg[7][8] | - | Comparable efficacy[9] |
Validating the Cholinergic Component: Antagonism Studies
The cholinergic contribution to this compound's analgesia is substantiated by studies using antagonists for both opioid and cholinergic receptors.
| Antagonist | Effect on this compound's Action | Interpretation |
| Naloxone (Opioid Antagonist) | Partially reduces/inhibits the antinociceptive effects.[10][11] | Confirms the involvement of opioid receptors in this compound's mechanism. |
| Atropine (Cholinergic Antagonist) | Reduces the effects of this compound, and in combination with naloxone, can completely abolish its blocking effect.[10] | Indicates a significant contribution of the cholinergic system to its overall effect. |
| Scopolamine (Cholinergic Antagonist) | Attenuates the antinociceptive effects of this compound in some experimental models (e.g., mouse tail immersion test).[11] | Further supports the involvement of the cholinergic pathway. |
Experimental Protocols
The validation of this compound's dual analgesic mechanism relies on established preclinical and clinical experimental models.
Isolated Guinea-Pig Ileum Preparation
This in vitro model is used to assess the effects of drugs on neurotransmission in the enteric nervous system.
Methodology:
-
A segment of the guinea-pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
The tissue is subjected to electrical field stimulation to induce twitch contractions, which are primarily mediated by the release of acetylcholine (B1216132) from enteric neurons.
-
The amplitude of these contractions is recorded.
-
This compound and other compounds (agonists and antagonists) are added to the bath in increasing concentrations.
-
The effects of these compounds on the amplitude of the electrically induced contractions are measured to determine their inhibitory or potentiating effects.
dot
Experimental Workflow: Isolated Guinea-Pig Ileum.
Mouse Tail Immersion Test
This is a common in vivo model to assess the efficacy of centrally acting analgesics.
Methodology:
-
The distal portion of a mouse's tail is immersed in a warm water bath maintained at a constant temperature (typically 50-55°C).
-
The latency for the mouse to withdraw its tail from the hot water is recorded as a measure of the pain response.
-
A cut-off time is established to prevent tissue damage.
-
Animals are pre-treated with this compound, a control vehicle, or other analgesics at various doses.
-
The tail immersion test is performed at different time points after drug administration to determine the onset, peak, and duration of the analgesic effect.
dot
Experimental Workflow: Mouse Tail Immersion Test.
Unraveling the Cholinergic Mechanism
Evidence suggests that this compound's cholinergic activity may not be due to direct receptor agonism but rather an indirect mechanism, likely through the inhibition of acetylcholinesterase (AChE).[12][13] This inhibition would lead to an increase in the synaptic concentration of acetylcholine, thereby enhancing cholinergic neurotransmission.
dot
Proposed Cholinergic Signaling Pathway of this compound.
Conclusion
The analgesic properties of this compound are a result of its dual action on both opioid and cholinergic systems. Its partial agonism at mu-opioid receptors provides a foundation for its analgesic effects, with a potentially favorable side-effect profile compared to full opioid agonists. The validation of its cholinergic component, likely mediated through the inhibition of acetylcholinesterase, is a key differentiator from other opioids. This unique mechanism may contribute to its efficacy in certain pain states and warrants further investigation for the development of novel analgesics with improved therapeutic profiles. The experimental data from comparative and antagonism studies provide a robust framework for understanding and leveraging this compound's distinct pharmacological characteristics.
References
- 1. This compound in the treatment of severe post-operative pain: a comparison with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the binding mode of (-)-meptazinol and bis-meptazinol derivatives on acetylcholinesterase using a molecular docking method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramuscular this compound and morphine in postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. Pharmacological effects of this compound and its enantiomers on guinea-pig ileum and mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and morphine in postoperative pain assessed with a new method for onset and duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patient-controlled analgesia following caesarean section: a comparison of morphine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tail immersion test: Significance and symbolism [wisdomlib.org]
- 13. Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Efficacy of Meptazinol and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of meptazinol and morphine, drawing upon clinical and preclinical experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative efficacy, mechanisms of action, and side effect profiles of these two opioid analgesics.
Executive Summary
This compound, a mixed agonist-antagonist opioid, presents a distinct pharmacological profile compared to the conventional µ-opioid agonist, morphine. Clinical studies indicate that this compound has a faster onset of action but a shorter duration of analgesia than morphine. While effective for moderate pain, its utility in severe pain may be limited by a ceiling effect and a different side effect profile. Morphine remains a more potent analgesic with greater efficacy for severe pain, though it carries a higher risk of typical opioid-related side effects, including respiratory depression and dependence.
Data Presentation: Clinical Efficacy and Safety Profile
The following tables summarize the quantitative data from clinical trials comparing this compound and morphine, primarily in the context of postoperative pain management.
Table 1: Comparative Analgesic Efficacy of Intramuscular this compound and Morphine
| Parameter | This compound | Morphine | Citation |
| Relative Potency (Peak Effect) | 120 mg (95% CI: 80-170 mg) equivalent to 10 mg Morphine | 10 mg | [1] |
| Relative Potency (Total Effect) | 175 mg (95% CI: 125-270 mg) equivalent to 10 mg Morphine | 10 mg | [1] |
| Time to Peak Effect | ~40 minutes - 0.9 (± 0.1) hours | ~60 minutes - 1.4 (± 0.1) hours | [1][2] |
| Duration of Action | Shorter | Longer | [3][4] |
| Time to Remedication | 3.6 (± 0.2) hours | 4.8 (± 0.4) hours | [1] |
Table 2: Comparative Side Effect Profile in Postoperative Pain
| Side Effect | This compound | Morphine | Citation |
| Nausea | More common | Less common | [2] |
| Sleepiness/Sedation | Less common | More common | [2] |
| Respiratory Depression | Less pronounced at equianalgesic doses | More pronounced | [4] |
| Mood Improvement | No significant improvement | Dose-related improvement | [2] |
| Overall Patient Satisfaction | Lower | Higher | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are outlined below.
Clinical Trial: Double-Blind, Randomized Controlled Trial for Postoperative Pain
This protocol describes a typical design for comparing the analgesic efficacy of intramuscular this compound and morphine in patients experiencing moderate to severe postoperative pain.
-
Study Design: A double-blind, randomized, parallel-group or crossover design is employed.[1][3][4]
-
Patient Population: Adult patients scheduled for surgical procedures known to produce moderate to severe postoperative pain are recruited. Patients are screened for inclusion and exclusion criteria, which typically include age, physical status, and absence of contraindications to opioid analgesics.
-
Randomization and Blinding: Patients are randomly assigned to receive either this compound or morphine. Both the patient and the investigator assessing the outcomes are blinded to the treatment allocation.
-
Drug Administration: Investigational drugs are administered via intramuscular injection upon the patient's first report of moderate to severe pain in the postoperative period.[1][2]
-
Pain Assessment: Pain intensity and pain relief are assessed at regular intervals (e.g., 30 minutes, 1, 2, 3, 4, 5, and 6 hours) post-administration using validated scales such as the Visual Analog Scale (VAS) or a categorical pain intensity scale.
-
Data Collection: In addition to pain scores, other parameters recorded include time to peak analgesic effect, duration of analgesia (time to remedication), and the incidence and severity of adverse effects.
-
Statistical Analysis: Appropriate statistical methods are used to compare the analgesic efficacy and safety profiles of the two drugs. This may include analysis of variance (ANOVA) for pain scores and chi-squared tests for the incidence of side effects.
Preclinical Model: Acetic Acid-Induced Writhing Test in Mice
This widely used model assesses the efficacy of analgesics against visceral pain.
-
Animals: Male albino mice are typically used.[5]
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.
-
Drug Administration: Test compounds (this compound or morphine) or vehicle are administered, usually via intraperitoneal or subcutaneous injection, at a predetermined time before the induction of writhing.[6]
-
Induction of Writhing: A solution of acetic acid (typically 0.6-1% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[6][7][8]
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 10-20 minutes).[6][7][8]
-
Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing in the drug-treated groups compared to the vehicle-treated control group.
Preclinical Model: Tail-Flick Test in Rats
This test is a common method for evaluating the efficacy of centrally acting analgesics against thermal pain.
-
Animals: Rats are commonly used for this assay.
-
Apparatus: A tail-flick analgesiometer is used, which applies a focused beam of radiant heat to the ventral surface of the rat's tail.[9]
-
Baseline Latency: The baseline tail-flick latency (the time taken for the rat to flick its tail away from the heat source) is determined before drug administration. A cut-off time is set to prevent tissue damage.[9]
-
Drug Administration: this compound, morphine, or vehicle is administered to the animals.
-
Test Latency: At various time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is determined by the increase in tail-flick latency compared to the baseline measurement. The maximum possible effect (MPE) is often calculated.
Mandatory Visualizations
Opioid Receptor Signaling Pathway
The following diagram illustrates the generalized signaling pathway activated by opioid agonists like morphine. This compound, as a partial agonist, would also engage this pathway, but with a lower intrinsic activity.
References
- 1. Intramuscular this compound and morphine in postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parenteral this compound: a US clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and morphine in postoperative pain assessed with a new method for onset and duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of severe post-operative pain: a comparison with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. ajpp.in [ajpp.in]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mechanisms of Action: Meptazinol vs. Tramadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two centrally acting analgesics: Meptazinol and Tramadol (B15222). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct and overlapping pharmacological profiles of these compounds.
Overview of Mechanisms of Action
This compound and Tramadol both exert their analgesic effects through complex interactions with the central nervous system. However, their primary molecular targets and the nuances of their mechanisms differ significantly.
This compound is a mixed-action opioid analgesic. Its primary mechanism involves partial agonism at the µ-opioid receptor, with a noted selectivity for the µ-1 subtype. A key distinguishing feature of this compound is its activity on the cholinergic system, where it acts as an agonist at nicotinic acetylcholine (B1216132) receptors. This dual action on both opioid and cholinergic pathways contributes to its analgesic effect.[1][2]
Tramadol also has a dual mechanism of action. It is a weak agonist at the µ-opioid receptor. Its analgesic efficacy is significantly enhanced by its inhibition of the reuptake of two key neurotransmitters: serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[3] Tramadol is administered as a racemic mixture, and its enantiomers exhibit different activities. The (+)-enantiomer is a more potent inhibitor of serotonin reuptake, while the (-)-enantiomer is more effective at inhibiting norepinephrine reuptake.[3][4] Furthermore, Tramadol is metabolized in the liver to O-desmethyltramadol (M1), a metabolite with a significantly higher affinity for the µ-opioid receptor than the parent compound.[5]
Quantitative Comparison of Receptor and Transporter Interactions
The following tables summarize the quantitative data on the binding affinities and inhibitory concentrations of this compound and Tramadol at their respective molecular targets.
Table 1: Opioid Receptor Binding Affinities (Ki in nM)
| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Notes |
| This compound | IC50 < 1 nM (for µ-1 subtype) | Not specified | Not specified | Partial agonist.[6] |
| Tramadol (racemic) | 2400 nM | Not specified | Not specified | Weak agonist.[5] |
| (+)-Tramadol | Not specified | Not specified | Not specified | Contributes to µ-opioid agonism.[4] |
| (-)-Tramadol | Not specified | Not specified | Not specified | Contributes to µ-opioid agonism.[4] |
| O-desmethyltramadol (M1) | 3.4 nM | Not specified | Not specified | Active metabolite with higher affinity.[5] |
Lower Ki values indicate higher binding affinity.
Table 2: Neurotransmitter Transporter Inhibition
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Ki (nM) | IC50 (µM) | |
| Tramadol (racemic) | 990 | |
| (+)-Tramadol | 870 | |
| (-)-Tramadol | Not specified |
Lower Ki and IC50 values indicate greater inhibitory potency.
Table 3: Cholinergic Activity of this compound
| Assay | Parameter | Value |
| Rat phrenic nerve-diaphragm | EC50 (increase in twitch tension) | 50 ± 4.2 µM |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Tramadol can be visualized through the following signaling pathway diagrams.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are representative protocols for the key experiments.
Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound for opioid receptors.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the opioid receptor subtype of interest (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Incubation: In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-opioid receptors) and a range of concentrations of the test compound (this compound or Tramadol).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Neurotransmitter Reuptake Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells.
Detailed Methodology:
-
Preparation of Synaptosomes/Cells: Synaptosomes are prepared from specific brain regions (e.g., cortex or hippocampus) of rodents, or cell lines stably expressing the serotonin transporter (SERT) or norepinephrine transporter (NET) are used.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of the test compound (e.g., Tramadol enantiomers).
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) is added to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells is quantified by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Isolated Tissue Cholinergic Activity Assay
This assay assesses the functional effect of a compound on cholinergic neurotransmission in an isolated tissue preparation.
Detailed Methodology:
-
Tissue Preparation: A rat phrenic nerve-diaphragm preparation is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Stimulation: The phrenic nerve is stimulated electrically to elicit twitch contractions of the diaphragm muscle.
-
Drug Application: Increasing concentrations of the test compound (this compound) are added to the organ bath.
-
Measurement of Response: The changes in the amplitude of the twitch contractions are recorded using a force-displacement transducer.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal effect (EC50) is determined from the concentration-response curve.
Summary of Comparison
| Feature | This compound | Tramadol |
| Primary Opioid Action | Partial agonist at µ-opioid receptors (µ-1 selective) | Weak agonist at µ-opioid receptors |
| Active Metabolite | Not a primary feature of its mechanism | O-desmethyltramadol (M1) is a potent µ-opioid agonist |
| Monoamine Reuptake Inhibition | No significant activity | Inhibits reuptake of serotonin ((+)-enantiomer) and norepinephrine ((-)-enantiomer) |
| Cholinergic Activity | Agonist at nicotinic acetylcholine receptors | No significant direct cholinergic activity |
| Overall Mechanism | Dual action on opioid and cholinergic systems | Dual action on opioid and monoaminergic systems |
Conclusion
This compound and Tramadol are both effective analgesics that achieve their effects through multi-target mechanisms. This compound's unique profile as a partial µ-opioid agonist with significant cholinergic activity distinguishes it from traditional opioids and other atypical analgesics. Tramadol's combination of weak µ-opioid agonism and inhibition of serotonin and norepinephrine reuptake provides a different, yet also effective, approach to pain management. A thorough understanding of these distinct mechanisms is crucial for the rational design and development of new analgesic drugs with improved efficacy and side-effect profiles.
References
- 1. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tramadol - Wikipedia [en.wikipedia.org]
- 4. Influence of tramadol on neurotransmitter systems of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Meptazinol vs. Fentanyl: A Comparative Analysis of Respiratory Depression Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the respiratory depression profiles of meptazinol and fentanyl, two centrally acting opioid analgesics with distinct pharmacological properties. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in understanding the differential respiratory risks associated with these compounds.
Executive Summary
Fentanyl, a potent µ-opioid receptor (MOR) agonist, is a cornerstone of pain management but carries a significant and often dose-limiting risk of severe respiratory depression. In contrast, this compound, a mixed agonist-antagonist opioid, exhibits a markedly safer respiratory profile. This difference is primarily attributed to their distinct interactions with the µ-opioid receptor system. Preclinical and clinical evidence consistently demonstrates that this compound induces significantly less respiratory depression than equianalgesic doses of full MOR agonists like morphine, and by extension, the far more potent fentanyl.
Mechanisms of Action and Signaling Pathways
The differential effects of fentanyl and this compound on respiration stem from their unique interactions with opioid receptors, primarily the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).
Fentanyl is a potent, full agonist at the MOR.[1][2] Its binding to MORs, particularly in critical brainstem respiratory centers like the pre-Bötzinger complex, leads to robust activation of the Gαi/o intracellular signaling pathway.[2][3] This activation results in neuronal hyperpolarization through the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of neurotransmitter release via the closure of voltage-gated calcium channels.[4] This cascade ultimately suppresses the neuronal activity essential for maintaining respiratory rhythm and drive, leading to dose-dependent respiratory depression.[2]
This compound is characterized as a partial agonist at the µ-opioid receptor.[5] Receptor binding studies suggest it has a higher affinity for a subpopulation of µ-receptors, potentially the µ1-subtype, which is hypothesized to be more involved in analgesia than respiratory depression.[5] As a partial agonist, this compound does not elicit the maximal possible intracellular response upon binding to the MOR, which may inherently limit the degree of respiratory depression it can produce, even at higher doses.[6] Furthermore, this compound's unique pharmacological profile includes central cholinergic activity, which is thought to contribute to its analgesic effect and may also modulate its respiratory effects, distinguishing it from conventional opioids.[7]
Signaling Pathway Diagrams
Comparative Respiratory Effects: Quantitative Data
Direct comparative studies between this compound and fentanyl are limited. The following tables summarize data from separate studies, highlighting this compound's effects relative to other opioids (morphine and pentazocine) and fentanyl's known potent respiratory depressant effects.
Table 1: Human Clinical Data on this compound's Respiratory Effects (Data extracted from a double-blind, crossover trial in seven healthy volunteers)[1][8]
| Parameter | This compound (100 mg/70 kg) | Morphine (10 mg/70 kg) | Pentazocine (B1679294) (60 mg/70 kg) | Placebo |
| Change in Ventilatory Response to CO₂ (Slope) | No significant change | -30.0% (p < 0.02) | -31.6% (p < 0.02) | No significant change |
| Increase in End-Tidal CO₂ (PE'CO₂) - Breathing Air | 0.22 kPa* | 0.40 kPa | 0.59 kPa | Not significant |
| Increase in End-Tidal CO₂ (PE'CO₂) - With Inspiratory Load | 0.51 kPa | 0.51 kPa | 0.80 kPa** | Not significant |
*Increase was significantly less than morphine (p < 0.05) and pentazocine (p < 0.01).[1] **Increase was significantly greater than both this compound and morphine (p < 0.02).[1]
Table 2: Preclinical Data on Respiratory Effects of this compound and Fentanyl (Data compiled from separate rodent studies)
| Species | Drug | Dose | Route | Key Respiratory Findings | Reference |
| Rat | This compound | 10 mg/kg | i.v. | No significant effects on pO₂ or pCO₂. | [5] |
| Rat | This compound | 7.5 - 30 mg/kg | i.p. | Small but significant increases in arterial PCO₂. | [7] |
| Rat | Fentanyl | 0.05 - 1.35 mg/kg | i.p. | Dose-dependent depression of respiratory rate, tidal volume, and minute volume. | [9] |
| Mouse | Fentanyl | 1.35 mg/kg | i.p. | ~60% decrease in respiratory rate; ~30% decrease in tidal volume. | [10] |
| Mouse | Fentanyl | 112 µg/kg | i.v. | Rapid and significant depression of minute volume. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in key cited studies.
Human Volunteer Study: this compound vs. Morphine and Pentazocine[1][8]
-
Study Design: A double-blind, randomized, crossover trial.
-
Subjects: Seven healthy male volunteers.
-
Treatments: Intramuscular injections of this compound (100 mg/70 kg), morphine (10 mg/70 kg), pentazocine (60 mg/70 kg), and a placebo.
-
Respiratory Measurements:
-
Ventilatory Response to Carbon Dioxide: Measured using a rebreathing method. The slope of the line relating minute ventilation to end-tidal PCO₂ was calculated as the primary measure of respiratory center sensitivity.
-
End-Tidal CO₂ (PE'CO₂): Monitored while breathing room air and while breathing against a resistive inspiratory load (8 kPa/L/s) to simulate respiratory stress.
-
-
Data Collection: Measurements were taken before and at intervals for up to 5 hours after drug administration.
Rodent Study: Fentanyl-Induced Respiratory Depression[10]
-
Study Design: In vivo measurement of respiratory parameters in awake, freely moving animals.
-
Subjects: C57BL/6J mice.
-
Treatment: Intraperitoneal (i.p.) or intravenous (i.v.) administration of fentanyl at various doses.
-
Respiratory Measurements:
-
Whole-Body Plethysmography: Animals were placed in a sealed chamber to measure respiratory rate (breaths/minute), tidal volume (the volume of air per breath), and minute volume (total volume of air breathed per minute).
-
-
Data Collection: Respiratory parameters were recorded continuously before and after drug administration to determine the onset, magnitude, and duration of respiratory depression.
Experimental Workflow Diagram
Conclusion
The available evidence strongly indicates that this compound possesses a significantly more favorable respiratory safety profile compared to fentanyl. Fentanyl, as a potent, full µ-opioid receptor agonist, induces profound, dose-dependent respiratory depression. In contrast, this compound's partial agonism at the µ-opioid receptor, potentially with µ1-subtype selectivity, and its additional cholinergic activity, appear to confer a ceiling effect on its respiratory depressant properties. While direct comparative studies are lacking, the data from human and animal studies consistently position this compound as a weaker respiratory depressant than traditional full opioid agonists. This distinction is a critical consideration for researchers and clinicians in the fields of pain management and drug development, particularly in the pursuit of safer analgesic therapies.
References
- 1. A comparison of the respiratory effects of this compound, pentazocine and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fentanyl-Induced Respiratory Depression and Locomotor Hyperactivity Are Mediated by μ-Opioid Receptors Expressed in Somatostatin-Negative Neurons | eNeuro [eneuro.org]
- 4. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The effects of a new opioid analgesic, this compound, on the respiration of the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The respiratory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Abuse Potential of Meptazinol in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the abuse potential of Meptazinol, a mixed agonist-antagonist opioid analgesic. The evaluation is based on standard preclinical animal models, including conditioned place preference (CPP), self-administration, and drug discrimination assays. Due to the limited availability of specific quantitative data for this compound in these models within the public domain, this guide presents detailed experimental protocols and available data for well-characterized comparator drugs—morphine (a strong mu-opioid agonist with high abuse potential), buprenorphine (a partial mu-opioid agonist with moderate abuse potential), and nalbuphine (B1235481) (a mixed kappa-agonist/mu-antagonist with low abuse potential)—to provide a framework for interpretation. Findings from human abuse potential studies of this compound are also included to offer a comprehensive perspective.
Executive Summary
Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical model used to assess the rewarding or aversive properties of a drug. The animal learns to associate a specific environment with the effects of the drug. A preference for the drug-paired environment suggests rewarding properties, indicative of abuse potential.
Experimental Protocol: Conditioned Place Preference
A typical CPP protocol involves three phases:
-
Pre-Conditioning (Baseline Preference):
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure: Animals are allowed to freely explore all compartments for a set period (e.g., 15-20 minutes) to determine any baseline preference for a particular compartment. The time spent in each compartment is recorded.
-
-
Conditioning:
-
Drug Pairing: On alternating days, animals receive an injection of the test drug (e.g., this compound, morphine) and are immediately confined to one of the compartments (often the initially non-preferred one in a biased design) for a specific duration (e.g., 30-60 minutes).
-
Vehicle Pairing: On the other days, animals receive a vehicle injection (e.g., saline) and are confined to the opposite compartment for the same duration. This phase typically lasts for 6-8 days.
-
-
Post-Conditioning (Test):
-
Procedure: On the test day, animals are placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded over a set period (e.g., 15-20 minutes).
-
Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference. Conversely, a significant decrease suggests a conditioned place aversion.
-
Experimental workflow for the Conditioned Place Preference (CPP) assay.
Comparative Data: Conditioned Place Preference
| Drug | Animal Model | Doses Tested | Outcome |
| This compound | Rat/Mouse | Data Not Available | Animal studies are reported to show low abuse potential, but specific CPP data is not publicly available. |
| Morphine | Rat | 0.5 - 10 mg/kg | Dose-dependent increase in time spent in the drug-paired chamber, indicating significant place preference. |
| Buprenorphine | Rat | 0.03 - 3.0 mg/kg | Shows place preference at lower doses, with aversive effects or no preference at higher doses. |
| Nalbuphine | Rat | 1.0 - 10 mg/kg | Generally does not produce conditioned place preference and may induce place aversion at higher doses. |
Self-Administration
The intravenous self-administration model is considered the gold standard for assessing the reinforcing effects of a drug, which is a key indicator of its abuse liability. Animals learn to perform an action (e.g., pressing a lever) to receive a drug infusion.
Experimental Protocol: Intravenous Self-Administration
-
Surgical Preparation:
-
Animals (typically rats or non-human primates) are surgically implanted with an intravenous catheter, usually in the jugular vein. The catheter is externalized on the back of the animal.
-
-
Acquisition Phase:
-
Apparatus: An operant conditioning chamber equipped with two levers (one "active" and one "inactive") and an infusion pump connected to the animal's catheter.
-
Procedure: Pressing the active lever results in the infusion of a set dose of the drug. Pressing the inactive lever has no consequence. Sessions are conducted daily. The number of infusions is recorded.
-
-
Dose-Response and Progressive Ratio:
-
Fixed-Ratio (FR) Schedule: The animal receives a drug infusion after a fixed number of lever presses (e.g., FR1, FR5). A dose-response curve is generated by varying the drug dose per infusion.
-
Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" (the highest number of presses the animal is willing to make for a single infusion) is a measure of the drug's reinforcing efficacy.
-
Workflow for the Intravenous Self-Administration assay.
Comparative Data: Self-Administration
| Drug | Animal Model | Key Findings |
| This compound | Rat/Primate | Data Not Available |
| Morphine | Rat/Primate | Readily self-administered across a range of doses, demonstrating a high reinforcing efficacy and a high breakpoint on progressive-ratio schedules. |
| Buprenorphine | Rat/Primate | Self-administered, but typically with a bell-shaped dose-response curve and lower breakpoints compared to full agonists like morphine, indicating moderate reinforcing effects. |
| Nalbuphine | Primate | Generally not self-administered and can block the reinforcing effects of morphine, suggesting low abuse potential. |
Drug Discrimination
This model assesses the subjective effects of a drug by training animals to recognize and distinguish the internal state produced by the drug from that of a vehicle. It is used to determine if a novel compound produces subjective effects similar to a known drug of abuse.
Experimental Protocol: Drug Discrimination
-
Training Phase:
-
Apparatus: An operant chamber with two levers.
-
Procedure: Animals are trained to press one lever for a reward (e.g., food pellet) after receiving an injection of a known drug (e.g., morphine) and the other lever for the same reward after receiving a vehicle injection. Training continues until animals can reliably discriminate between the two states.
-
-
Testing Phase:
-
Substitution Test: Animals are administered various doses of the test drug (e.g., this compound) to see which lever they press. If they press the drug-appropriate lever, the test drug is said to "substitute" for the training drug.
-
Antagonism Test: Animals are pre-treated with an antagonist before receiving the training drug to confirm the receptor mechanism.
-
Logical workflow for the Drug Discrimination assay.
Comparative Data: Drug Discrimination
| Drug | Training Drug | Animal Model | Outcome |
| This compound | Morphine/Saline | Rat | Data Not Available |
| Morphine | Morphine | Rat | Full substitution, dose-dependent increase in responding on the morphine-appropriate lever. |
| Buprenorphine | Morphine | Rat | Partial substitution for morphine, indicating similar but not identical subjective effects. |
| Nalbuphine | Morphine | Rat | Does not substitute for morphine and can antagonize its discriminative effects. |
Signaling Pathway of this compound
This compound is a partial agonist at the mu-1 opioid receptor (MOP-1).[1] Like other opioids, its effects are mediated through G-protein coupled receptors. Upon binding, it is thought to favor the G-protein signaling pathway over the β-arrestin pathway, which may contribute to its different side-effect profile compared to full agonists like morphine. The G-protein pathway is primarily associated with analgesia, while the β-arrestin pathway has been linked to adverse effects such as respiratory depression and tolerance.[3][4][5]
Simplified signaling pathway of this compound at the mu-1 opioid receptor.
Conclusion
The provided experimental protocols and comparative data for morphine, buprenorphine, and nalbuphine offer a robust framework for interpreting abuse potential. Future research that directly compares this compound to these compounds within these established animal models would be invaluable for a definitive preclinical assessment of its abuse liability. The unique mu-1 selective partial agonist profile of this compound, potentially with biased signaling away from the β-arrestin pathway, suggests a pharmacological mechanism consistent with a lower abuse potential.[1][3][4][5] However, empirical data from behavioral pharmacology studies in animals are necessary to fully substantiate this hypothesis.
References
- 1. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound has a similar agonist action on opioid receptors in field-stimulated mouse vas deferens and guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Study of Meptazinol and Buprenorphine for Researchers and Drug Development Professionals
An objective analysis of the in vivo pharmacological profiles of Meptazinol and Buprenorphine, focusing on their analgesic efficacy, respiratory safety, and abuse potential. This guide presents key experimental data, detailed methodologies, and visual representations of their mechanisms of action to inform preclinical and clinical research.
Introduction
This compound and Buprenorphine are potent analgesic agents with complex pharmacological profiles that distinguish them from conventional full opioid agonists. Both are utilized in the management of moderate to severe pain, but their distinct interactions with opioid receptors result in significant differences in their therapeutic and adverse effect profiles. This guide provides a comprehensive in vivo comparison of these two compounds, offering valuable insights for researchers and professionals involved in the development of safer and more effective analgesics.
Mechanism of Action and Receptor Profile
This compound is a partial agonist at the mu-opioid receptor (MOR) and also exhibits activity as a central nervous system (CNS) cholinergic agonist by interacting with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This dual mechanism is thought to contribute to its analgesic effects while potentially mitigating some typical opioid-related side effects.[1] Buprenorphine is also a partial agonist at the MOR but acts as an antagonist at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR).[3] Its high affinity for the MOR allows it to displace other opioids from the receptor.[4]
Quantitative Comparison of In Vivo Effects
The following tables summarize key quantitative data from in vivo studies, providing a direct comparison of the analgesic efficacy, respiratory effects, and abuse potential of this compound and Buprenorphine.
Table 1: Analgesic Efficacy
| Parameter | This compound | Buprenorphine | Notes |
| Relative Potency (vs. Morphine) | Lower | Higher | This compound is reported to be about one-fifteenth to one-twentieth as potent as morphine.[5] Buprenorphine is approximately 20 times more potent than morphine as an analgesic.[4] |
| Onset of Action | Rapid | Slower | This compound generally has a faster onset of action.[5][6] |
| Duration of Action | Shorter | Longer | Buprenorphine has a notably longer duration of analgesic effect compared to this compound.[6] |
Table 2: Respiratory Effects
| Parameter | This compound | Buprenorphine | Notes |
| Respiratory Depression | Minimal to moderate | Ceiling effect | This compound produces less respiratory depression than equianalgesic doses of morphine.[7] Buprenorphine exhibits a ceiling effect for respiratory depression, meaning that beyond a certain dose, further increases in dose do not lead to greater respiratory depression.[3][8] |
| Effect on pCO2 | Less increase than morphine | Modest increase | In studies, this compound caused a significantly smaller increase in end-tidal pCO2 compared to morphine.[9] Buprenorphine also shows a modest effect on PaCO2.[3] |
Table 3: Abuse Potential
| Parameter | This compound | Buprenorphine | Notes |
| Abuse Liability | Limited | Lower than full agonists | This compound is considered to have a limited abuse potential and is not a typical morphine-like drug.[10] Buprenorphine has a lower abuse potential than full opioid agonists due to its partial agonist nature and ceiling effect on euphoria.[7][9] |
| Self-Administration | Low reinforcing properties | Lower reinforcing efficacy than heroin | Animal studies and human data suggest this compound has low reinforcing properties.[1] Buprenorphine maintenance can reduce the self-administration of heroin.[8] |
| Withdrawal Symptoms | Milder | Milder than full agonists | The withdrawal syndrome from this compound is generally considered to be mild. Buprenorphine also produces a milder withdrawal syndrome compared to full agonists like heroin or methadone. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo assays used to evaluate the pharmacological properties of this compound and Buprenorphine.
Tail-Flick Test for Analgesia
This test assesses the spinal analgesic effects of a compound by measuring the latency of an animal to flick its tail away from a source of thermal stimulation.
-
Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.
-
Apparatus: A tail-flick apparatus with a radiant heat source is employed.
-
Procedure:
-
The rat is gently restrained, and its tail is positioned over the radiant heat source.
-
The time taken for the rat to flick its tail out of the heat beam is recorded as the tail-flick latency.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
A baseline latency is determined for each animal before drug administration.
-
The test compound (this compound or Buprenorphine) or vehicle is administered (e.g., intraperitoneally or subcutaneously).
-
Tail-flick latencies are measured at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot-Plate Test for Analgesia
This assay evaluates the supraspinal analgesic effects of a drug by measuring the reaction time of an animal to a heated surface.
-
Animal Model: Male Swiss-Webster mice (20-30g) are commonly used.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
The mouse is placed on the heated surface of the hot-plate.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is set to avoid tissue injury.
-
A baseline latency is established for each animal prior to drug administration.
-
The test compound or vehicle is administered.
-
Hot-plate latencies are measured at various time points post-administration.
-
-
Data Analysis: The increase in latency time is calculated and compared between treatment groups.
Respiratory Rate Measurement
This procedure measures the effect of a compound on the respiratory function of an animal.
-
Animal Model: Rats or mice can be used.
-
Apparatus: A whole-body plethysmography chamber connected to a pressure transducer and data acquisition system.
-
Procedure:
-
The animal is placed in the plethysmography chamber and allowed to acclimatize.
-
Baseline respiratory rate (breaths per minute) is recorded.
-
The test compound or vehicle is administered.
-
Respiratory rate is continuously monitored or measured at specific time intervals post-dosing.
-
-
Data Analysis: The percentage change in respiratory rate from baseline is calculated for each treatment group.
Intravenous Self-Administration for Abuse Potential
This is a sophisticated behavioral paradigm used to assess the reinforcing properties and abuse liability of a drug.
-
Animal Model: Rats are typically used and are surgically implanted with an intravenous catheter.
-
Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump, and a cue light.
-
Procedure:
-
Acquisition Phase: Rats are trained to press the active lever to receive an intravenous infusion of the test drug. Each infusion is often paired with a visual or auditory cue. The inactive lever has no programmed consequences.
-
Maintenance Phase: Once a stable pattern of self-administration is established, various schedules of reinforcement can be implemented. A common schedule is the progressive-ratio schedule, where the number of lever presses required to receive an infusion increases with each successive infusion.
-
Breakpoint Determination: The "breakpoint" is the highest number of lever presses an animal is willing to make to receive a single infusion of the drug. A higher breakpoint indicates a greater reinforcing efficacy and higher abuse potential.
-
-
Data Analysis: The number of infusions earned and the breakpoint values are the primary measures of the drug's reinforcing effects and are compared between different drugs or doses.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and Buprenorphine, as well as a typical experimental workflow for an in vivo analgesic study.
Conclusion
This comparative guide highlights the distinct in vivo pharmacological profiles of this compound and Buprenorphine. While both are effective analgesics with a lower risk of respiratory depression and abuse compared to full mu-opioid agonists, they exhibit important differences in potency, duration of action, and receptor interaction. This compound's unique cholinergic activity presents an interesting area for further research into novel analgesic mechanisms. Buprenorphine's high potency, long duration of action, and ceiling effect on respiratory depression make it a valuable tool in both pain management and opioid dependence treatment. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers and drug development professionals to make informed decisions in the design and interpretation of in vivo studies involving these compounds.
References
- 1. Administration of this compound to opiate-dependent patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A buprenorphine-validated rat model of opioid use disorder optimized to study sex differences in vulnerability to relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. justice.gov [justice.gov]
- 7. Buprenorphine maintenance and mu-opioid receptor availability in the treatment of opioid use disorder: implications for clinical use and policy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. justice.gov [justice.gov]
- 9. Human pharmacology and abuse potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buprenorphine – an attractive opioid with underutilized potential in treatment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Meptazinol: A Comparative Analysis of its Selectivity for the Mu-1 Opioid Receptor
For Immediate Release
A comprehensive review of available experimental data validates the selectivity of the analgesic drug Meptazinol for the mu-1 (μ₁) opioid receptor subtype over other opioid receptors, including mu-2 (μ₂), delta (δ), and kappa (κ). This selectivity profile distinguishes this compound from traditional opioid analgesics and may account for its favorable side-effect profile, particularly concerning respiratory depression.
Executive Summary
This compound, a centrally acting opioid analgesic, has been shown in multiple studies to exhibit a preferential binding affinity for the μ₁-opioid receptor. Competition and saturation binding studies have demonstrated that this compound potently inhibits the binding of radiolabeled opioids to the high-affinity μ₁ site, with a reported IC50 value of less than 1 nM.[1] In contrast, its affinity for other opioid receptor subtypes is significantly lower. This selectivity is further supported by in vivo studies where the analgesic effects of this compound are attenuated by the μ₁-selective antagonist, naloxonazine.[1] Functionally, this compound acts as a partial agonist at the μ-opioid receptor.[1] When compared to morphine at equianalgesic doses, this compound produces significantly less respiratory depression, a feature attributed to its μ₁-selectivity.[1][2]
Comparative Analysis of Opioid Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound and other commonly used opioid analgesics for the different opioid receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| This compound | < 1 (μ₁) | Low Affinity | Low Affinity |
| Morphine | 1.168 | Low Affinity | Low Affinity |
| Fentanyl | 1.35 | Low Affinity | Low Affinity |
| Buprenorphine | High Affinity | High Affinity | High Affinity |
Note: Specific Ki values for this compound at μ₂, δ, and κ receptors are not consistently reported in a single comprehensive study, but are generally described as demonstrating low affinity.
Functional Activity at the μ-Opioid Receptor
Functional assays, such as GTPγS binding and cAMP inhibition assays, are crucial for determining the efficacy of an opioid agonist. This compound has been characterized as a partial agonist at the μ-opioid receptor, as indicated by its sodium shift of 8.7, a value intermediate between the full agonist morphine (22.5) and the antagonist naloxone (B1662785) (1.6).[1]
| Compound | Receptor | Assay | EC50 (nM) | Emax (%) |
| This compound | μ-Opioid | GTPγS / cAMP | Data not available | Partial Agonist |
| DAMGO (agonist) | μ-Opioid | GTPγS | ~1-10 | 100 |
| Morphine | μ-Opioid | GTPγS / cAMP | ~1-100 | Partial Agonist |
Experimental Protocols
The validation of this compound's selectivity relies on standardized experimental methodologies. Below are detailed protocols for the key assays used to characterize opioid receptor binding and function.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the Ki of this compound for μ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors.[3]
-
Radioligands:
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM)[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[4]
-
Filtration Apparatus: Glass fiber filters and a cell harvester.[4][5]
-
Scintillation Counter. [4]
Procedure:
-
Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer.[5]
-
Assay Setup: In a 96-well plate, membrane suspension, radioligand, and varying concentrations of this compound are incubated.[5]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[5]
-
Filtration: The reaction is terminated by rapid filtration to separate bound and free radioligand.[5]
-
Washing: Filters are washed with ice-cold assay buffer.[5]
-
Scintillation Counting: The radioactivity on the filters is measured.[5]
-
Data Analysis: The IC50 value is determined and converted to a Ki value using the Cheng-Prusoff equation.[5]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the μ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes expressing the μ-opioid receptor.[6]
-
Radioligand: [³⁵S]GTPγS[6]
-
Test Compound: this compound
-
Positive Control: DAMGO (a full μ-agonist)[6]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[6]
-
GDP [6]
-
Filtration Apparatus [6]
-
Scintillation Counter [6]
Procedure:
-
Assay Setup: In a 96-well plate, membrane suspension, GDP, and varying concentrations of this compound are pre-incubated.[6]
-
Initiation of Reaction: [³⁵S]GTPγS is added to start the binding reaction.[6]
-
Incubation: The plate is incubated at 30°C.[6]
-
Termination and Filtration: The assay is terminated by rapid filtration.[6]
-
Scintillation Counting: The radioactivity on the filters is measured.[6]
-
Data Analysis: Specific binding is plotted against the drug concentration to determine EC50 and Emax values.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the μ-opioid receptor and the experimental workflow for assessing receptor selectivity.
References
- 1. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Tolerance Between Meptazinol and Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of meptazinol, a mixed agonist-antagonist opioid analgesic, with other opioids, focusing on the phenomenon of cross-tolerance. The information presented herein is supported by experimental data from preclinical studies to aid in the understanding of this compound's unique profile and its potential implications in pain management and drug development.
Executive Summary
This compound exhibits a distinct cross-tolerance profile compared to classical opioid agonists like morphine. Notably, preclinical studies have demonstrated a "one-way" analgesic cross-tolerance between this compound and morphine. Chronic administration of this compound induces tolerance to its own analgesic effects and also confers cross-tolerance to morphine. However, animals made tolerant to morphine do not exhibit a significant cross-tolerance to the analgesic effects of this compound. This suggests that this compound's mechanism of action is not entirely overlapping with that of traditional mu-opioid receptor agonists. This unique characteristic is attributed to this compound's dual action as a partial agonist at the mu-opioid receptor and its engagement of the central cholinergic system.
Comparative Analgesic Efficacy and Potency
The analgesic efficacy of this compound has been compared to other opioids in various animal models of nociception. The following table summarizes the median effective dose (ED50) values, a measure of potency, for this compound and other selected opioids in standard analgesic assays.
| Opioid | Test | Species | ED50 (mg/kg) | Route of Administration |
| This compound | Tail-flick | Rat | ~10.0 | Intravenous |
| Morphine | Tail-flick | Rat | ~1.8-8.4 | Intravenous/Subcutaneous |
| Pentazocine | Hot-plate | Rat | - | - |
Note: ED50 values can vary depending on the specific experimental conditions, including the strain of the animal and the exact protocol used.
Opioid Receptor Binding Affinity
The interaction of an opioid with its receptors is a key determinant of its pharmacological profile. The following table presents the equilibrium inhibition constant (Ki) values, which indicate the affinity of a ligand for a receptor (a lower Ki value signifies higher affinity).
| Opioid | Mu (μ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) |
| This compound | <1 (for mu-1) | - | - |
| Morphine | 1.168 - 1.2 | - | - |
| Pentazocine | >100 | - | - |
| Nalbuphine (B1235481) | 1-100 | - | - |
| Butorphanol (B1668111) | <1 | - | - |
| Fentanyl | 1.346 | - | - |
| Buprenorphine | <1 | - | - |
Data compiled from various sources.[1][2] The Ki value for this compound is specifically for the high-affinity mu-1 receptor subtype.[3] Data for kappa and delta receptors for all compounds were not consistently available in the reviewed literature.
Cross-Tolerance Studies: A Detailed Look
This compound and Morphine
A key finding in the study of this compound is the observation of unidirectional cross-tolerance with morphine.[4] In studies involving mice, chronic administration of this compound (10 mg/kg and 30 mg/kg, s.c., twice daily for eight days) resulted in the development of tolerance to this compound's own analgesic effects. When these this compound-tolerant mice were challenged with morphine, they exhibited a significant reduction in the analgesic response to morphine, indicating cross-tolerance.[4]
Conversely, when mice were made tolerant to morphine through chronic administration, a subsequent challenge with this compound (30 mg/kg, s.c.) still produced a significant antinociceptive effect.[4] This lack of reciprocal cross-tolerance suggests that this compound can produce analgesia through mechanisms that are at least partially distinct from those activated by morphine.
This compound and Cholinergic System
This compound's analgesic action is not solely dependent on opioid receptors; it also involves the central cholinergic system.[5][6] This is supported by the finding that scopolamine, a muscarinic antagonist, can attenuate the antinociceptive effects of this compound in some experimental models.[5]
Furthermore, studies have demonstrated complete cross-tolerance between this compound and the cholinomimetic agent oxotremorine (B1194727) at higher doses of this compound.[4] Mice chronically treated with this compound (30 mg/kg, s.c.) showed no response to the analgesic effects of oxotremorine.[4] This provides strong evidence for the involvement of the cholinergic system in this compound's mechanism of action and its tolerance profile.
This compound and Other Mixed Agonist-Antagonists
While direct cross-tolerance studies between this compound and other mixed agonist-antagonists like nalbuphine and butorphanol are limited in the available literature, some inferences can be drawn from their receptor binding profiles and mechanisms of action. One study found that chronic treatment with morphine in mice reduced the analgesic effects of nalbuphine but not butorphanol.[7][8] This suggests that the nature of cross-tolerance among mixed agonist-antagonists is complex and may depend on their specific interactions with different opioid receptor subtypes. Given this compound's unique partial agonism at the mu-receptor and its cholinergic activity, its cross-tolerance profile with these agents would likely be distinct and warrants further investigation.
Experimental Protocols
Tail-Flick Test
The tail-flick test is a common method to assess the analgesic properties of drugs by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Apparatus:
-
Tail-flick meter with a radiant heat source (e.g., a focused beam of light).
-
A restraining device to hold the animal.
Procedure:
-
Acclimatize the animal to the testing environment and the restraining device.
-
Place the animal in the restrainer with its tail positioned over the heat source.
-
Activate the heat source and start a timer simultaneously.
-
The time taken for the animal to flick or withdraw its tail from the heat is recorded as the tail-flick latency.
-
A cut-off time (typically 10-15 seconds) is established to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the latency is recorded as the cut-off time.
-
A baseline latency is determined for each animal before drug administration.
-
Administer the test compound (e.g., this compound, morphine) or vehicle.
-
Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
The analgesic effect is often expressed as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot-Plate Test
The hot-plate test is another thermal nociception assay that measures the reaction time of an animal to a heated surface.
Apparatus:
-
Hot-plate apparatus with a precisely controlled temperature.
-
A transparent cylinder to confine the animal to the heated surface.
Procedure:
-
Set the hot-plate to a constant temperature (e.g., 55 ± 0.5°C).
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for nociceptive responses, such as licking a hind paw or jumping.
-
The time until the first sign of a nociceptive response is recorded as the latency.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Establish a baseline latency for each animal prior to drug administration.
-
Administer the test substance or vehicle.
-
Measure the latency at various time points after drug administration.
-
Analgesic effect can be calculated as %MPE, similar to the tail-flick test.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of opioids and a typical experimental workflow for a cross-tolerance study.
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound cross-tolerance studies between morphine or oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the cholinergic component of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. Tolerance to the analgesic effect of buprenorphine, butorphanol, nalbuphine, and cyclorphan, and cross-tolerance to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Meptazinol and Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Meptazinol and traditional opioids, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological characteristics of these analgesics.
Executive Summary
This compound, a mixed opioid agonist-antagonist, presents a unique pharmacological profile that distinguishes it from traditional opioid agonists like morphine and pentazocine (B1679294).[1] Its primary mechanism involves partial agonism at the mu-opioid receptor, which is thought to contribute to its analgesic effects while potentially mitigating some of the severe side effects associated with full mu-opioid agonists.[2][3] Notably, this compound exhibits a lower risk of respiratory depression and a limited abuse potential compared to traditional opioids.[2][4] However, its analgesic efficacy may be accompanied by a higher incidence of certain side effects at higher doses, and its shorter duration of action is a key differentiator from morphine.[5][6]
Data Presentation: Comparative Side Effect Profiles
The following tables summarize quantitative data from comparative clinical studies on the side effect profiles of this compound versus traditional opioids.
Table 1: Incidence of Side Effects - this compound vs. Morphine in Postoperative Pain [5]
| Side Effect Category | This compound (Graded Doses: 50, 100, 200 mg) | Morphine (Graded Doses: 4, 8, 16 mg) |
| Percentage of Subjects with One or More Side Effects | 18%, 49%, 73% | 32%, 49%, 65% |
| Mean Number of Side Effects per Subject | 0.3, 1.5, 3.5 | 0.5, 0.7, 1.7 |
Data from a double-blind, randomized, incomplete block design study in 102 patients with postoperative cancer pain.[5]
Table 2: Respiratory Effects - this compound vs. Morphine and Pentazocine in Healthy Volunteers [7]
| Parameter | This compound (100 mg/70 kg) | Morphine (10 mg/70 kg) | Pentazocine (60 mg/70 kg) | Placebo |
| Change in Ventilatory Response to CO2 (Slope) | No significant change | -30.0% (P < 0.02) | -31.6% (P < 0.02) | No significant change |
| Increase in End-tidal CO2 (PE'CO2) - Breathing Air | 0.22 kPa | 0.40 kPa (P < 0.05 vs this compound) | 0.59 kPa (P < 0.01 vs this compound) | Not significant |
| Increase in End-tidal CO2 (PE'CO2) - with Inspiratory Load | 0.51 kPa | 0.51 kPa | 0.80 kPa (P < 0.02 vs this compound & Morphine) | Not significant |
Data from a double-blind crossover trial in seven healthy volunteers.[7]
Table 3: Subjective Effects in Opioid Abusers - this compound vs. Morphine [4]
| Subjective Effect | This compound (70, 140, 280 mg) | Morphine (7.5, 15, 30 mg) |
| Euphoria Scale Scores | No increase | Dose-dependent increase |
| Sedation Scale Scores | No increase | Dose-dependent increase |
| Dysphoria Scale Scores | Increased | No significant increase |
| "Liking" Score | Limited | Dose-dependent increase |
Data from a double-blind, randomized, crossover study in nine opioid abusers.[4]
Experimental Protocols
Assessment of Analgesic Efficacy: Radiant Heat Tail-Flick Test (Rat Model)
This method is a common preclinical model to assess the central analgesic activity of compounds.
Objective: To measure the pain response latency of a rat to a thermal stimulus.
Procedure:
-
Animal Preparation: Adult rats are gently restrained, typically in a cylindrical holder, allowing the tail to be exposed.
-
Stimulus Application: A focused beam of high-intensity light (radiant heat) is applied to the ventral surface of the tail, usually 3-4 cm from the tip.[8] An analgesiometer is used to deliver a consistent heat intensity.
-
Measurement: The time taken for the rat to flick its tail away from the heat source is recorded as the tail-flick latency.[8][9]
-
Cut-off Time: To prevent tissue damage, a maximum exposure time (cut-off time) is predetermined, typically around 10-15 seconds. If the rat does not respond within this time, the heat source is removed, and the maximum latency is recorded.[8]
-
Data Analysis: The percentage of maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Assessment of Respiratory Depression in Humans
This protocol outlines a method to quantify the respiratory depressant effects of opioids in a controlled clinical setting.
Objective: To measure changes in ventilatory response to carbon dioxide (CO2) and other respiratory parameters following drug administration.
Procedure:
-
Subject Selection: Healthy, non-smoking adult volunteers with normal baseline respiratory function are recruited.
-
Baseline Measurements: Before drug administration, baseline measurements of respiratory rate, tidal volume, minute ventilation, and end-tidal CO2 (PE'CO2) are recorded. The ventilatory response to rebreathing a gas mixture with increasing concentrations of CO2 is also measured.[7]
-
Drug Administration: The test drug (e.g., this compound), a comparator (e.g., morphine), and a placebo are administered in a double-blind, crossover fashion, with a sufficient washout period between treatments.
-
Post-Dose Monitoring: Respiratory parameters are monitored continuously or at frequent intervals post-administration. The ventilatory response to CO2 rebreathing is reassessed at specific time points.
-
Inspiratory Load (Optional): To further challenge the respiratory system, measurements can be repeated while the subject breathes against a fixed inspiratory resistance.[7]
-
Data Analysis: The slope of the ventilatory response to CO2 (the increase in ventilation per unit increase in PE'CO2) is a key outcome measure. A decrease in the slope indicates respiratory depression. Changes in resting PE'CO2 and other respiratory variables are also analyzed.[7]
Assessment of Abuse Potential in Humans
This protocol is designed to evaluate the subjective effects and abuse liability of a new drug compared to a known drug of abuse.
Objective: To assess the likelihood of non-medical self-administration of a test drug.
Procedure:
-
Subject Population: The study population consists of non-dependent, recreational opioid users who can distinguish the effects of the positive control (e.g., morphine) from placebo.[4]
-
Study Design: A double-blind, placebo-controlled, crossover design is employed. Participants receive single doses of the test drug (e.g., this compound at various doses), a positive control (e.g., morphine at various doses), and a placebo on separate occasions.[4]
-
Subjective Assessments: Standardized questionnaires are used to assess subjective effects at regular intervals after drug administration. Key measures include:
-
Drug Liking: Often assessed using a visual analog scale (VAS) with anchors such as "dislike very much" to "like very much."
-
Euphoria and Dysphoria: Measured using scales like the Addiction Research Center Inventory (ARCI) Morphine-Benzedrine Group (MBG) scale for euphoria and the Lysergic Acid Diethylamide (LSD) scale for dysphoria.[4]
-
Drug Identification: Subjects are asked to identify the drug they believe they received.
-
-
Physiological Measures: Pupillary diameter (miosis is a characteristic opioid effect), vital signs, and adverse events are monitored.[4]
-
Data Analysis: The subjective and physiological responses to the test drug are compared with those of the positive control and placebo. A drug with a lower "liking" score and a higher dysphoria score compared to the positive control is considered to have a lower abuse potential.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of traditional mu-opioid agonists and the proposed mechanism of this compound, as well as a typical experimental workflow for comparing analgesic side effects.
Caption: Opioid Receptor Signaling Pathways.
Caption: Experimental Workflow for Side Effect Comparison.
References
- 1. bso.hscni.net [bso.hscni.net]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Human pharmacology and abuse potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramuscular this compound and morphine in postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and morphine in postoperative pain assessed with a new method for onset and duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the respiratory effects of this compound, pentazocine and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
Meptazinol: A Comparative Analysis of its Efficacy in Diverse Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of Meptazinol with standard opioids across various pain models. The information is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.
Executive Summary
This compound is a mixed opioid agonist-antagonist with a unique pharmacological profile, primarily acting as a partial agonist at the µ1 (mu-1) opioid receptor.[1][2] This mechanism is believed to contribute to its analgesic effects with a potentially lower risk of dependence and respiratory depression compared to full µ-opioid agonists like morphine.[3][4] Clinical studies have demonstrated its efficacy in managing moderate to severe pain, particularly in postoperative and obstetric settings.[3][5] When compared to pethidine and morphine, this compound generally shows comparable analgesic effects, although potency and side-effect profiles can differ. Direct comparative data with buprenorphine remains limited in the public domain.
Comparative Efficacy of this compound
The analgesic properties of this compound have been evaluated in various pain models, from preclinical animal studies to clinical trials in humans.
Preclinical Pain Models
| Pain Model | This compound Activity | Standard Comparator Activity | Key Findings |
| Writhing Test (Mouse) | Analgesic effect attenuated by naloxonazine, a µ-opioid antagonist.[1] | Morphine is a potent inhibitor of writhing. | Suggests this compound's analgesic effect is mediated through the µ-opioid receptor. |
| Tail-flick Test (Rat) | Analgesic effect attenuated by naloxonazine.[1] | Morphine produces a dose-dependent increase in tail-flick latency. | Further supports µ-opioid receptor-mediated analgesia. |
| Hot-plate Test | Centrally acting analgesics are effective in this model.[6] | Morphine significantly increases latency to response. | As a centrally acting analgesic, this compound is expected to be active in this model. |
Clinical Pain Models
Clinical trials have provided more direct comparisons of this compound's efficacy against standard analgesics, primarily in the context of postoperative pain.
Table 1: this compound vs. Pethidine in Postoperative Pain
| Parameter | This compound | Pethidine | Study Details |
| Analgesic Efficacy | Good analgesia, comparable to pethidine.[7] | Good analgesia.[7] | Double-blind, randomized trial in post-tonsillectomy pain in children (n=100).[7] |
| Potency | Intramuscularly (i.m.), 100 mg this compound is equipotent to 100 mg pethidine. | Standard of comparison. | Double-blind study in postoperative pain following abdominal or orthopaedic surgery. |
| Sedation | Less sedation than pethidine.[7] | More sedating than this compound.[7] | Post-tonsillectomy pain in children.[7] |
| Side Effects | Similar incidence of nausea and vomiting to pethidine.[7] | Similar incidence of nausea and vomiting to this compound.[7] | Post-tonsillectomy pain in children.[7] |
Table 2: this compound vs. Morphine in Postoperative Pain
| Parameter | This compound | Morphine | Study Details |
| Relative Potency | 120 mg this compound (i.m.) is equivalent to 10 mg morphine (i.m.) for peak effect.[2] | Standard of comparison. | Double-blind, randomized, incomplete block design in 102 cancer patients with postoperative pain.[2] |
| 175 mg this compound (i.m.) is equivalent to 10 mg morphine (i.m.) for total effect.[2] | |||
| Time to Peak Effect | 0.9 +/- 0.1 hours.[2] | 1.4 +/- 0.1 hours.[2] | At equianalgesic peak effects.[2] |
| Time to Remedication | 3.6 +/- 0.2 hours.[2] | 4.8 +/- 0.4 hours.[2] | At equianalgesic peak effects.[2] |
| Side Effects | Dose-related side effects. | Dose-related side effects. | Mean number of side effects per subject was higher for this compound at higher doses.[2] |
| Mood Improvement | Less mood improvement and overall satisfaction compared to morphine.[2] | Greater mood improvement and overall satisfaction.[2] |
Comparison with Buprenorphine
Direct, head-to-head comparative studies on the analgesic efficacy of this compound and buprenorphine are scarce in the available literature. Both are mixed agonist-antagonist opioids, but they have different receptor binding profiles. Buprenorphine is a partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor, and it is noted for its long duration of action.[5] One study mentioned that buprenorphine produced longer-lasting analgesia than this compound.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for common preclinical pain models used to assess analgesic efficacy.
Hot-Plate Test
Objective: To assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Methodology:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals (typically mice or rats) are placed individually on the heated surface, and a timer is started.
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.
-
The test compound or a standard analgesic (e.g., morphine) is administered, and the latency is measured again at various time points after administration.
-
An increase in latency compared to baseline or a vehicle-treated control group indicates an analgesic effect.
Tail-Flick Test
Objective: To measure the analgesic effect of a substance by assessing the latency of a spinal reflex to a thermal stimulus.
Methodology:
-
An animal (typically a rat or mouse) is gently restrained.
-
A focused beam of radiant heat is applied to a specific portion of the tail.
-
The time taken for the animal to flick its tail away from the heat source is automatically recorded.
-
A cut-off time is set to avoid tissue damage.
-
The test compound or a standard is administered, and the tail-flick latency is re-measured at set intervals.
-
A significant increase in the flick latency indicates analgesia.
Writhing Test (Acetic Acid-Induced)
Objective: To evaluate the peripheral analgesic activity of a compound by quantifying the reduction in visceral pain behavior.
Methodology:
-
Animals (typically mice) are pre-treated with the test compound, a standard analgesic, or a vehicle.
-
After a set absorption period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
The number of writhes is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.
-
A reduction in the number of writhes compared to the control group signifies an analgesic effect.
Visualizing Mechanisms and Workflows
Experimental Workflow: Hot-Plate Test
Signaling Pathway of this compound
This compound primarily acts as a partial agonist at the µ1-opioid receptor. This interaction initiates a signaling cascade that ultimately leads to an analgesic effect. As a partial agonist, it does not produce the maximal possible response that a full agonist like morphine would, which may contribute to its ceiling effect on certain opioid-related side effects.
References
- 1. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramuscular this compound and morphine in postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validated LC-MS/MS Methods for Meptazinol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies for the quantitative analysis of Meptazinol in biological matrices. This compound, a partial opioid agonist, is utilized for the management of moderate to severe pain. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines and contrasts different sample preparation techniques and chromatographic conditions to aid researchers in selecting the most suitable method for their specific analytical needs.
I. Comparison of Sample Preparation Methodologies
The choice of sample preparation is a critical step in bioanalysis, aiming to remove interfering substances from the biological matrix and concentrate the analyte of interest. This section compares three common techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Quantitative Data Summary
| Parameter | Method 1: Liquid-Liquid Extraction (LLE) | Method 2: Solid-Phase Extraction (SPE) - Representative | Method 3: Protein Precipitation (PPT) - Representative |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma / Urine |
| Extraction Solvent/Cartridge | Not specified in detail, but a common approach for basic drugs. | Oasis HLB, C18, or MCX cartridges are commonly used for opioids.[1][2] | Acetonitrile (B52724) or Methanol (B129727).[3] |
| Mean Absolute Recovery | > 70.21%[4] | Typically >80-90% for opioids.[1] | Generally lower and more variable than LLE or SPE. |
| Lower Limit of Quantification (LLOQ) | 0.2925 ng/mL[4] | Potentially similar or lower than LLE, depending on the concentration factor. | Generally higher than LLE or SPE. |
| Intra-day Precision (%RSD) | < 9.05%[4] | Typically < 15%.[1] | Typically < 15%. |
| Inter-day Precision (%RSD) | < 12.89%[4] | Typically < 15%.[1] | Typically < 15%. |
| Accuracy (% bias) | -2.99% to 4.96%[4] | Typically within ±15%.[1] | Typically within ±15%. |
Note: Data for SPE and PPT are representative values based on methods for similar opioid compounds, as a specific validated method for this compound using these techniques was not found in the immediate literature search. The performance of these methods for this compound would require specific validation.
II. Comparison of Chromatographic and Mass Spectrometric Conditions
Optimal chromatographic separation and sensitive mass spectrometric detection are paramount for accurate quantification. This section compares the parameters used in a validated LLE-based method with a potential alternative using a different column.
Quantitative Data Summary
| Parameter | Method 1 (Validated) | Alternative Method (Proposed) |
| HPLC Column | Thermo Hypurity Cyano (dimensions not specified)[4] | Zorbax SB-Aq (2.1 x 100 mm, 3.5 µm) or a standard C18 column.[5][6] |
| Mobile Phase | Acetonitrile: 50 mM Ammonium (B1175870) formate (B1220265) (70:30, v/v)[4] | Methanol:Water with 10 mM ammonium formate and 0.3% formic acid (70:30, v/v)[5] or a gradient elution with acetonitrile and water with formic acid. |
| Flow Rate | Not Specified | 0.25 mL/min[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] | Positive Electrospray Ionization (ESI+)[5] |
| Mass Spectrometer | Tandem Mass Spectrometer[4] | Tandem Mass Spectrometer[5] |
| MRM Transition (this compound) | m/z 234 -> 234[4] | To be optimized, but would involve the precursor ion m/z 234. |
| Internal Standard (IS) | Acetaminophen[4] | A deuterated analog of this compound or another suitable compound. |
| MRM Transition (IS) | m/z 152 -> 110[4] | Dependent on the chosen internal standard. |
III. Experimental Protocols
Method 1: Liquid-Liquid Extraction (LLE) Based Protocol
This protocol is based on a validated method for the quantification of this compound in human plasma.[4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add the internal standard (Acetaminophen).
-
Perform liquid-liquid extraction using an appropriate organic solvent (not specified in the reference, but typically ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol for basic drugs).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Thermo Hypurity Cyano.
-
Mobile Phase: Acetonitrile: 50 mM Ammonium formate (70:30, v/v).
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Detection: Multiple Reaction Monitoring (MRM).
-
This compound: m/z 234 -> 234
-
Acetaminophen (IS): m/z 152 -> 110
-
Method 2: Proposed Solid-Phase Extraction (SPE) Protocol
This proposed protocol is based on common practices for the extraction of opioid analgesics from plasma.[1]
1. Sample Preparation (Solid-Phase Extraction):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma, add the internal standard. Dilute the plasma sample with a suitable buffer (e.g., 1% formic acid in water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Detection: Multiple Reaction Monitoring (MRM). MRM transitions for this compound and a suitable internal standard would need to be optimized.
IV. Visualizations
Caption: General workflow for this compound quantification by LC-MS/MS.
Caption: Simplified signaling pathway of this compound's analgesic action.
V. Discussion and Recommendations
-
Liquid-Liquid Extraction (LLE) is a well-established and validated method for this compound, demonstrating good recovery and precision.[4] It is a cost-effective technique but can be labor-intensive and may not be easily automated. The choice of extraction solvent is critical to ensure high recovery and minimize the extraction of interfering substances.
-
Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher selectivity, cleaner extracts, and greater potential for automation. For a basic compound like this compound, a mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) sorbent would likely provide the best results, offering both reversed-phase and ion-exchange retention mechanisms. While a specific SPE method for this compound was not found, methods for other opioids have shown excellent recovery and reproducibility.[1]
-
Protein Precipitation (PPT) is the simplest and fastest sample preparation technique. However, it is generally less clean than LLE or SPE, which can lead to matrix effects and ion suppression in the MS analysis. This method might be suitable for high-throughput screening or when the required sensitivity is not as high.
Recommendations:
-
For regulated bioanalysis requiring high sensitivity and accuracy, the validated LLE method is a reliable choice.
-
For laboratories with access to automation and a need for high-throughput analysis, developing and validating an SPE method is highly recommended. A C18 or a mixed-mode sorbent would be a good starting point for method development.
-
PPT can be considered for preliminary studies or when speed is a higher priority than achieving the lowest possible limit of quantification.
The choice of the analytical column will also influence the separation. While a Cyano column has been validated, a C18 column is a robust and widely used alternative that should also be considered and evaluated for its suitability in separating this compound from potential metabolites and matrix components.
Ultimately, the selection of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, throughput, available resources, and regulatory guidelines. It is imperative that any chosen method be fully validated according to the relevant regulatory standards (e.g., FDA or EMA guidelines) to ensure the generation of reliable and reproducible data.
References
- 1. Establishment to measure oxycodone in plasma with liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]
- 3. ijstr.org [ijstr.org]
- 4. Liquid chromatography/positive ion electrospray tandem mass spectrometry method for the quantification of hydrochloride this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. c18 hplc column: Topics by Science.gov [science.gov]
A Comparative Guide to the Pharmacokinetics of Meptazinol and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the opioid analgesic Meptazinol and its primary active metabolites. The information presented is supported by experimental data from peer-reviewed literature to assist researchers and professionals in the field of drug development and pharmacology.
Overview of this compound Pharmacokinetics
This compound is a centrally acting opioid analgesic with a mixed agonist-antagonist profile.[1] Its pharmacokinetic properties are characterized by rapid absorption and extensive first-pass metabolism, which significantly influences its bioavailability.[2][3]
Absorption and Bioavailability
This compound is rapidly and completely absorbed after oral, intramuscular, and rectal administration.[2] However, due to significant first-pass metabolism in the liver, the absolute oral bioavailability is low, ranging from 4.5% to 8.7%.[2] Intramuscular administration results in complete systemic availability, with peak plasma levels achieved within 30 minutes.[4]
Distribution
This compound is widely distributed throughout the body, with an apparent volume of distribution of 5.9 L/kg.[2] This is attributed to its relatively high lipophilicity and low plasma protein binding of approximately 27%.[2][5]
Metabolism and Excretion
The primary route of this compound metabolism is through conjugation of the phenolic group with glucuronic acid and sulfate.[2][6] The major metabolites are this compound-glucuronide and this compound-sulfate.[6][7] A minor metabolite has also been tentatively identified.[6] Excretion occurs predominantly via the urine, with over 70% of the administered dose eliminated as conjugated metabolites within 24 hours.[2] Less than 5% of the drug is excreted unchanged.[3]
Comparative Pharmacokinetic Parameters
While detailed pharmacokinetic data for the individual metabolites of this compound are not extensively available in the literature, the following tables summarize the key pharmacokinetic parameters of the parent drug, this compound.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Oral Administration (200 mg) | Intravenous Administration (25 mg) | Intramuscular Administration |
| Tmax (Time to Peak Plasma Concentration) | 0.25 - 2 hours[5] | Not Applicable | ~30 minutes[4] |
| Cmax (Peak Plasma Concentration) | ~38.4 ng/mL | ~58 ng/mL (for a 20 mg dose)[3] | Not specified |
| t1/2 (Elimination Half-life) | ~2 hours[2][5] | ~2 hours[3] | ~2 hours[4] |
| Absolute Bioavailability | 4.5 - 8.7%[2] | 100% | 100%[2] |
| Volume of Distribution (Vd) | - | 5.9 L/kg[2] | - |
| Plasma Protein Binding | 27%[2] | 27%[2] | 27%[2] |
| Clearance | High | 2.2 L/min[5] | - |
Table 2: Pharmacokinetics of this compound in Elderly Patients (Oral Administration)
| Parameter | Single Dose (200 mg) | Multiple Doses |
| Tmax | 0.5 - 3 hours[8] | Not specified |
| t1/2 | 3.39 hours[8] | 4.97 hours[8] |
| Plasma Protein Binding | 33.8%[8] | 33.8%[8] |
This compound Metabolites: What the Data Shows
The primary metabolites of this compound are its glucuronide and sulphate conjugates.[6][7] Studies indicate that these metabolites are generally less active than the parent compound. However, specific data on their analgesic activity and detailed pharmacokinetic profiles are lacking in the available literature.
One study on the urinary excretion of radiolabelled this compound found that the glucuronide and sulphate conjugates were the major metabolites, present in an approximate ratio of 4:1.[7] This study confirmed that metabolism is extensive, with virtually no unchanged drug detected in the urine.[7]
Experimental Protocols
The following section details the methodologies used in key experiments to determine the pharmacokinetic parameters of this compound and its metabolites.
Determination of this compound and its Metabolites in Biological Fluids
A common analytical method for the quantification of this compound and its metabolites in plasma and urine is High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or diode-array detection (DAD).[5][9]
Sample Preparation:
-
Plasma: Extraction with an organic solvent such as methylene (B1212753) chloride under alkaline conditions.
-
Urine: Often requires enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide conjugate before extraction and analysis.
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 or a silica (B1680970) gel column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: Fluorescence detection with excitation and emission wavelengths typically around 275 nm and 315 nm, respectively.
Workflow for Analysis of this compound and its Metabolites:
Caption: Workflow for the analysis of this compound and its metabolites.
Metabolic Pathway of this compound
This compound undergoes extensive phase II metabolism in the liver. The primary pathway involves the conjugation of the phenolic hydroxyl group.
Caption: Metabolic pathway of this compound.
Conclusion
This compound is characterized by rapid absorption and extensive first-pass metabolism, primarily forming glucuronide and sulphate conjugates. While the pharmacokinetic profile of the parent drug is well-documented, there is a notable lack of detailed, comparative pharmacokinetic data for its major metabolites. Further research is warranted to fully characterize the pharmacokinetic properties and pharmacological activity of this compound's metabolites to gain a more complete understanding of its overall disposition and clinical effects.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacokinetics and metabolism of the analgesic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the metabolism of this compound, a new analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. Pharmacokinetics of the new analgesic, this compound, after oral and intravenous administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the metabolism of this compound, a new analgesic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative aspects of the urinary excretion of this compound and its metabolites in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound after single and multiple oral administration to elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rke.abertay.ac.uk [rke.abertay.ac.uk]
A Comparative Analysis of Meptazinol's Therapeutic Index Against Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Meptazinol against a panel of commonly used analgesics: Morphine, Fentanyl, Tramadol, and Paracetamol. The therapeutic index (TI), a critical measure of a drug's safety margin, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety for the drug. This report synthesizes preclinical data to offer a quantitative comparison and details the experimental methodologies for the cited data.
Executive Summary
Data Presentation: Therapeutic Index Comparison
The following table summarizes the available preclinical data for the median lethal dose (LD50) and the median effective dose (ED50) for the selected analgesics in rodents. The therapeutic index is calculated as LD50/ED50. It is important to note that these values can vary depending on the animal model, route of administration, and the specific experimental conditions.
| Analgesic | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) | Calculated Therapeutic Index (TI) |
| This compound | Data Not Available | - | - | - | - |
| Morphine | Mouse | Oral | 500 | 9.5 | ~52.6 |
| Fentanyl | Rat | Intravenous | 3 | 0.0041 | ~731.7 |
| Tramadol | Mouse/Rat | Oral | 300-350 | 19.4 (IP, mouse) | ~15.5 - 18.0 |
| Paracetamol | Mouse | Oral | 338 | 240 | ~1.4 |
Note: The absence of publicly available, specific LD50 and ED50 values for this compound prevents the calculation of a precise therapeutic index for direct comparison in this table. Qualitative statements from regulatory documents suggest a favorable safety profile, particularly concerning respiratory depression.
Signaling Pathways and Mechanisms of Action
The analgesic effect and the toxicological profile of these drugs are intrinsically linked to their signaling pathways.
This compound Signaling Pathway
This compound acts as a partial agonist at the mu-opioid receptor (μ-receptor) and also exhibits central cholinergic activity. Its partial agonism is thought to contribute to a ceiling effect for respiratory depression, a significant advantage over full mu-opioid agonists.
Caption: this compound's dual mechanism of action.
Morphine and Fentanyl Signaling Pathway
Morphine and Fentanyl are potent, full agonists of the mu-opioid receptor. Their binding activates downstream signaling cascades that lead to analgesia but also to significant side effects like respiratory depression and dependence.
Caption: Signaling of full mu-opioid agonists.
Tramadol Signaling Pathway
Tramadol's analgesic effect is mediated through a dual mechanism: weak agonism at the mu-opioid receptor and inhibition of the reuptake of serotonin (B10506) and norepinephrine, which enhances descending inhibitory pain pathways.
Caption: Tramadol's multimodal mechanism of action.
Paracetamol Signaling Pathway
The mechanism of Paracetamol is not fully elucidated but is thought to involve indirect inhibition of cyclooxygenase (COX) enzymes in the central nervous system, and modulation of the endocannabinoid and serotonergic systems.
Caption: Paracetamol's complex analgesic pathways.
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical animal studies to establish the LD50 and ED50 values.
Determination of Median Lethal Dose (LD50)
The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.
Experimental Workflow for LD50 Determination
Caption: Workflow for LD50 determination in rodents.
Methodology:
-
Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single strain are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly assigned to several dose groups and a control group (vehicle only).
-
Dose Administration: The test substance is administered once at various graded doses. The route of administration reflects the intended clinical use.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a specified period (typically up to 14 days).
-
Data Analysis: The number of mortalities in each group is recorded, and the LD50 is calculated using statistical methods such as the probit analysis.
Determination of Median Effective Dose (ED50) for Analgesia
The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population that takes it. For analgesics, this is often measured as a quantifiable reduction in pain response in animal models.
Experimental Workflow for ED50 Determination (Hot Plate Test)
Caption: Workflow for ED50 determination using the hot plate test.
Methodology (Hot Plate Test):
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animal Selection and Acclimatization: As described for LD50 determination.
-
Baseline Measurement: Each animal is placed on the hot plate, and the latency to a pain response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Animals are administered with different doses of the analgesic or vehicle.
-
Post-Treatment Measurement: At the time of expected peak drug effect, the latency to the pain response is measured again.
-
Data Analysis: The increase in latency is calculated, and the ED50 is determined as the dose that produces a 50% increase in the pain threshold in half of the animals.
Conclusion
This comparative guide highlights the importance of the therapeutic index in the safety assessment of analgesics. While this compound's pharmacological profile suggests a favorable safety margin, particularly concerning respiratory depression, the lack of publicly available preclinical LD50 and ED50 data prevents a direct quantitative comparison of its therapeutic index with Morphine, Fentanyl, Tramadol, and Paracetamol. The provided data and methodologies serve as a valuable resource for researchers and drug development professionals in the field of pain management, emphasizing the need for standardized and transparent reporting of preclinical safety data. Further studies are warranted to establish a definitive therapeutic index for this compound to solidify its position within the analgesic landscape.
Safety Operating Guide
Navigating the Disposal of Meptazinol in a Research Setting: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe and compliant disposal of Meptazinol, a synthetic opioid analgesic. By adhering to these protocols, laboratories can ensure the safety of their personnel, protect the environment, and maintain the integrity of their research.
Regulatory Classification of this compound
A thorough review of the U.S. Drug Enforcement Administration (DEA) schedules for controlled substances indicates that This compound is not a federally controlled substance in the United States .[1][2][3][4][5][6][7] This is a critical distinction, as the disposal requirements for controlled substances are significantly more stringent.
Furthermore, based on available information, This compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] However, it is the responsibility of the waste generator to determine if a waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). For the purposes of this guidance, this compound is treated as a non-RCRA, non-hazardous pharmaceutical waste .[10][11]
Core Principles of Pharmaceutical Waste Management
The disposal of any pharmaceutical waste, including non-hazardous substances like this compound, must adhere to fundamental safety and environmental principles. Improper disposal can lead to environmental contamination and potential harm to human health.[10][11] Key regulations from the EPA govern the management of pharmaceutical waste, emphasizing proper segregation and disposal methods. It is crucial to avoid disposing of any pharmaceutical waste down the drain or in the regular trash unless explicitly permitted by regulations, which is generally not the case for research laboratories.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Quantitative Data Summary for this compound Disposal
For clarity and easy reference, the following table summarizes key quantitative parameters relevant to the disposal of this compound as a non-hazardous pharmaceutical waste.
| Parameter | Guideline | Regulatory Basis |
| DEA Schedule | Not a controlled substance | 21 CFR Part 1308 |
| RCRA Status | Not a listed hazardous waste | 40 CFR Part 261 |
| Container Type | Leak-proof, sealable, and clearly labeled | Institutional Policy & Best Practices |
| Segregation | Separate from hazardous and biohazardous waste | EPA and State Regulations |
| Disposal Method | Incineration via a licensed medical waste vendor | EPA and State Regulations |
Experimental Protocol: Disposal of Aqueous this compound Solution
This protocol outlines the steps for the disposal of a small-volume aqueous solution of this compound, a common scenario in a research laboratory.
Objective: To safely and compliantly dispose of an aqueous solution containing this compound.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and nitrile gloves.
-
Designated "Non-Hazardous Pharmaceutical Waste" container (e.g., a clearly labeled, leak-proof plastic container).
-
Waste disposal logbook.
-
pH paper (if the solution contains other components that could affect pH).
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Confirm Waste Classification: Verbally confirm with a colleague or refer to the laboratory's chemical hygiene plan that the this compound solution is being managed as non-hazardous pharmaceutical waste.
-
Assess for Other Hazardous Characteristics: If the solution contains other chemicals, briefly assess if it could be considered hazardous due to other characteristics. For example, check the pH to ensure it is not highly acidic or basic. If other hazardous components are present, the mixture must be disposed of as hazardous waste.
-
Transfer to Designated Waste Container: Carefully pour the aqueous this compound solution into the designated "Non-Hazardous Pharmaceutical Waste" container.[11] Ensure the container is properly labeled with the contents and the date of accumulation.
-
Seal the Container: Securely seal the waste container to prevent any leaks or spills.
-
Update Disposal Log: Record the volume of the disposed solution, the concentration of this compound, and the date of disposal in the laboratory's waste disposal logbook. This documentation is crucial for regulatory compliance and waste tracking.
-
Store Appropriately: Place the sealed waste container in a designated and secure secondary containment area for waste accumulation, awaiting pickup by a licensed medical waste disposal vendor.
-
Schedule Professional Disposal: Once the waste container is nearing its capacity, or in accordance with the laboratory's waste management schedule, arrange for its collection by a licensed medical waste disposal company.[11] These vendors are equipped to transport and dispose of pharmaceutical waste in compliance with all federal and state regulations, typically through incineration.
By implementing these procedures, research facilities can ensure the safe, responsible, and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dea.gov [dea.gov]
- 3. dea.gov [dea.gov]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. Controlled Drugs [pharmacy.texas.gov]
- 6. drugsandalcohol.ie [drugsandalcohol.ie]
- 7. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 8. pwaste.com [pwaste.com]
- 9. Download [lf-public.deq.utah.gov:443]
- 10. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 11. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
Safeguarding Laboratory Personnel: Personal Protective Equipment and Handling Protocols for Meptazinol
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Meptazinol, a potent opioid analgesic, must adhere to stringent safety protocols to mitigate risks of occupational exposure. This guide provides essential safety and logistical information, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans, to ensure a safe laboratory environment.
This compound is classified as harmful if swallowed and presents significant health risks upon accidental exposure.[1] As a centrally acting opioid, it can cause respiratory depression, and repeated exposure may lead to dependence.[2][3] Therefore, a comprehensive safety strategy is paramount.
Hazard Assessment and Exposure Control
A thorough risk assessment should be conducted before handling this compound. The primary routes of occupational exposure are inhalation of airborne particles and dermal contact. Engineering controls should be the first line of defense to minimize exposure.
Engineering Controls:
-
Ventilation: All manipulations of powdered this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Enclosure: For procedures with a higher risk of aerosol generation, consider the use of a glove box or other containment enclosures.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory for all personnel handling this compound, particularly in its powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The outer glove should have a minimum thickness of 4 mil. Regularly inspect gloves for tears or punctures and change immediately if compromised. | Prevents dermal absorption, a primary route of exposure. Double-gloving provides an additional barrier and allows for safe removal of the contaminated outer layer. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown made of a low-linting material such as polyethylene-coated polypropylene. Cuffs should be elasticized. | Protects skin and personal clothing from contamination with this compound powder or solutions. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. For tasks with a splash hazard, a full-face shield should be worn over safety glasses. | Protects the eyes from airborne particles and accidental splashes of this compound solutions. |
| Respiratory Protection | For weighing and handling of powdered this compound, a NIOSH-approved N95 or higher respirator is required. A fit test must be completed prior to use. For spill cleanup or potential high-exposure scenarios, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended. | Minimizes the risk of inhaling aerosolized this compound particles. Surgical masks do not provide adequate respiratory protection. |
Operational Procedures for Safe Handling
Adherence to standardized operational procedures is critical to prevent contamination and accidental exposure.
Weighing and Reconstitution:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Containment: Perform all weighing and reconstitution activities within a chemical fume hood or powder containment hood.
-
Technique: Use a disposable spatula for weighing. To reconstitute, slowly add the solvent to the this compound powder to minimize aerosolization.
-
Cleaning: Decontaminate all surfaces and equipment after each use with an appropriate cleaning agent.
General Handling:
-
Avoid hand-to-mouth contact. Do not eat, drink, or apply cosmetics in the laboratory.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Transport this compound in sealed, clearly labeled, and impact-resistant secondary containers.
Emergency Procedures and Spill Management
In the event of an exposure or spill, immediate and decisive action is required.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
Seek Immediate Medical Attention in all cases of exposure. Provide the Safety Data Sheet (if available) or this document to the medical personnel.
Spill Cleanup:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Secure: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including a respirator, before attempting to clean the spill.
-
Containment: For powdered spills, gently cover with absorbent pads. For liquid spills, absorb with appropriate spill control materials.
-
Cleanup: Use a HEPA-filtered vacuum for powdered spills. For liquid spills, use absorbent pads and decontaminate the area with an appropriate cleaning agent.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous pharmaceutical waste in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Collect all this compound waste in a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Do not mix this compound waste with other waste streams.
Disposal Procedure:
-
Ensure the hazardous waste container is securely sealed.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Maintain all disposal records as required by your institution and regulatory agencies.
By implementing these comprehensive safety measures, research institutions can significantly reduce the risk of occupational exposure to this compound and ensure the well-being of their personnel. Continuous training and adherence to these protocols are essential for maintaining a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
